molecular formula C26H27N5O2 B12366706 UH15-38

UH15-38

Cat. No.: B12366706
M. Wt: 441.5 g/mol
InChI Key: DLRROFRAOBFFEP-UHFFFAOYSA-N
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Description

UH15-38 is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H27N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

3-(3-hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one

InChI

InChI=1S/C26H27N5O2/c1-29-9-11-31(12-10-29)21-7-4-6-20(15-21)28-25-16-24-19(17-27-25)14-23(26(33)30(24)2)18-5-3-8-22(32)13-18/h3-8,13-17,32H,9-12H2,1-2H3,(H,27,28)

InChI Key

DLRROFRAOBFFEP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)NC3=NC=C4C=C(C(=O)N(C4=C3)C)C5=CC(=CC=C5)O

Origin of Product

United States

Foundational & Exploratory

UH15-38: A Selective RIPK3 Inhibitor for Attenuating Necroptosis-Mediated Pathologies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Necroptosis, a form of regulated cell death, has emerged as a critical driver of inflammation and tissue damage in a variety of pathological conditions. Receptor-Interacting Protein Kinase 3 (RIPK3) is a central kinase in the necroptosis signaling cascade, making it a prime therapeutic target. This technical guide provides a comprehensive overview of UH15-38, a potent and selective small-molecule inhibitor of RIPK3. We detail its mechanism of action, summarize its in vitro and in vivo efficacy, present its pharmacokinetic profile, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting RIPK3-mediated necroptosis.

Introduction to RIPK3 and Necroptosis

Necroptosis is a programmed form of necrosis that is initiated in response to various stimuli, including death receptor ligands (e.g., TNFα), pathogen-associated molecular patterns (PAMPs), and damage-associated molecular patterns (DAMPs).[1][2] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, leading to a robust inflammatory response.[3]

The core of the necroptotic signaling machinery involves two key serine/threonine kinases: RIPK1 and RIPK3.[1][2] Upon activation, RIPK1 and RIPK3 interact through their RIP homotypic interaction motifs (RHIMs) to form a functional amyloid-like signaling complex known as the necrosome.[4] Within the necrosome, RIPK3 becomes autophosphorylated and activated, subsequently phosphorylating its downstream substrate, the mixed lineage kinase domain-like pseudokinase (MLKL).[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[2]

Given its central role in executing necroptosis, RIPK3 has garnered significant interest as a therapeutic target for a range of diseases where necroptosis is implicated, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury.[1][5]

This compound: A Potent and Selective RIPK3 Inhibitor

This compound is a recently developed small-molecule inhibitor that demonstrates high potency and selectivity for RIPK3.[1][6] It effectively blocks the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL and the subsequent execution of necroptosis.[1][2]

Mechanism of Action

This compound functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of RIPK3.[1] Modeling and X-ray crystallography data suggest that this compound establishes critical interactions with the hinge region of the RIPK3 kinase domain, including the gatekeeper methionine residue (Met98 in mice, Met97 in humans).[1] This binding mode prevents the transfer of phosphate from ATP to MLKL, effectively halting the necroptotic signal.

In Vitro and In Vivo Efficacy

This compound has demonstrated robust efficacy in blocking necroptosis in a variety of in vitro and in vivo models. Notably, it has shown significant therapeutic potential in mitigating the severe lung injury and mortality associated with influenza A virus (IAV) infection, a condition where necroptosis of alveolar epithelial cells is a key pathogenic driver.[1][3]

Quantitative Data

The following tables summarize the quantitative data available for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound
Assay TypeCell Line / SystemStimulusIC50 (nM)Reference
RIPK3 Kinase Inhibition NanoBRET Assay-20[2][6]
TNFα-induced Necroptosis Primary Murine Embryonic Fibroblasts (MEFs)TNFα, Cycloheximide, zVAD-FMK98[1]
TNFα-induced Necroptosis Primary Type I Alveolar Epithelial Cells (AECs)TNFα114[1][2]
IAV-induced Necroptosis Primary Type I Alveolar Epithelial Cells (AECs)Influenza A Virus (IAV)39.5[1]
IAV-induced Necroptosis Primary Murine Embryonic Fibroblasts (MEFs)Influenza A Virus (IAV)51.9[1][2]
TNFα-induced Necroptosis Human FADD-deficient Jurkat cellsTNFα160.2 - 238.2
Table 2: In Vivo Efficacy of this compound in IAV-Infected Mice
Mouse ModelIAV StrainDosing Regimen (i.p.)OutcomeReference
Wild-type C57BL/6PR8 (lethal dose)30 mg/kg/day80% survival, reduced weight loss[3]
Wild-type C57BL/6PR8 (lethal dose)7.5 mg/kg/daySignificantly improved survival[3]
Wild-type C57BL/6PR8 (~LD60)1 mg/kg/day100% protection[3]
Table 3: Pharmacokinetic Properties of this compound in Mice
ParameterValueConditionsReference
Cmax (Peak Concentration) Tissue-dependent30 mg/kg/day, i.p., 4 once-daily doses[7]
Lung~10,000 ng/g30 mg/kg/day, i.p., 4 once-daily doses[7]
Heart~5,000 ng/g30 mg/kg/day, i.p., 4 once-daily doses[7]
Kidney~8,000 ng/g30 mg/kg/day, i.p., 4 once-daily doses[7]
Liver~12,000 ng/g30 mg/kg/day, i.p., 4 once-daily doses[7]
T1/2 (Half-life) Tissue-dependent30 mg/kg/day, i.p., 4 once-daily doses[7]
Lung~8 hours30 mg/kg/day, i.p., 4 once-daily doses[7]
Heart~6 hours30 mg/kg/day, i.p., 4 once-daily doses[7]
Kidney~7 hours30 mg/kg/day, i.p., 4 once-daily doses[7]
Liver~9 hours30 mg/kg/day, i.p., 4 once-daily doses[7]
Table 4: Selectivity Profile of this compound
AssayTarget PanelResultReference
InVEST Safety Panel50 critical protein targetsNo significant inhibition at 1µM[2][7]
DiscoverX KinomeScan90 non-mutant human kinasesClean profile with a selectivity score S(35) of ~0.25[1][2]
RIPK1 Kinase-driven ApoptosisMacrophages / MEFsNo significant activity[1][2]
NLRP3 Inflammasome ActivationBone marrow-derived macrophagesNo inhibition of Gasdermin D cleavage or pyroptosis[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.

RIPK3-Mediated Necroptosis Signaling Pathway

Necroptosis_Pathway cluster_stimuli Stimuli cluster_receptors Receptors / Sensors cluster_necrosome Necrosome Formation cluster_execution Execution TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 IAV Influenza A Virus (IAV) ZBP1 ZBP1 IAV->ZBP1 activates RIPK1 RIPK1 TNFR1->RIPK1 recruits RIPK3 RIPK3 ZBP1->RIPK3 activates RIPK1->RIPK3 RHIM-RHIM interaction RIPK3->RIPK3 MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane translocates to Necroptosis Necroptosis Membrane->Necroptosis UH15_38 This compound UH15_38->RIPK3 inhibits

Caption: RIPK3-mediated necroptosis signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound In Vitro

InVitro_Workflow cluster_assays Endpoint Assays Start Start: Cell Culture (e.g., MEFs, AECs) Induce Induce Necroptosis (e.g., TNFα/CHX/zVAD or IAV infection) Start->Induce Treat Treat with this compound (Dose-response) Induce->Treat Incubate Incubate (e.g., 12-24 hours) Treat->Incubate Viability Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Viability Western Western Blot (for p-MLKL) Incubate->Western Data Data Analysis (IC50 determination) Viability->Data Western->Data

Caption: General workflow for in vitro evaluation of this compound's anti-necroptotic activity.

Logical Relationship of this compound's Selective Inhibition

Selectivity_Diagram cluster_targets Cellular Processes UH15_38 This compound Necroptosis RIPK3-mediated Necroptosis UH15_38->Necroptosis Inhibits Apoptosis RIPK1-mediated Apoptosis UH15_38->Apoptosis No significant effect Pyroptosis NLRP3-mediated Pyroptosis UH15_38->Pyroptosis No significant effect OtherKinases Other Kinases (KinomeScan) UH15_38->OtherKinases Largely inactive

References

UH15-38: A Technical Guide to a Novel RIPK3 Inhibitor for Attenuating Severe Influenza-Induced Lung Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Severe influenza A virus (IAV) infections pose a significant global health threat, often leading to hyper-inflammation, acute respiratory distress syndrome (ARDS), and mortality, with limited effective therapeutic options.[1][2] A key pathological driver is a form of programmed cell death called necroptosis, which contributes to excessive lung inflammation and tissue damage.[1][3] This document provides an in-depth technical overview of UH15-38, a novel and potent small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical enzyme in the necroptosis pathway.[4][5] Developed as a potential therapeutic for severe influenza, this compound has demonstrated significant efficacy in preclinical models by selectively blocking necroptosis, thereby reducing lung injury and improving survival without compromising the host's antiviral immune response.[1][6] This guide details the discovery, mechanism of action, pharmacokinetics, and preclinical efficacy of this compound, presenting key data and experimental methodologies for the scientific community.

Discovery and Development

This compound was identified through a targeted medicinal chemistry effort aimed at developing a clinically viable RIPK3 inhibitor. The development process began with the discovery that a PD180970 analog, PD166285, exhibited inhibitory activity against RIPK3.[1] Through the generation and screening of over 40 analogs of PD166285, this compound emerged as a lead candidate with potent anti-necroptosis activity in cellular assays.[1]

Chemical Structure and Properties:

  • IUPAC Name: 3-(3-hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one[4]

  • Molecular Formula: C₂₆H₂₇N₅O₂[4][7]

  • Molar Mass: 441.535 g·mol⁻¹[4]

  • CAS Number: 2540881-21-6[4][7]

Mechanism of Action

This compound is a Type I kinase inhibitor that targets the ATP-binding pocket of both human and mouse RIPK3 in its active conformation.[1][5] By binding to RIPK3, this compound prevents the subsequent phosphorylation and activation of its substrate, Mixed-Lineage Kinase Domain-Like protein (MLKL), which is the terminal effector of the necroptosis pathway.[5] This blockade of the RIPK3-MLKL signaling axis effectively inhibits necroptotic cell death.[5]

The primary mechanism of IAV-induced lung injury involves the viral Z-form nucleic acids activating the sensor Z-form nucleic acid binding protein 1 (ZBP1).[5] This triggers a signaling cascade culminating in RIPK3-mediated necroptosis of alveolar epithelial cells (AECs), leading to inflammation and lung damage.[1][5] this compound directly intervenes in this pathway.

Necroptosis_Pathway cluster_IAV_Infection IAV Infection cluster_Host_Cell Host Alveolar Epithelial Cell IAV Influenza A Virus (IAV) Z_RNA Viral Z-RNAs IAV->Z_RNA ZBP1 ZBP1 Activation Z_RNA->ZBP1 senses RIPK3 RIPK3 ZBP1->RIPK3 activates pRIPK3 pRIPK3 (Active) RIPK3->pRIPK3 MLKL MLKL pRIPK3->MLKL phosphorylates pMLKL pMLKL (Active) MLKL->pMLKL Necroptosis Necroptosis & Inflammation pMLKL->Necroptosis executes UH15_38 This compound UH15_38->pRIPK3 Inhibits

Figure 1: IAV-induced necroptosis pathway and the inhibitory action of this compound.

Quantitative Data Summary

The potency, selectivity, and efficacy of this compound have been quantified across various assays.

Table 1: In Vitro Potency of this compound
Assay TypeCell/Enzyme SystemIC₅₀ Value (nM)Reference
RIPK3 Kinase AssayRecombinant Kinase20[8][9]
IAV-Induced NecroptosisPrimary Type I Alveolar Epithelial Cells (AECs)39.5[1][9][10]
IAV-Induced NecroptosisPrimary Mouse Embryonic Fibroblasts (MEFs)51.9[9]
TNFα-Induced NecroptosisPrimary Type I AECs114[1][9]
TNFα-Induced NecroptosisPrimary MEFs98[5][9]
TNFα-Induced NecroptosisHuman FADD-deficient Jurkat cells160.2 - 238.2
Table 2: Kinase Selectivity Profile
ParameterValueDetailsReference
S(35) Selectivity Score~0.25Profiled against a panel of 90 non-mutant human kinases (DiscoverX KinomeScan).[1]
Table 3: In Vivo Pharmacokinetics in Mice
TissueCmax (Peak Concentration)T½ (Half-life)Dosing RegimenReference
Lung~10,000 ng/g~10 hours30 mg/kg/day, i.p., 4 days[11]
Plasma~1,000 ng/mL~8 hours30 mg/kg/day, i.p., 4 days[11]
Heart~5,000 ng/g~10 hours30 mg/kg/day, i.p., 4 days[11]
Kidney~8,000 ng/g~10 hours30 mg/kg/day, i.p., 4 days[11]
Liver~12,000 ng/g~10 hours30 mg/kg/day, i.p., 4 days[11]
Table 4: In Vivo Efficacy in IAV-Infected Mice
Efficacy EndpointResultDosingKey FindingReference
Survival80% survival from lethal dose30 mg/kg/dayProtected mice from death and mitigated weight loss.[5]
Survival (Low Dose IAV)100% protection1 mg/kg/dayEfficacious even at low doses against clinically relevant viral loads.[5]
Therapeutic WindowSignificant benefitTreatment initiated up to 5 days post-infectionOffers a wider treatment window than existing antivirals.[4][6][12]
Lung PathologyMarkedly reduced30 mg/kg/dayDecreased alveolar damage, hyaline membrane formation, and fibrosis.[5][8]
Inflammatory MarkersSignificantly lower levels30 mg/kg/dayReduced pro-inflammatory cytokines and chemokines (IL-1β, IL-6, etc.).[5][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vitro Necroptosis Inhibition Assay

This protocol assesses the ability of this compound to protect cells from induced necroptosis.

Necroptosis_Assay_Workflow cluster_setup Experiment Setup cluster_induction Necroptosis Induction cluster_analysis Analysis A Plate Cells (e.g., Type I AECs, MEFs) B Pre-treat with this compound (Dose-response concentrations) A->B C Induce Necroptosis: - IAV infection OR - TNFα + CHX + zVAD (TCZ) B->C D Incubate for 12-24 hours C->D E Measure Cell Viability (e.g., CellTiter-Glo) D->E F Calculate IC50 Value E->F

Figure 2: Workflow for in vitro necroptosis inhibition assay.

Methodology:

  • Cell Plating: Primary Type I AECs or Mouse Embryonic Fibroblasts (MEFs) are seeded in appropriate multi-well plates.

  • Compound Treatment: Cells are pre-treated with a serial dilution of this compound for a specified period.

  • Necroptosis Induction:

    • For IAV-induced necroptosis: Cells are infected with Influenza A virus (e.g., PR8 strain) at a defined multiplicity of infection (MOI).[1]

    • For canonical necroptosis: Cells are treated with a cocktail of mouse TNFα (e.g., 100 ng/mL), cycloheximide (CHX, e.g., 250 ng/mL), and the pan-caspase inhibitor zVAD-fmk (e.g., 50 µM), collectively known as TCZ.[8]

  • Incubation: Plates are incubated for 12-24 hours to allow for cell death to occur.

  • Viability Measurement: Cell viability is quantified using a luminescent assay such as CellTiter-Glo (Promega), which measures ATP levels.

  • Data Analysis: The resulting dose-response curves are used to calculate the half-maximal inhibitory concentration (IC₅₀).

Kinase Selectivity Profiling (KinomeScan)

This protocol evaluates the specificity of this compound against a broad range of human kinases.

Methodology: The DiscoverX KinomeScan platform was utilized.[1][9] This is a competition binding assay where this compound is tested at a specific concentration (e.g., 1 µM) against a panel of 90 non-mutant human kinases. The percentage of inhibition for each kinase is determined. The results are often summarized using a selectivity score (S-score), where a lower score indicates higher selectivity.

In Vivo Efficacy Study in Mouse Model of Influenza

This protocol assesses the therapeutic efficacy of this compound in a lethal IAV infection model.

InVivo_Efficacy_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A Infect C57BL/6 Mice with lethal dose of IAV B Administer this compound or Vehicle (e.g., 30 mg/kg, i.p., daily) A->B Begin treatment at specified time post-infection C Monitor Survival & Weight Loss (daily for ~21 days) B->C D Collect Tissues at Endpoints (e.g., Lungs) C->D E Analyze Lung Pathology, Inflammatory Markers, & Viral Titer D->E

Figure 3: Workflow for in vivo efficacy study in a mouse influenza model.

Methodology:

  • Animal Model: Male C57Bl/6 mice (9–10 weeks old) are typically used.[1]

  • Infection: Mice are intranasally infected with a lethal dose of a laboratory-adapted or pandemic strain of IAV.

  • Treatment: At a predetermined time post-infection (e.g., 24 hours to 5 days), mice are treated with this compound (e.g., 1-30 mg/kg) or a vehicle control, typically via intraperitoneal (i.p.) injection, once daily for a specified duration (e.g., 4-7 days).[1][8]

  • Monitoring: Animals are monitored daily for survival and body weight changes for up to 21 days.

  • Endpoint Analysis: At specific time points, subsets of mice are euthanized. Lungs and other tissues are harvested for analysis, including:

    • Histopathology: To assess lung injury, inflammation, and fibrosis.

    • Immunohistochemistry: To detect markers of necroptosis (pMLKL) and apoptosis (cleaved caspase-3).[11]

    • Cytokine/Chemokine Analysis: To measure levels of inflammatory mediators in lung homogenates.

    • Viral Titer: To determine viral clearance rates.

Conclusion and Future Directions

This compound is a potent and selective RIPK3 inhibitor that demonstrates remarkable preclinical efficacy in mitigating severe influenza-induced lung injury and mortality.[1][2] Its ability to dampen pathological inflammation without impairing viral clearance, coupled with a promising therapeutic window, highlights its potential as a first-in-class host-directed therapy for severe influenza and possibly other hyper-inflammatory pathologies.[1][3] Further preclinical development, including toxicology studies and investigation in other models of ARDS, is warranted to advance this compound towards clinical evaluation.[3][9] The commercialization and continued research on next-generation inhibitors are currently being pursued.[3]

References

An In-depth Technical Guide to the RIPK3 Inhibitor UH15-38

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

UH15-38 is an experimental, potent, and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key enzyme in the necroptosis signaling pathway.[1][2][3] Necroptosis is a form of programmed, inflammatory cell death implicated in the pathogenesis of various diseases, including severe influenza A virus (IAV) infection.[4][5] Research has highlighted this compound's ability to mitigate excessive inflammation and tissue damage by specifically blocking this pathway, making it a promising therapeutic candidate for conditions driven by necroptotic cell death.[6][7][8] This document provides a comprehensive overview of its chemical properties, mechanism of action, biological activity, and the experimental protocols used for its characterization.

Chemical Structure and Properties

This compound is a small molecule with the IUPAC name 3-(3-hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one.[1] Its chemical and physical properties are summarized below.

PropertyValueReference
IUPAC Name 3-(3-hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one[1][7]
CAS Number 2540881-21-6[1][2][7]
Molecular Formula C₂₆H₂₇N₅O₂[1][2][7]
Molar Mass 441.535 g·mol⁻¹[1][7]
SMILES CN1CCN(CC1)C2=CC=CC(=C2)NC3=NC=C4C=C(C(=O)N(C4=C3)C)C5=CC(=CC=C5)O[1]
InChI Key DLRROFRAOBFFEP-UHFFFAOYSA-N[1][7]

Mechanism of Action and Signaling Pathway

This compound functions as a Type I kinase inhibitor that selectively targets RIPK3.[8] During severe influenza A virus (IAV) infection, viral Z-form nucleic acids are sensed by the protein ZBP1.[4][8] This event triggers the activation of RIPK3, which then phosphorylates its downstream substrate, the Mixed-Lineage Kinase Domain-Like protein (MLKL).[3][4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and inflammatory cell death known as necroptosis.[4]

This compound binds to the ATP-binding pocket of RIPK3, interacting with key residues such as Met98 (in mice) at the hinge region.[4][8] This binding competitively inhibits the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL and blocking the entire downstream necroptosis cascade.[4][8] A crucial feature of this compound is its high selectivity; it inhibits the kinase-dependent necroptotic function of RIPK3 without affecting its kinase-independent scaffolding role in promoting apoptosis.[6][9][10] This allows for the clearance of infected cells via the less inflammatory apoptotic pathway while preventing the excessive, tissue-damaging inflammation associated with necroptosis.[6][10]

G cluster_virus Cellular Infection cluster_pathway Necroptosis Pathway cluster_inhibitor Pharmacological Intervention IAV Influenza A Virus (IAV) ZRNA Viral Z-RNA IAV->ZRNA Replication produces ZBP1 ZBP1 Sensor ZRNA->ZBP1 Activates RIPK3 RIPK3 ZBP1->RIPK3 Activates MLKL MLKL (Inactive) RIPK3->MLKL Phosphorylates pMLKL pMLKL (Active) Necroptosis Necroptosis (Cell Lysis & Inflammation) pMLKL->Necroptosis Induces MLKL->pMLKL UH1538 This compound UH1538->RIPK3 Inhibits Kinase Activity

IAV-induced necroptosis pathway and inhibition by this compound.

Biological Activity and Selectivity

This compound has demonstrated high potency in both enzymatic and cell-based assays. It effectively blocks necroptosis induced by various stimuli, including TNFα and IAV infection, across murine and human cell lines.[3][8] Importantly, comprehensive safety profiling has shown that this compound has a clean off-target profile, with no significant inhibition of 50 critical protein targets or a panel of 90 other human kinases.[3][8] This selectivity minimizes the potential for side effects and distinguishes it from less specific kinase inhibitors.

AssayCell Type / ConditionIC₅₀ ValueReference
RIPK3 Inhibition NanoBRET enzymatic assay20 nM[2][3]
Necroptosis Inhibition TNF-induced, primary mouse embryonic fibroblasts (MEFs)98 nM[3][8]
Necroptosis Inhibition IAV-induced, primary type I alveolar epithelial cells (AECs)39.5 nM[3][8]
Necroptosis Inhibition IAV-induced, primary MEFs51.9 nM[3][8]
Necroptosis Inhibition TNF-induced, primary type I AECs114 nM[3][8]
Necroptosis Inhibition TNF-induced, FADD-deficient human Jurkat cells160.2 nM

Experimental Protocols

Detailed methodologies are critical for the evaluation of RIPK3 inhibitors. Below are protocols for key experiments used to characterize this compound.

1. In Vitro Necroptosis Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for blocking necroptosis in a cellular context.

  • Methodology:

    • Cell Culture: Plate cells (e.g., primary mouse embryonic fibroblasts or type I alveolar epithelial cells) in 96-well plates and culture until they reach appropriate confluency.

    • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the appropriate cell culture medium.

    • Treatment: Pre-treat the cells with the serially diluted this compound for 1-2 hours.

    • Necroptosis Induction: Add a necroptosis-inducing stimulus. For TNF-induced necroptosis, a combination of TNFα (100 ng/mL), cycloheximide (250 ng/mL), and the pan-caspase inhibitor zVAD-FMK (50 μM) is used.[8] For viral-induced necroptosis, infect cells with IAV (e.g., PR8 strain) at a specified multiplicity of infection (MOI).[8][9]

    • Incubation: Incubate the plates for a defined period (e.g., 12-24 hours) at 37°C and 5% CO₂.[8]

    • Viability Assessment: Measure cell viability using a commercial assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

    • Data Analysis: Normalize the luminescence data to vehicle-treated controls and plot the dose-response curve to calculate the IC₅₀ value using non-linear regression.

2. Western Blot Analysis of MLKL Phosphorylation

  • Objective: To confirm that this compound inhibits RIPK3 kinase activity by preventing the phosphorylation of its direct substrate, MLKL.

  • Methodology:

    • Cell Treatment: Culture cells (e.g., MEFs or M29 cells) in 6-well plates and treat with a necroptotic stimulus (as described above) in the presence or absence of this compound (e.g., 500 nM) for a specified time (e.g., 12 hours).[8][9][11]

    • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated MLKL (pMLKL), total MLKL, RIPK3, and a loading control (e.g., β-actin).[8]

    • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

3. In Vivo Efficacy in an IAV Mouse Model

  • Objective: To evaluate the therapeutic efficacy of this compound in reducing lung injury and improving survival in a preclinical model of severe influenza.

  • Methodology:

    • Animal Model: Use C57BL/6 mice.[2]

    • Infection: Anesthetize mice and infect them intranasally with a lethal dose of IAV (e.g., H1N1 strain PR8, 6,000 EID₅₀).[2][8]

    • Compound Administration: Administer this compound or a vehicle control via intraperitoneal (i.p.) injection. A typical regimen is 30 mg/kg, administered once daily for four consecutive days, starting 24 hours post-infection.[2][8]

    • Monitoring: Monitor mice daily for weight loss and survival for up to 14-21 days.

    • Endpoint Analysis: At specific time points, a subset of mice can be euthanized for analysis.

      • Histology: Perfuse and collect lung tissue for fixation, sectioning, and H&E staining to assess lung damage, including alveolar damage and inflammatory cell infiltration.[2]

      • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) in bronchoalveolar lavage fluid (BALF) or lung homogenates.[2]

      • Viral Titer: Determine viral loads in the lungs via plaque assay to ensure the compound does not impede viral clearance.[3]

G start Start: C57BL/6 Mice infection Intranasal Infection (Lethal IAV Dose) start->infection randomization Randomization infection->randomization group1 Treatment Group: This compound (30 mg/kg, i.p.) Daily for 4 days randomization->group1 group2 Control Group: Vehicle (i.p.) Daily for 4 days randomization->group2 monitoring Daily Monitoring: - Survival Rate - Body Weight Loss group1->monitoring group2->monitoring endpoint Endpoint Analysis (Day 7 Post-Infection) monitoring->endpoint histology Lung Histology (H&E Staining) endpoint->histology cytokines BALF Cytokine Levels endpoint->cytokines viral_titer Lung Viral Titer endpoint->viral_titer conclusion Conclusion: Assess Therapeutic Efficacy histology->conclusion cytokines->conclusion viral_titer->conclusion

Experimental workflow for the in vivo IAV mouse model.

Conclusion

This compound is a highly potent and selective RIPK3 inhibitor that effectively blocks IAV-induced necroptosis, thereby ameliorating severe lung inflammation and injury in preclinical models.[7][8] Its ability to dampen pathological inflammation without compromising viral clearance or inducing apoptosis highlights its potential as a host-directed therapeutic for severe influenza and other diseases driven by necroptosis.[4][6] The detailed chemical, biological, and methodological data presented here provide a solid foundation for further research and development of this compound as a clinical candidate.

References

In Vitro Characterization of UH15-38: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UH15-38 is a potent and selective experimental inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical enzyme in the necroptosis pathway.[1] This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its inhibitory activity, cellular effects, and the methodologies used for its evaluation. The information presented is intended to serve as a technical resource for researchers in the fields of inflammation, cell death, and drug discovery.

Mechanism of Action

This compound selectively targets and inhibits the kinase activity of RIPK3.[1] RIPK3 is a key component of the necroptosome complex, which is formed in response to specific cellular stress signals, such as TNFα stimulation in the presence of caspase inhibitors or infection with certain viruses like the influenza A virus (IAV).[2][3] By inhibiting RIPK3, this compound blocks the phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL).[3][4] This prevents the oligomerization and translocation of MLKL to the plasma membrane, thereby inhibiting necroptotic cell death.[2] this compound has been shown to bind to the ATP-binding pocket of RIPK3.[2]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across various assays and cell types. The following table summarizes the key IC50 values reported in the literature.

Assay TypeCell Line/SystemStimulusIC50 (nM)Reference(s)
RIPK3 Kinase AssayNanoBRET Assay-20[4][5]
TNF-induced NecroptosisPrimary Murine Embryonic Fibroblasts (MEFs)TNFα, Cycloheximide, zVAD (TCZ)98[2][3][5]
IAV-induced NecroptosisPrimary Type I Alveolar Epithelial Cells (AECs)Influenza A Virus (IAV)39.5[3][5]
IAV-induced NecroptosisPrimary Murine Embryonic Fibroblasts (MEFs)Influenza A Virus (IAV)51.9[3][5]
TNF-induced NecroptosisHuman FADD-deficient Jurkat cellsHuman TNFα160.2
TNF-induced NecroptosisType I Alveolar Epithelial Cells (AECs)TNFα114[3][5]

Experimental Protocols

RIPK3 Kinase Inhibition Assay (NanoBRET™)

This assay quantifies the ability of a compound to compete with a tracer for binding to the kinase active site.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding for RIPK3-NanoLuc® fusion protein and a fluorescent tracer.

  • Compound Treatment: Transfected cells are seeded into 96-well plates and treated with a serial dilution of this compound.

  • Tracer Addition: A NanoBRET™ tracer is added to all wells.

  • BRET Measurement: After an incubation period, the NanoBRET™ signal is measured using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis: The ratio of the acceptor signal to the donor signal is calculated. The IC50 value is determined by plotting the BRET ratio against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

TNF-induced Necroptosis Assay in Murine Embryonic Fibroblasts (MEFs)

This cellular assay assesses the ability of this compound to protect cells from necroptosis induced by a combination of TNFα, cycloheximide, and a pan-caspase inhibitor.

Methodology:

  • Cell Seeding: Primary wild-type MEFs are seeded into 96-well plates and allowed to adhere overnight.[6]

  • Compound Pre-treatment: Cells are pre-treated with a serial dilution of this compound for a specified period.

  • Induction of Necroptosis: Necroptosis is induced by adding a combination of murine TNFα (e.g., 100 ng/mL), cycloheximide (e.g., 250 ng/mL), and the pan-caspase inhibitor zVAD-FMK (e.g., 50 μM) (TCZ) to the wells.[3][4]

  • Incubation: The plates are incubated for a defined period (e.g., 12-24 hours).[4][6]

  • Cell Viability Assessment: Cell viability is determined using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels.

  • Data Analysis: The luminescence signal is read using a plate reader. The IC50 value is calculated by normalizing the data to vehicle-treated controls and fitting the dose-response curve.

Western Blot Analysis of MLKL Phosphorylation

This biochemical assay confirms the mechanism of action of this compound by assessing the phosphorylation of MLKL, a direct downstream target of RIPK3.

Methodology:

  • Cell Treatment: MEFs or other suitable cell lines are treated with necroptotic stimuli (e.g., TCZ) in the presence or absence of this compound at various concentrations for a specified time.[4]

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated MLKL (pMLKL) and total MLKL. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Detection: The membrane is incubated with the appropriate HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The results are visualized using a chemiluminescence imaging system.[7]

Visualizations

Signaling Pathway of this compound Action

UH15_38_Signaling_Pathway cluster_activation TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->MLKL UH15_38 This compound UH15_38->RIPK3 Inhibition pMLKL pMLKL (Oligomerization) Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis

Caption: this compound inhibits the RIPK3-mediated phosphorylation of MLKL, blocking necroptosis.

Experimental Workflow for Cellular Necroptosis Assay

Necroptosis_Assay_Workflow start Start seed_cells Seed MEF Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere pre_treat Pre-treat with This compound Dilutions adhere->pre_treat induce Induce Necroptosis (TCZ Stimulation) pre_treat->induce incubate Incubate (12-24 hours) induce->incubate viability Assess Cell Viability (e.g., CellTiter-Glo) incubate->viability analyze Data Analysis (IC50 Calculation) viability->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound in a cell-based necroptosis assay.

Selectivity Profile

This compound demonstrates a high degree of selectivity for RIPK3-driven necroptosis.[5] It does not significantly inhibit RIPK1 kinase-driven apoptosis.[3][5] Furthermore, studies have shown that this compound does not inhibit gasdermin D cleavage or pyroptosis.[5][7] Kinome screening against a panel of non-mutant human kinases has revealed a clean profile, indicating high selectivity for RIPK3.[5]

Conclusion

The in vitro data strongly support this compound as a potent and selective inhibitor of RIPK3-mediated necroptosis. Its well-characterized mechanism of action and favorable selectivity profile make it a valuable tool for studying the role of necroptosis in various pathological conditions and a promising candidate for further therapeutic development. This guide provides a foundational understanding of its in vitro properties and the experimental approaches for its characterization.

References

The RIPK3 Inhibitor UH15-38: A Deep Dive into its Attenuation of Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of UH15-38, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). By focusing on its impact on inflammatory signaling, particularly through the necroptosis pathway, this document aggregates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: Selective Inhibition of Necroptosis

This compound has emerged as a critical tool in the study of inflammatory processes, primarily through its targeted inhibition of RIPK3, a central kinase in the execution of necroptosis.[1] Necroptosis is a form of programmed cell death characterized by its highly inflammatory nature, and its dysregulation is implicated in a variety of pathological conditions, including the severe lung injury observed in influenza A virus (IAV) infections.[2][3]

The inhibitory action of this compound is highly specific to the kinase activity of RIPK3.[2] This selectivity is crucial, as it allows for the suppression of inflammatory necroptosis while leaving other cellular processes, such as apoptosis, intact.[3][4] The molecule's primary mechanism involves preventing the RIPK3-mediated phosphorylation of its downstream substrate, Mixed Lineage Kinase Like protein (MLKL). This phosphorylation event is the critical step for MLKL oligomerization and translocation to the plasma membrane, where it induces membrane rupture and the release of damage-associated molecular patterns (DAMPs) that fuel inflammation.[2]

Quantitative Data Summary

The potency and selectivity of this compound have been quantified across various in vitro and in vivo models. The following tables summarize the key inhibitory concentrations and effective doses reported in the literature.

Parameter Cell Line/Model Value Reference
IC50 (RIPK3 Inhibition)NanoBRET Assay20 nM[5]
IC50 (TNFα-induced necroptosis)Primary Murine Embryonic Fibroblasts (MEFs)98 nM[6]
IC50 (IAV-induced necroptosis)Primary Type I Alveolar Epithelial Cells (AECs)39.5 nM
IC50 (TNFα-induced necroptosis)Primary Type I Alveolar Epithelial Cells (AECs)114 nM
IC50 (IAV-induced necroptosis)Primary Murine Embryonic Fibroblasts (MEFs)51.9 nM
In Vivo Efficacy in IAV-Infected Mouse Models
Dose Observed Effect
1 mg/kg/dayProvided 100% protection against a less lethal dose of IAV.[4]
7.5 mg/kg/daySignificantly improved survival rates and reduced weight loss after a lethal dose of IAV.[4]
30 mg/kg/dayOffered optimal protection, with 80% of mice protected from death and mitigation of weight loss.[4]

Signaling Pathway Visualization

The following diagram illustrates the ZBP1-mediated necroptosis pathway initiated by Influenza A Virus (IAV) infection and the point of intervention for this compound.

UH15_38_Mechanism cluster_virus Influenza A Virus (IAV) Infection cluster_host Host Cell IAV IAV Replication Z_RNA Viral Z-RNA IAV->Z_RNA ZBP1 ZBP1 Z_RNA->ZBP1 senses RIPK3 RIPK3 ZBP1->RIPK3 activates pRIPK3 pRIPK3 RIPK3->pRIPK3 autophosphorylation MLKL MLKL pRIPK3->MLKL phosphorylates pMLKL pMLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis induces Inflammation Inflammation (Cytokine Release) Necroptosis->Inflammation UH15_38 This compound UH15_38->pRIPK3 inhibits

This compound inhibits RIPK3 phosphorylation, blocking necroptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

In Vivo Mouse Model of IAV Infection and this compound Treatment
  • Animals: C57BL/6 mice are commonly used.

  • IAV Infection: Mice are intranasally infected with a lethal dose (e.g., 6000 Egg Infectious Dose [EID]50) of IAV strain PR8.[6]

  • This compound Administration:

    • This compound is prepared in a suitable vehicle for intraperitoneal (i.p.) injection.[6]

    • Treatment typically begins 24 hours post-infection.[6]

    • A common dosing regimen is a once-daily i.p. injection for four consecutive days at concentrations ranging from 7.5 mg/kg to 30 mg/kg.[4][5]

  • Monitoring: Mice are monitored daily for weight loss and survival for up to 21 days.

  • Sample Collection: At specified time points, bronchoalveolar lavage fluid (BALF) is collected for cytokine analysis, and lung tissues are harvested for histology and Western blotting.

In Vitro Necroptosis Induction and Inhibition
  • Cell Culture: Primary murine embryonic fibroblasts (MEFs) or primary type I alveolar epithelial cells (AECs) are cultured in appropriate media.

  • Necroptosis Induction: To induce necroptosis, cells are treated with a combination of:

    • Mouse TNFα (100 ng/ml)

    • Cycloheximide (250 ng/ml)

    • zVAD-FMK (a pan-caspase inhibitor, 50 μM)[5][6]

  • This compound Treatment: this compound is added to the cell culture media at various concentrations (e.g., 0-1000 nM) concurrently with the necroptosis-inducing stimuli.[5]

  • Incubation: Cells are incubated for a defined period, typically 12 hours.[5][6]

  • Assessment of Cell Viability: Cell viability is measured using assays such as CellTiter-Glo® or Trypan Blue exclusion to determine the protective effect of this compound.[6]

Western Blotting for Phosphorylated MLKL (pMLKL)
  • Cell Lysis: Cells from the in vitro experiments or homogenized lung tissue from the in vivo studies are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated MLKL (pMLKL).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The expression of total MLKL and a housekeeping protein (e.g., GAPDH or β-actin) should also be assessed as controls.

Measurement of Inflammatory Cytokines in BALF
  • BALF Collection: Bronchoalveolar lavage is performed on mice by intratracheal instillation and aspiration of sterile saline.

  • Sample Preparation: The collected BALF is centrifuged to pellet cells, and the supernatant is collected for cytokine analysis.

  • Cytokine Quantification: The concentrations of various inflammatory cytokines and chemokines (e.g., IL-1β, IL-6, TNFα, CXCL1) in the BALF supernatant are measured using commercially available multiplexed magnetic bead-based immunoassays according to the manufacturer's instructions.[6]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an IAV infection model.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_analysis Downstream Analysis IAV_Infection IAV Infection of Mice UH15_38_Treatment_Vivo This compound Treatment (i.p.) IAV_Infection->UH15_38_Treatment_Vivo Monitoring Monitor Survival and Weight Loss UH15_38_Treatment_Vivo->Monitoring Sample_Collection Sample Collection (BALF, Lung Tissue) UH15_38_Treatment_Vivo->Sample_Collection Cytokine_Analysis Cytokine Analysis (BALF) Sample_Collection->Cytokine_Analysis Histology Lung Histology Sample_Collection->Histology Western_Blot Western Blot (pMLKL) Sample_Collection->Western_Blot Tissue Homogenates Cell_Culture Cell Culture (AECs, MEFs) Necroptosis_Induction Necroptosis Induction (TNFα/CHX/zVAD) Cell_Culture->Necroptosis_Induction UH15_38_Treatment_Vitro This compound Treatment Necroptosis_Induction->UH15_38_Treatment_Vitro Necroptosis_Induction->Western_Blot Cell Lysates Viability_Assay Cell Viability Assay UH15_38_Treatment_Vitro->Viability_Assay

A typical workflow for assessing this compound's effects.

Impact on Other Inflammatory Signaling Pathways

The primary anti-inflammatory effect of this compound is attributed to its direct inhibition of the RIPK3-mediated necroptosis pathway. While necroptosis itself is a potent trigger for inflammation, the direct effects of this compound on other canonical inflammatory pathways, such as NF-κB and JAK-STAT, are less clear from the current literature.

It is plausible that by mitigating necroptosis-induced cell death and the subsequent release of DAMPs and pro-inflammatory cytokines, this compound indirectly dampens the activation of downstream inflammatory signaling cascades that would otherwise be triggered, including NF-κB and JAK-STAT pathways. However, direct modulation of these pathways by this compound has not been a primary focus of the published research. Notably, one study suggested that at higher concentrations (0.5 µM), a RIPK3 inhibitor could also target p38MAPK, JAK2, and JAK3, indicating potential for off-target effects that could contribute to its overall anti-inflammatory profile.

Conclusion

This compound is a powerful and selective research tool for dissecting the role of RIPK3-mediated necroptosis in inflammatory diseases. Its ability to potently inhibit necroptosis and subsequently reduce inflammatory cytokine production and immune cell infiltration highlights the therapeutic potential of targeting this cell death pathway. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the applications of this compound and the broader field of necroptosis inhibition. Further investigation into the potential off-target effects and the indirect influence on other inflammatory signaling pathways will undoubtedly provide a more complete picture of the therapeutic utility of this promising compound.

References

Unraveling the Therapeutic Potential of UH15-38: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: UH15-38 is an experimental, potent, and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical enzyme in the necroptosis signaling pathway.[1] Preclinical research has illuminated its significant therapeutic potential, particularly in mitigating severe lung inflammation and injury induced by viral infections such as influenza A virus (IAV).[2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical findings, and detailed experimental protocols.

Core Mechanism of Action: Selective Inhibition of RIPK3-Mediated Necroptosis

This compound exerts its therapeutic effect by specifically targeting and inhibiting RIPK3.[1] In the context of severe influenza infection, viral Z-form nucleic acids trigger Z-form nucleic acid binding protein 1 (ZBP1), which in turn activates RIPK3.[2] Activated RIPK3 then phosphorylates and activates Mixed-Lineage-Kinase-Domain-Like protein (MLKL), the executioner of necroptosis.[2] This programmed cell death pathway, while a host defense mechanism, can become dysregulated, leading to excessive inflammation and tissue damage.[1][3]

This compound binds to the ATP-binding pocket of RIPK3, effectively blocking its kinase activity and the subsequent phosphorylation of MLKL.[2][5] This selective inhibition of necroptosis is crucial, as it leaves other essential immune responses, such as apoptosis and viral clearance, intact.[2][3] By dampening the excessive inflammatory cascade driven by necroptosis, this compound protects lung tissue from severe damage.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

In Vitro Efficacy
Parameter Value
IC50 (RIPK3 Inhibition, NanoBRET assay)20 nM[6][7]
IC50 (TNF-induced necroptosis, primary mouse embryonic fibroblasts)98 nM[2][7]
IC50 (IAV-induced necroptosis, primary type I alveolar epithelial cells)39.5 nM[7]
IC50 (Canonical TNF-induced necroptosis, type I alveolar epithelial cells)114 nM[7]
In Vivo Efficacy (Influenza A Virus-Infected Mouse Models)
Dosage and Administration Key Findings
1 mg/kg/day100% protection against a less lethal dose of IAV.[2]
7.5 mg/kg/day (intraperitoneal, starting one day post-infection)Significantly improved survival rates and reduced weight loss.[2]
30 mg/kg/day (intraperitoneal, daily for 4 days)Optimal protection, with 80% of mice protected from death and complete recovery within three weeks. Markedly reduced numbers of pMLKL+ necroptotic cells, decreased diffuse alveolar damage, reduced fibrotic lung damage, and significantly lower levels of pro-inflammatory and pro-fibrotic mediators (IL-1β, IL-6, IL-18, IL-17, and CCL5).[2][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

UH15_38_Mechanism_of_Action cluster_infection Viral Infection (e.g., Influenza A) cluster_cell Host Cell (e.g., Alveolar Epithelial Cell) IAV Influenza A Virus (IAV) Replication Z_RNA Viral Z-RNAs IAV->Z_RNA ZBP1 ZBP1 Z_RNA->ZBP1 activates RIPK3 RIPK3 ZBP1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL pMLKL (Activated) MLKL->pMLKL Necroptosis Necroptosis (Inflammatory Cell Death) pMLKL->Necroptosis induces Inflammation Excessive Inflammation & Lung Injury Necroptosis->Inflammation UH15_38 This compound UH15_38->RIPK3 inhibits Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies kinase_assay RIPK3 Kinase Assay (e.g., NanoBRET) ic50_determination Determine IC50 Values kinase_assay->ic50_determination cell_based_assay Cell-Based Necroptosis Assays (e.g., MEFs, AECs) cell_based_assay->ic50_determination animal_model Influenza A Virus Infection in Mice ic50_determination->animal_model Proceed to in vivo if potent and selective treatment This compound Administration (e.g., intraperitoneal) animal_model->treatment monitoring Monitor Survival, Weight Loss, Symptoms treatment->monitoring analysis Histopathological Analysis of Lungs (H&E, IHC for pMLKL) treatment->analysis cytokine_profiling Cytokine/Chemokine Profiling (e.g., Luminex, ELISA) treatment->cytokine_profiling viral_titer Viral Titer Measurement (e.g., Plaque Assay) treatment->viral_titer

References

UH15-38: A Deep Dive into its Role in Programmed Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UH15-38 is a novel, potent, and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical enzyme in the necroptosis signaling pathway. This document provides a comprehensive technical overview of this compound, its mechanism of action, and its profound impact on programmed cell death, with a particular focus on its therapeutic potential in mitigating inflammation and tissue damage. Through a detailed examination of preclinical data, this guide offers insights into the quantitative efficacy of this compound, the experimental protocols used to validate its function, and the signaling cascades it modulates.

Introduction

Programmed cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. While apoptosis has long been the most studied form of programmed cell death, recent research has unveiled alternative, regulated cell death pathways, including necroptosis. Necroptosis is a pro-inflammatory form of regulated necrosis governed by the RIPK1-RIPK3-MLKL signaling axis. Dysregulation of necroptosis has been implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.

This compound has emerged as a key pharmacological tool and potential therapeutic agent for dissecting and targeting the necroptotic pathway. Its high potency and selectivity for RIPK3 make it an invaluable asset for studying the physiological and pathological roles of necroptosis. This guide will delve into the core characteristics of this compound and its impact on cellular demise.

Mechanism of Action of this compound

This compound exerts its biological effects through the direct inhibition of RIPK3 kinase activity.[1][2] It binds to the ATP-binding pocket of RIPK3, preventing the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[3] This inhibitory action is the linchpin of its ability to block the necroptotic cascade.

The Necroptosis Signaling Pathway

In response to specific stimuli, such as tumor necrosis factor (TNF), in the absence of caspase-8 activity, RIPK1 and RIPK3 are recruited to form a signaling complex known as the necrosome.[3] Within this complex, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane.[3] This leads to membrane disruption and ultimately, lytic cell death.

This compound's Point of Intervention

This compound selectively targets the kinase activity of RIPK3, effectively halting the signaling cascade before the phosphorylation of MLKL.[4][5] This prevents the execution phase of necroptosis, preserving membrane integrity and averting the release of damage-associated molecular patterns (DAMPs) that fuel inflammation.

Necroptosis_Pathway cluster_stimulus Stimulus cluster_complex Necrosome Formation cluster_execution Execution Phase cluster_intervention Intervention Stimulus e.g., TNFα RIPK1 RIPK1 Stimulus->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Recruitment & Phosphorylation pMLKL pMLKL (Oligomerization) RIPK3->pMLKL Phosphorylation Membrane Plasma Membrane Disruption pMLKL->Membrane UH1538 This compound UH1538->RIPK3 Inhibits Kinase Activity

Figure 1: this compound Inhibition of the Necroptosis Pathway

Quantitative Data on this compound Efficacy

The potency of this compound has been quantified across various assays and cell types, demonstrating its robust inhibitory capacity.

Assay TypeCell Line / SystemIC50 ValueReference
RIPK3 Kinase Assay (NanoBRET)Recombinant20 nM[4][5][6]
TNF-induced NecroptosisPrimary Murine Embryonic Fibroblasts (MEFs)98 nM[4][5][6]
TNF-induced NecroptosisType I Alveolar Epithelial Cells (AECs)114 nM[5]
Influenza A Virus (IAV)-induced NecroptosisPrimary Type I AECs39.5 nM[5][6]
IAV-induced NecroptosisPrimary MEFs51.9 nM[5]
TNFα-induced NecroptosisHuman FADD-deficient Jurkat cells160.2 - 238.2 nM[6]

Selectivity Profile of this compound

A key attribute of a valuable chemical probe and potential therapeutic is its selectivity. Studies have shown that this compound is highly selective for RIPK3-mediated necroptosis.

  • Apoptosis: this compound does not significantly inhibit apoptosis.[4] At concentrations well above its IC50 for necroptosis, it does not prevent caspase-dependent cell death.[4]

  • Pyroptosis: this compound does not inhibit gasdermin D cleavage or pyroptosis upon canonical activation of the NLRP3 inflammasome.[5]

  • Kinome Scan: A broad kinase screening panel revealed a clean profile for this compound, indicating it does not significantly inhibit a wide range of other human kinases.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro RIPK3 Kinase Assay (NanoBRET)

This assay quantifies the ability of this compound to inhibit RIPK3 kinase activity in a cell-free system.

  • Reagents: Recombinant RIPK3 kinase, tracer, and a NanoLuc-RIPK3 fusion protein.

  • Procedure: a. Prepare a serial dilution of this compound. b. In a multi-well plate, combine the NanoLuc-RIPK3 fusion protein, the tracer, and the various concentrations of this compound. c. Incubate the plate to allow for binding equilibrium to be reached. d. Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. e. The IC50 value is calculated by plotting the BRET signal against the inhibitor concentration.

Cell Viability Assay for Necroptosis Inhibition

This assay measures the protective effect of this compound on cells undergoing necroptosis.

  • Cell Culture: Plate primary murine embryonic fibroblasts (MEFs) or other relevant cell types in a 96-well plate and grow to confluence.

  • Induction of Necroptosis: Treat the cells with a combination of TNFα (e.g., 100 ng/ml), a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor like zVAD-FMK (e.g., 50 μM) to ensure cell death occurs via necroptosis.

  • This compound Treatment: Co-treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the cells for a defined period (e.g., 12-24 hours).

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the viability data to untreated controls and calculate the IC50 value.

Western Blot for MLKL Phosphorylation

This method is used to confirm that this compound inhibits the phosphorylation of MLKL, a key downstream event in the necroptosis pathway.

  • Cell Treatment: Treat cells with necroptotic stimuli and this compound as described in the cell viability assay.

  • Lysate Preparation: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate with a primary antibody specific for phosphorylated MLKL (pMLKL). c. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate. e. Strip and re-probe the membrane for total MLKL and a loading control like GAPDH or β-actin.

In Vivo Murine Model of Influenza A Virus (IAV) Infection

This protocol evaluates the therapeutic efficacy of this compound in a disease model.

  • Animal Model: Use C57BL/6 mice.

  • Infection: Intranasally infect mice with a lethal dose of IAV (e.g., PR8 strain).

  • This compound Administration: a. Prepare this compound in a suitable vehicle. b. Administer this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 30 mg/kg). c. Begin treatment at a defined time point post-infection (e.g., 24 hours) and continue for a set duration (e.g., daily for 4 days).[1]

  • Monitoring: Monitor the mice daily for weight loss and survival.

  • Histological Analysis: At the end of the experiment, harvest the lungs for histological analysis to assess lung injury, inflammation, and the presence of pMLKL-positive cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Kinase_Assay RIPK3 Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (Necroptosis Inhibition) Kinase_Assay->Cell_Viability Confirm Cellular Potency Western_Blot Western Blot (pMLKL Detection) Cell_Viability->Western_Blot Validate Mechanism Animal_Model IAV Infection Model in Mice Western_Blot->Animal_Model Transition to In Vivo Treatment This compound Administration Animal_Model->Treatment Outcome Monitor Survival & Assess Lung Injury Treatment->Outcome

Figure 2: General Experimental Workflow for this compound Evaluation

Therapeutic Potential and Future Directions

The ability of this compound to potently and selectively inhibit RIPK3-mediated necroptosis has significant therapeutic implications. In preclinical models of severe influenza infection, this compound has been shown to reduce lung inflammation and injury, and improve survival rates, even when administered several days after the initial infection.[1][7] This suggests that targeting necroptosis with this compound could be a viable strategy for treating acute respiratory distress syndrome (ARDS) and other hyper-inflammatory conditions.

Future research will likely focus on:

  • The clinical development of this compound or its analogs for inflammatory diseases.

  • Exploring the role of necroptosis and the therapeutic utility of this compound in other pathological contexts, such as neurodegeneration, myocardial infarction, and solid organ transplantation.

  • Further elucidating the intricate crosstalk between necroptosis and other cell death pathways and how this compound influences these interactions.

Conclusion

This compound is a powerful and selective tool for the study and therapeutic targeting of necroptosis. Its well-defined mechanism of action, coupled with compelling preclinical efficacy data, positions it as a leading compound in the exploration of RIPK3 inhibition. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, paving the way for further investigation into its role in health and disease.

References

Methodological & Application

Application Notes and Protocols for UH15-38 (RIPK3 Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

UH15-38 is a potent and selective experimental inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3)[1][2]. RIPK3 is a critical enzyme in the necroptosis pathway, a form of regulated, inflammatory cell death[1][3]. By inhibiting the kinase activity of RIPK3, this compound effectively blocks the downstream phosphorylation of Mixed-Lineage Kinase-Domain-Like protein (MLKL), preventing the execution of necroptosis[3][4]. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in in vitro studies, particularly for investigating necroptosis in the context of viral infection and inflammatory responses.

Mechanism of Action

Necroptosis is initiated by various stimuli, including signaling from death receptors like the TNF receptor (TNFR1) or by pathogen-associated molecular patterns (PAMPs), such as the Z-form nucleic acids produced during Influenza A Virus (IAV) replication, which are sensed by Z-form nucleic acid binding protein 1 (ZBP1)[3][4]. Upon activation, ZBP1 or the TNFR complex recruits RIPK3, leading to its phosphorylation and the formation of a functional necrosome complex[3].

Activated RIPK3 then phosphorylates its substrate, MLKL[4]. This phosphorylation event causes MLKL to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs)[3]. This compound acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of RIPK3 to block its catalytic activity, thereby preventing MLKL phosphorylation and halting the entire necroptotic cascade[3][4]. Notably, this compound selectively inhibits necroptosis without significantly affecting RIPK3's scaffold functions or other cell death pathways like apoptosis or pyroptosis[4][5][6].

UH15_38_Pathway This compound Mechanism of Action in Necroptosis cluster_stimuli Necroptotic Stimuli cluster_upstream Upstream Signaling cluster_necrosome Necrosome Formation & Activation cluster_downstream Downstream Events IAV / Z-RNA IAV / Z-RNA TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 binds ZBP1 ZBP1 RIPK3 RIPK3 ZBP1->RIPK3 RIPK1 RIPK1 TNFR1->RIPK1 RIPK1->RIPK3 pRIPK3 p-RIPK3 (Active) RIPK3->pRIPK3 autophosphorylation MLKL MLKL pRIPK3->MLKL phosphorylates pMLKL p-MLKL (Active) MLKL->pMLKL Oligomerization Oligomerization pMLKL->Oligomerization Membrane Translocation Membrane Translocation Oligomerization->Membrane Translocation Necroptosis Necroptosis Membrane Translocation->Necroptosis UH15_38 This compound UH15_38->pRIPK3 Inhibits Kinase Activity

Caption: Signaling pathway of necroptosis and the inhibitory action of this compound on RIPK3.

Quantitative Data: In Vitro Potency of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against RIPK3 in various in vitro assays.

Assay TypeCell Line / SystemNecroptosis StimulusThis compound IC₅₀ (nM)Reference
Recombinant Kinase AssayRecombinant human RIPK3N/A20[2][7]
Cell-Based NecroptosisPrimary Type I Alveolar Epithelial Cells (AECs)Influenza A Virus (IAV)39.5[4][6]
Cell-Based NecroptosisPrimary Murine Embryonic Fibroblasts (MEFs)Influenza A Virus (IAV)51.9[4][6]
Cell-Based NecroptosisPrimary Murine Embryonic Fibroblasts (MEFs)TNFα + Cycloheximide + zVAD (TCZ)98[3][4]
Cell-Based NecroptosisPrimary Type I Alveolar Epithelial Cells (AECs)TNFα + Cycloheximide + zVAD (TCZ)114[4][6]
Cell-Based NecroptosisHuman FADD-deficient Jurkat cellsTNFα160.2 - 238.2[2]

Experimental Protocols

Cell Viability Assay to Measure Inhibition of Necroptosis

This protocol describes how to assess the ability of this compound to protect cells from necroptosis induced by either IAV infection or treatment with TNFα.

Cell_Viability_Workflow Workflow: Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Seed Cells (e.g., MEFs, Type I AECs) in 96-well plates B 2. Allow cells to adhere (overnight) A->B C 3. Pre-treat with This compound dose range B->C D 4. Induce Necroptosis (e.g., IAV or TCZ) C->D E 5. Incubate (12-24 hours) D->E F 6. Measure Cell Viability (e.g., CellTiter-Glo® or Trypan Blue Exclusion) E->F G 7. Calculate IC₅₀ F->G

References

Application Notes and Protocols for UH15-38 in Mouse Models of Influenza

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing UH15-38, a potent and selective RIPK3 inhibitor, in murine models of influenza A virus (IAV) infection. The protocols detailed below are based on established methodologies that have demonstrated the efficacy of this compound in mitigating severe influenza-induced lung injury and mortality.

Introduction

Severe influenza infections can lead to hyper-inflammation, acute respiratory distress syndrome (ARDS), and significant mortality[1][2][3]. A key driver of this pathology is a form of programmed cell death called necroptosis, which is mediated by the kinase activity of Receptor-Interacting Protein Kinase 3 (RIPK3)[1][2][4][5]. This compound is a novel small molecule inhibitor that specifically targets RIPK3, thereby blocking the necroptotic pathway without interfering with other essential antiviral immune responses[1][2][5]. In mouse models, this compound has been shown to reduce lung inflammation, prevent mortality, and demonstrate therapeutic efficacy even when administered several days after infection[1][2].

Mechanism of Action: Inhibition of IAV-Induced Necroptosis

Influenza A virus infection in alveolar epithelial cells triggers a signaling cascade that results in necroptosis. This process is initiated by the viral sensor Z-form nucleic acid binding protein 1 (ZBP1), which activates RIPK3[1]. Activated RIPK3 then phosphorylates and activates the Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptosis. MLKL oligomerizes and translocates to the plasma membrane, leading to cell lysis and the release of pro-inflammatory molecules[5]. This compound selectively inhibits the kinase activity of RIPK3, preventing the phosphorylation of MLKL and thereby blocking the necroptotic cell death cascade[1][5]. This targeted inhibition dampens the excessive inflammation that causes severe lung damage, while leaving other antiviral mechanisms, such as apoptosis, intact[2].

Signaling Pathway of IAV-Induced Necroptosis and this compound Inhibition

G cluster_cell Alveolar Epithelial Cell IAV Influenza A Virus (IAV) Replication ZBP1 ZBP1 Activation IAV->ZBP1 senses viral Z-RNAs RIPK3 RIPK3 Activation (Kinase Activity) ZBP1->RIPK3 activates MLKL MLKL Phosphorylation (pMLKL) RIPK3->MLKL phosphorylates Necroptosis Necroptosis (Cell Lysis, Inflammation) MLKL->Necroptosis executes UH15_38 This compound UH15_38->RIPK3 inhibits

IAV-induced necroptosis pathway and this compound inhibition.

Quantitative Data Summary

The efficacy of this compound has been demonstrated in multiple studies using mouse models of severe influenza. The data below summarizes key findings.

ParameterInfluenza StrainMouse StrainThis compound Dose (mg/kg/day, i.p.)Treatment ScheduleKey FindingsReference
Survival H1N1 PR8 (~LD100)C57BL/67.5Days 1-4 post-infectionSignificant increase in survival[5]
H1N1 PR8 (~LD100)C57BL/630Days 1-4 post-infection~80% survival[5]
H1N1 A/Cal/04/09 (~LD60)C57BL/630Days 1-7 post-infection100% survival[1]
H1N1 PR8 (~LD60)C57BL/630Started up to 5 days post-infectionSignificant protection[1]
Weight Loss H1N1 PR8 (~LD100)C57BL/630Days 1-4 post-infectionMitigated weight loss, allowing for full recovery[5]
H1N1 PR8 (~LD60)C57BL/61Days 1-7 post-infection100% protection against weight loss[5]
Lung Injury H1N1 PR8 (lethal dose)C57BL/630Days 1-4 post-infectionMarkedly reduced pMLKL+ necroptotic cells, decreased alveolar damage and hyaline membrane formation, and reduced fibrotic lung damage.
Inflammation H1N1 PR8 (lethal dose)C57BL/630Days 1-4 post-infectionSignificantly lower levels of pro-inflammatory mediators (IL-1β, IL-6, IL-18, IL-17, and CCL5) and reduced neutrophil infiltration in the lungs.[5]

Experimental Protocols

The following protocols provide a detailed methodology for testing the efficacy of this compound in a mouse model of influenza A virus infection.

Materials
  • Compound: this compound hydrochloride salt (commercially available).

  • Vehicle for In Vivo Administration: While the specific vehicle used in the primary study by Gautam et al. is not explicitly stated, a common and effective vehicle for intraperitoneal (i.p.) injection of similar compounds is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . It is recommended to perform a small pilot study to ensure the solubility and tolerability of this vehicle with this compound.

  • Animals: 8-10 week old C57BL/6 mice.

  • Virus: Mouse-adapted influenza A virus strains, such as H1N1 A/Puerto Rico/8/1934 (PR8) or A/California/04/2009.

  • Anesthetic: Ketamine/xylazine cocktail or isoflurane for anesthesia during intranasal infection.

Protocol 1: Influenza A Virus Infection of Mice
  • Virus Preparation: Thaw a stock aliquot of influenza A virus on ice. Dilute the virus to the desired concentration (e.g., a lethal or sub-lethal dose, predetermined by titration) in sterile, endotoxin-free saline. Keep the diluted virus on ice until use.

  • Anesthesia: Anesthetize the mice using a ketamine/xylazine cocktail administered intraperitoneally or via isoflurane inhalation. Confirm proper anesthetic depth by lack of response to a toe pinch.

  • Intranasal Inoculation: Hold the anesthetized mouse in a supine position. Gently dispense 20-50 µL of the viral suspension into the nares of the mouse. Allow the mouse to inhale the inoculum.

  • Recovery: Place the mouse in a clean cage on a warming pad to recover from anesthesia.

  • Monitoring: Monitor the mice daily for weight loss, signs of illness (ruffled fur, lethargy, labored breathing), and survival for the duration of the experiment (typically 14-21 days). Euthanize mice that lose more than 25-30% of their initial body weight or exhibit severe signs of distress, in accordance with institutional animal care and use committee guidelines.

Protocol 2: Preparation and Administration of this compound
  • This compound Formulation:

    • This compound is supplied as a hydrochloride salt, which is soluble in water and DMSO.

    • To prepare a stock solution, dissolve this compound in 100% DMSO.

    • For the working solution for i.p. injection, dilute the DMSO stock in the recommended vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline) to the final desired concentration. Ensure the final DMSO concentration is well-tolerated by the mice (typically ≤10%).

  • Administration:

    • Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.

    • The volume of injection should be appropriate for the size of the mouse (e.g., 100-200 µL).

    • Follow the desired treatment schedule. A common prophylactic and therapeutic regimen is once-daily injections for 4 to 7 consecutive days, starting 24 hours post-infection.

Protocol 3: Assessment of Lung Injury and Inflammation
  • Tissue Collection: At selected time points post-infection, euthanize mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.

  • BAL Fluid Analysis: Centrifuge the BAL fluid to pellet cells. The supernatant can be used to measure cytokine and chemokine levels using ELISA or multiplex assays. The cell pellet can be used for differential cell counts to assess immune cell infiltration.

  • Histopathology: Perfuse the lungs with 10% neutral buffered formalin. Embed the fixed lung tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung inflammation, alveolar damage, and edema.

  • Immunohistochemistry: Use specific antibodies to detect markers of necroptosis (e.g., phosphorylated MLKL) and apoptosis (e.g., cleaved caspase-3) in lung sections.

  • Viral Titer Quantification: Homogenize a portion of the lung tissue and determine the viral load using a plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.

Experimental Workflow

G cluster_setup Experimental Setup cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints Mouse_Model C57BL/6 Mice Anesthesia Anesthetize Mice Mouse_Model->Anesthesia Virus_Prep Prepare IAV (e.g., PR8) Infection Intranasal Inoculation Virus_Prep->Infection Anesthesia->Infection Treatment_Admin Daily i.p. Injection (this compound or Vehicle) Infection->Treatment_Admin 24h post-infection UH15_38_Prep Prepare this compound in Vehicle UH15_38_Prep->Treatment_Admin Daily_Monitoring Monitor Weight Loss & Survival Treatment_Admin->Daily_Monitoring Tissue_Collection Collect BALF & Lungs Daily_Monitoring->Tissue_Collection at defined endpoints Analysis Histology, Viral Titer, Cytokine Analysis Tissue_Collection->Analysis

Workflow for testing this compound in a mouse influenza model.

Conclusion

This compound represents a promising therapeutic candidate for severe influenza by targeting host-driven pathology without impairing viral clearance. The protocols and data presented here provide a solid foundation for researchers to investigate the potential of RIPK3 inhibition as a strategy to combat influenza and other respiratory viral infections characterized by excessive inflammation and necroptosis.

References

Application Notes and Protocols for UH15-38: In Vivo Dosage and Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosage, administration, and mechanism of action for the selective RIPK3 inhibitor, UH15-38. The protocols are based on preclinical studies in mouse models of Influenza A Virus (IAV) infection.

Introduction

This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis.[1][2][3] Necroptosis is a form of programmed inflammatory cell death implicated in the pathogenesis of various diseases, including severe influenza-induced lung injury.[4][5][6] By blocking RIPK3 kinase activity, this compound has been shown to ameliorate lung inflammation and reduce mortality in animal models of severe influenza without compromising the host's antiviral immune response.[4][6]

Quantitative Data Summary

The following table summarizes the quantitative data from in vivo studies of this compound in mouse models of Influenza A Virus (IAV) infection.

ParameterDetailsAnimal ModelIAV StrainEfficacy/ObservationsReference
Dosage Range 1 mg/kg/day to 50 mg/kg/dayC57BL/6 micePR8Dose-dependent protection against lethality.[4][5]
Optimal Dose 30 mg/kg/dayC57BL/6 micePR8Provided maximum protection, with 80% of mice surviving a lethal dose.[5][2][4][5]
Administration Route Intraperitoneal (i.p.) injectionC57BL/6 micePR8, A/California/04/09Systemic delivery was effective in mitigating lung injury.[2][4]
Dosing Frequency Once dailyC57BL/6 micePR8Effective when administered as a once-daily regimen.[2][4]
Treatment Initiation As late as 5 days post-infectionC57BL/6 micePR8Showed therapeutic benefit even when administered after the onset of infection.[4][7][4]
IC50 (in vivo) 39.5 nM (in alveolar epithelial cells)Not ApplicableInfluenza APotently blocks IAV-induced necroptosis in target cells.[1][3][1][3]
Toxicity Well-toleratedC57BL/6 miceNot ApplicableNo signs of toxicity or on-target apoptosis were detected even at 30 mg/kg/day for 7 consecutive days.[4][4]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway of IAV-induced necroptosis and the mechanism of action of this compound.

UH15_38_Signaling_Pathway cluster_infection IAV Infection cluster_necroptosis Necroptosis Pathway cluster_intervention Therapeutic Intervention IAV IAV ZBP1 ZBP1 IAV->ZBP1 activates RIPK3 RIPK3 ZBP1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL pMLKL (activated) MLKL->pMLKL Cell_Death Necroptotic Cell Death pMLKL->Cell_Death induces UH15_38 This compound UH15_38->RIPK3 inhibits kinase activity

Caption: IAV-induced necroptosis pathway and this compound inhibition.

Experimental Protocols

The following protocols are composite methodologies based on published in vivo studies of this compound and general best practices for small molecule administration in mouse models of IAV infection.

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.

Materials:

  • This compound hydrochloride salt

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a 50.0 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300.

  • Vortex the mixture until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and vortex thoroughly.

  • Add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Vortex the final solution until it is homogenous.

  • Filter the solution through a 0.22 µm syringe filter before administration to ensure sterility.

In Vivo Efficacy Study in an IAV Mouse Model

This protocol outlines the key steps for evaluating the in vivo efficacy of this compound in a lethal IAV infection mouse model.

Materials and Animals:

  • 6-8 week old C57BL/6 mice

  • Mouse-adapted Influenza A virus (e.g., A/Puerto Rico/8/1934 [PR8])

  • Anesthesia (e.g., isoflurane or a ketamine/xylazine cocktail)

  • Prepared this compound solution

  • Vehicle control (prepared in the same manner as the this compound solution, but without the compound)

  • Appropriately sized syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least one week before the start of the experiment.

  • Infection:

    • Anesthetize the mice according to approved institutional protocols.

    • Intranasally infect the mice with a lethal dose of IAV (e.g., 6000 EID50 of PR8) in a volume of 20-50 µL of sterile PBS.

  • Treatment:

    • Randomize the infected mice into treatment and control groups.

    • Beginning 24 hours post-infection, administer this compound (e.g., 30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection once daily for a predetermined duration (e.g., 4-7 days).

  • Monitoring:

    • Monitor the mice daily for a period of 14-21 days for signs of morbidity, including weight loss, ruffled fur, lethargy, and labored breathing.

    • Record the body weight of each mouse daily.

    • Record survival data for each group. Euthanize mice that lose more than 25-30% of their initial body weight or exhibit severe signs of distress, as per institutional guidelines.

  • Endpoint Analysis (Optional):

    • At specific time points, a subset of mice can be euthanized for the collection of lung tissue.

    • Lung tissue can be processed for virological (e.g., viral titer), histological (e.g., H&E staining for lung injury), and immunological (e.g., cytokine analysis, flow cytometry) analyses.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for an in vivo study of this compound.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Acclimatize Animal Acclimatization Infection IAV Infection (Intranasal) Acclimatize->Infection Prepare_Virus Virus Preparation Prepare_Virus->Infection Prepare_Drug This compound Formulation Treatment This compound/Vehicle Administration (i.p.) Prepare_Drug->Treatment Infection->Treatment Monitoring Daily Monitoring (Weight, Survival) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Lung Tissue) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

Caption: In vivo experimental workflow for this compound efficacy testing.

References

Application Notes and Protocols for Testing UH15-38 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UH15-38 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical enzyme in the necroptosis signaling pathway.[1][2][3] Necroptosis is a form of programmed cell death that, when dysregulated, can contribute to excessive inflammation and tissue damage in various diseases, including severe influenza infections.[1][4] this compound has demonstrated significant efficacy in preclinical models by mitigating lung inflammation and injury, even when administered days after infection.[1][5] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in inhibiting necroptosis.

Mechanism of Action

This compound functions by binding to the ATP-binding pocket of RIPK3, preventing its kinase activity.[4] This inhibition blocks the phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL).[6] Phosphorylated MLKL (pMLKL) typically oligomerizes and translocates to the plasma membrane, leading to membrane disruption and inflammatory cell death.[4] By inhibiting RIPK3, this compound effectively halts this cascade, thereby reducing necroptosis and subsequent inflammation.[1][4]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various cell-based assays.

Assay Cell Line/Type Inducer IC50 (nM) Reference
RIPK3 Inhibition (in vitro kinase assay)Recombinant KinaseN/A20[2][3]
TNFα-induced NecroptosisPrimary Murine Embryonic Fibroblasts (MEFs)TNFα, Cycloheximide, zVAD-FMK98[3][6]
IAV-induced NecroptosisPrimary Type I Alveolar Epithelial CellsInfluenza A Virus (IAV)39.5[3][6]
TNFα-induced NecroptosisHuman FADD-deficient Jurkat cellshuman TNFα160.2 - 238.2[3]

Signaling Pathway Diagram

Necroptosis_Pathway cluster_stimuli Stimuli cluster_receptors Receptors / Sensors cluster_complex Necrosome Complex cluster_execution Execution TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 IAV Influenza A Virus (IAV) ZBP1 ZBP1 IAV->ZBP1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 ZBP1->RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL Phosphorylated MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis UH15_38 This compound UH15_38->RIPK3 Inhibition

Caption: The necroptosis signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_induction Necroptosis Induction cluster_analysis Efficacy Analysis Cell_Culture Cell Seeding (e.g., Primary AECs, MEFs) UH15_38_Treatment Pre-treatment with this compound (Dose-response) Cell_Culture->UH15_38_Treatment Inducer Add Necroptosis Inducer (e.g., TNFα/CHX/zVAD or IAV) UH15_38_Treatment->Inducer Viability Cell Viability Assay (e.g., CellTiter-Glo, MTT) Inducer->Viability Western_Blot Western Blot Analysis (pMLKL, MLKL, RIPK3) Inducer->Western_Blot Cytokine_Assay Cytokine Release Assay (e.g., ELISA for IL-1β, IL-6) Inducer->Cytokine_Assay

Caption: General workflow for assessing the efficacy of this compound.

Experimental Protocols

Cell Culture and Maintenance

a. Primary Murine Alveolar Epithelial Cells (AECs)

  • Isolation: Isolate primary AECs from mouse lungs following established protocols, which typically involve tracheal perfusion with dispase and digestion with DNase I.[1][2][4] A common method combines negative selection for lineage markers with positive selection for the pan-epithelial cell marker EpCAM to achieve high purity.

  • Culture: Culture isolated AECs on fibronectin-coated plates in DMEM supplemented with 10% FBS, penicillin-streptomycin, and 10 mM HEPES. For differentiation into Type I AECs, culture for 7 days.

b. Murine Embryonic Fibroblasts (MEFs)

  • Culture: Culture MEFs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine. Maintain cells in a 37°C incubator with 5% CO2.

Induction of Necroptosis

a. TNFα-Induced Necroptosis

  • Seed cells (e.g., MEFs) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat cells with a dose range of this compound (e.g., 0-1000 nM) for 1-2 hours.

  • Induce necroptosis by adding a combination of mouse TNFα (100 ng/mL), cycloheximide (250 ng/mL), and the pan-caspase inhibitor zVAD-FMK (25-50 µM). The inclusion of zVAD-FMK is crucial to inhibit apoptosis and specifically measure necroptosis.[2]

  • Incubate for 12-24 hours before analysis.

b. Influenza A Virus (IAV)-Induced Necroptosis

  • Seed primary Type I AECs in a suitable culture vessel.

  • Pre-treat cells with a dose range of this compound for 1-2 hours.

  • Infect cells with an appropriate strain of IAV (e.g., A/Puerto Rico/8/1934 (PR8)) at a multiplicity of infection (MOI) of 2-10.

  • Incubate for 24 hours before analysis.

Efficacy Assessment Assays

a. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • After the necroptosis induction period, equilibrate the 96-well plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

b. Western Blot for pMLKL, MLKL, and RIPK3

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (30-50 µg) onto a 4-12% SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against pMLKL (S345), total MLKL, and RIPK3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

c. Cytokine Release Assay (ELISA)

  • Collect the cell culture supernatant after the necroptosis induction period.

  • Centrifuge the supernatant to remove any cellular debris.

  • Measure the concentration of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-18 using commercially available ELISA kits according to the manufacturer's protocols.

Conclusion

The provided protocols offer a comprehensive framework for evaluating the efficacy of this compound in inhibiting necroptosis in relevant cell-based models. By utilizing these assays, researchers can quantify the inhibitory potential of this compound, confirm its mechanism of action, and gather essential data for further drug development. The consistent and robust inhibition of RIPK3-mediated necroptosis by this compound highlights its therapeutic potential for inflammatory diseases driven by this cell death pathway.

References

Application Notes and Protocols: Determination of UH15-38 IC50 in Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the RIPK3 inhibitor, UH15-38, including its mechanism of action, IC50 values in different cell lines, and detailed protocols for determining its half-maximal inhibitory concentration (IC50).

Introduction

This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key enzyme in the necroptosis signaling pathway.[1] Necroptosis is a form of programmed cell death that, when dysregulated, can contribute to inflammatory diseases and tissue damage.[1][2] By targeting RIPK3, this compound has shown potential in mitigating inflammation and cell death in various preclinical models, particularly in the context of severe influenza infection.[1]

Mechanism of Action

This compound functions by binding to the ATP-binding pocket of RIPK3, thereby preventing its kinase activity. This inhibition blocks the phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL), which is a critical step for the execution of necroptosis.

Signaling Pathway

The necroptosis pathway is initiated by various stimuli, including tumor necrosis factor (TNF), which leads to the activation of RIPK1 and its subsequent interaction with RIPK3 to form the necrosome complex. Within this complex, RIPK3 becomes activated and phosphorylates MLKL. Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death. This compound intervenes by inhibiting the kinase activity of RIPK3, thus halting the signaling cascade that leads to necroptosis.

Necroptosis_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm TNF-R1 TNF-R1 RIPK1 RIPK1 TNF-R1->RIPK1 Recruits & Activates TNFa TNFa TNFa->TNF-R1 Binds Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylates p-MLKL p-MLKL (Oligomer) MLKL->p-MLKL Phosphorylation & Oligomerization Necroptosis Necroptosis p-MLKL->Necroptosis Induces This compound This compound This compound->RIPK3 Inhibits

Figure 1: Simplified diagram of the necroptosis signaling pathway and the inhibitory action of this compound.

IC50 Values of this compound

The IC50 values of this compound have been determined in various cellular contexts, primarily focusing on its ability to inhibit necroptosis. The available data is summarized in the table below. It is important to note that publicly available data on the IC50 of this compound in a broad panel of cancer cell lines is limited.

Cell Line/SystemConditionIC50 (nM)Reference
Enzymatic Assay RIPK3 Kinase Inhibition20
Primary Murine Embryonic Fibroblasts (MEFs) TNFα-induced necroptosis98[3]
Primary Murine Embryonic Fibroblasts (MEFs) IAV-induced necroptosis51.9[3]
Primary Type I Alveolar Epithelial Cells (AECs) IAV-induced necroptosis39.5[3]
Human FADD-deficient Jurkat cells TNFα-induced necroptosis (Batch 1)238.2
Human FADD-deficient Jurkat cells TNFα-induced necroptosis (Batch 2)160.2
HeLa cells (reconstituted with human RIPK3) TNFα-induced necroptosisEffective inhibition (qualitative)[3]

Experimental Protocols for IC50 Determination

The following are generalized protocols for determining the IC50 of this compound using common cell viability assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Experimental Workflow for IC50 Determination

IC50_Workflow Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of this compound Incubation1->Compound_Addition Incubation2 Incubate for a defined period (e.g., 24-72 hours) Compound_Addition->Incubation2 Viability_Assay Perform Cell Viability Assay (e.g., MTT or CellTiter-Glo) Incubation2->Viability_Assay Data_Acquisition Measure absorbance or luminescence Viability_Assay->Data_Acquisition Data_Analysis Calculate IC50 using a dose-response curve Data_Acquisition->Data_Analysis

Figure 2: General experimental workflow for determining the IC50 of a compound.
Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only for blank measurements.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.1 nM to 10 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control wells (containing the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.

  • Compound Treatment:

    • Follow the same compound treatment procedure as described in the MTT assay protocol.

  • Assay Procedure:

    • After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the luminescence of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable research tool for studying the role of RIPK3-mediated necroptosis in various biological and pathological processes. The provided protocols offer a starting point for researchers to determine the IC50 of this compound in their cell lines of interest. Careful optimization of experimental conditions is crucial for obtaining accurate and reproducible results. Further studies are warranted to explore the efficacy of this compound in a broader range of cell lines, including various cancer models.

References

Preparing Stock Solutions of UH15-38: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the preparation of stock solutions of UH15-38, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results in studies investigating necroptosis and its role in various pathological conditions, particularly influenza A virus (IAV)-induced lung injury.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK3, a key mediator of necroptosis, a form of programmed inflammatory cell death.[1][2] By inhibiting RIPK3, this compound effectively blocks the necroptotic signaling cascade, preventing the phosphorylation and activation of its downstream substrate, Mixed-Lineage Kinase Domain-Like protein (MLKL).[2][3][4] This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of necroptosis. Preclinical studies have demonstrated its efficacy in mitigating lung inflammation and injury in mouse models of severe influenza.[1][5][6]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and the preparation of accurate stock solutions.

PropertyValueSource
IUPAC Name 3-(3-hydroxyphenyl)-1-methyl-7-[[3-(4-methyl-1-piperazinyl)phenyl]amino]-1,6-naphthyridin-2(1H)-one[1][7]
Molecular Formula C₂₆H₂₇N₅O₂[1][3][7]
Molecular Weight 441.53 g/mol (free base)[1][3][7][8]
Molecular Weight 514.45 g/mol (dihydrochloride salt)
CAS Number 2540881-21-6[1][3][7]
Appearance White to light yellow solid[3]
Purity ≥98%

Signaling Pathway of this compound in IAV-Induced Necroptosis

This compound exerts its therapeutic effect by intervening in a specific signaling pathway initiated by influenza A virus (IAV) infection. The diagram below illustrates the key molecular events and the point of intervention by this compound.

UH15_38_Signaling_Pathway cluster_infection IAV Infection cluster_host_response Host Cell Response cluster_intervention Pharmacological Intervention IAV Influenza A Virus (IAV) ZRNA Viral Z-RNAs IAV->ZRNA generates ZBP1 ZBP1 ZRNA->ZBP1 activates RIPK3 RIPK3 ZBP1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL pMLKL (active) MLKL->pMLKL Necroptosis Necroptosis & Inflammation pMLKL->Necroptosis induces UH1538 This compound UH1538->RIPK3 inhibits

Caption: this compound inhibits IAV-induced necroptosis by targeting RIPK3.

Solubility and Stock Solution Preparation

Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental data. The solubility of this compound can vary depending on the solvent and whether it is the free base or a salt form.

SolventMaximum ConcentrationNotesSource
DMSO ≥ 100 mg/mL (226.49 mM)Ultrasonic treatment may be required to fully dissolve the compound. Use freshly opened, anhydrous DMSO as it is hygroscopic.[3]
DMSO 100 mM (for dihydrochloride salt)
Water 100 mM (for dihydrochloride salt)
Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol is for the preparation of a 10 mM stock solution of this compound (free base, MW: 441.53 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.415 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution with 4.415 mg of compound, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.[3] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing this compound stock solutions.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage weigh Weigh this compound Powder add_solvent Add Anhydrous DMSO weigh->add_solvent mix Vortex Thoroughly add_solvent->mix sonicate Sonicate (if needed) mix->sonicate aliquot Aliquot into Single-Use Tubes sonicate->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

In Vitro and In Vivo Experimental Considerations

In Vitro Studies

For cell-based assays, the 10 mM DMSO stock solution can be further diluted to the desired final concentration in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).

Potency of this compound in In Vitro Assays:

Assay Cell Type IC₅₀ Source
RIPK3 Inhibition (NanoBRET) N/A 20 nM [3][8]
IAV-induced Necroptosis Alveolar Epithelial Cells 39.5 nM

| TNFα-induced Necroptosis | Primary Murine Embryonic Fibroblasts | 98 nM |[4] |

In Vivo Studies

For animal studies, specific formulations are often required to ensure bioavailability and minimize toxicity. MedChemExpress provides two example protocols for preparing this compound for in vivo administration:

Formulation 1:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

  • Solubility: ≥ 5 mg/mL (11.32 mM)[3]

Formulation 2:

  • 10% DMSO

  • 90% (20% SBE-β-CD in Saline)

  • Solubility: ≥ 5 mg/mL (11.32 mM)[3]

Note: When preparing these complex formulations, it is recommended to first dissolve the this compound in DMSO and then add the other solvents sequentially.[3]

Safety and Handling

  • This compound is for research use only and is not for human or veterinary use.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions to generate high-quality, reproducible data in their investigations of necroptosis and related disease states.

References

Application Notes and Protocols for Assessing UH15-38's Impact on Lung Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UH15-38 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis, a form of programmed inflammatory cell death.[1][2][3][4] In preclinical models of severe influenza A virus (IAV) infection, this compound has demonstrated significant efficacy in mitigating acute lung injury (ALI).[3][4][5][6] By selectively blocking the kinase activity of RIPK3, this compound prevents the phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), thereby inhibiting the necroptotic cell death of alveolar epithelial cells.[1][2][3] This mechanism leads to a reduction in lung inflammation, tissue damage, and mortality, without compromising the host's antiviral immune response.[1][7]

These application notes provide a comprehensive protocol for researchers to assess the therapeutic effects of this compound in a mouse model of acute lung injury. The protocols cover in vivo drug administration, induction of lung injury, and detailed methods for evaluating key pathological and inflammatory endpoints.

Mechanism of Action of this compound in IAV-Induced Lung Injury

Influenza A virus infection can trigger a form of inflammatory cell death in alveolar epithelial cells known as necroptosis.[2] This process is initiated when the viral sensor Z-form nucleic acid Binding Protein 1 (ZBP1) detects IAV-generated Z-RNA.[2] ZBP1 then activates RIPK3, which in turn phosphorylates MLKL.[1] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell lysis.[1] This lytic cell death releases damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines, exacerbating inflammation and lung injury. This compound is a small molecule inhibitor that binds to the ATP-binding pocket of RIPK3, preventing the phosphorylation of MLKL and thereby blocking the necroptotic cascade.[1]

UH15_38_Mechanism cluster_cell Alveolar Epithelial Cell IAV Influenza A Virus (IAV) ZRNA Z-RNA IAV->ZRNA generates ZBP1 ZBP1 ZRNA->ZBP1 activates RIPK3 RIPK3 ZBP1->RIPK3 activates pRIPK3 p-RIPK3 (Active) RIPK3->pRIPK3 autophosphorylates MLKL MLKL pRIPK3->MLKL phosphorylates pMLKL p-MLKL (Active) MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis Inflammation Inflammation (Cytokine Release) Necroptosis->Inflammation UH15_38 This compound UH15_38->pRIPK3 inhibits

Caption: Mechanism of this compound in inhibiting IAV-induced necroptosis.

Experimental Workflow

A typical experimental workflow to assess the efficacy of this compound in a mouse model of IAV-induced lung injury is outlined below.

Experimental_Workflow cluster_setup Phase 1: Induction and Treatment cluster_monitoring Phase 2: Monitoring cluster_analysis Phase 3: Endpoint Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) IAV_Infection IAV Infection (Intranasal Inoculation) Animal_Acclimation->IAV_Infection Treatment_Groups Randomization into Treatment Groups (Vehicle vs. This compound) IAV_Infection->Treatment_Groups Drug_Administration Daily Drug Administration (e.g., Intraperitoneal Injection) Treatment_Groups->Drug_Administration Daily_Monitoring Daily Monitoring (Weight Loss, Survival) Drug_Administration->Daily_Monitoring Euthanasia Euthanasia at Pre-defined Timepoints Daily_Monitoring->Euthanasia BALF_Collection Bronchoalveolar Lavage Fluid (BALF) Collection Euthanasia->BALF_Collection Lung_Harvest Lung Tissue Harvest Euthanasia->Lung_Harvest BALF_Analysis BALF Analysis (Cell Counts, Cytokines) BALF_Collection->BALF_Analysis Histopathology Histopathology (H&E Staining, Scoring) Lung_Harvest->Histopathology Tissue_Homogenate Lung Homogenate Analysis (Cytokines, p-MLKL) Lung_Harvest->Tissue_Homogenate

Caption: Experimental workflow for assessing this compound in lung injury.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo assessment of this compound.

Table 1: In Vivo Dosing and Administration

ParameterDescription
Compound This compound
Formulation Soluble in DMSO and water.[8] For in vivo use, a suitable vehicle should be used.
Animal Model C57BL/6 mice[4]
Route of Administration Intraperitoneal (i.p.) injection[4]
Dosage Range 7.5 mg/kg to 50 mg/kg[9]
Optimal Dose 30 mg/kg, once daily[4][9]
Dosing Schedule Once daily, starting 24 hours post-infection for 4 consecutive days.[4]

Table 2: Key Efficacy Endpoints

EndpointMetricExpected Outcome with this compound
Survival % SurvivalIncreased survival rate
Weight Loss % Change from initial body weightAttenuated weight loss
Lung Histopathology Lung Injury ScoreReduced score (less alveolar damage, inflammation, hyaline membranes)[4]
BALF Cell Count Total cells, NeutrophilsDecreased total cell and neutrophil infiltration
BALF Cytokines IL-1β, IL-6, IL-18, CCL5Significantly lower levels of pro-inflammatory and pro-fibrotic mediators[4]
Lung Tissue p-MLKL Western Blot / IHCMarkedly reduced levels of phosphorylated MLKL[4]
Lung Fibrosis Tenascin C stainingReduced extent of fibrotic lung damage[3]

Experimental Protocols

Preparation and Administration of this compound
  • Reconstitution: this compound is soluble in DMSO and water.[8] For in vivo studies, prepare a stock solution in a suitable solvent. Further dilute the stock solution in a sterile vehicle (e.g., saline or PBS) for injection.

  • Dosing: Administer this compound via intraperitoneal (i.p.) injection at a volume of 100-200 µL per mouse. The recommended dose is 30 mg/kg, administered once daily.[4]

  • Control Group: The vehicle control group should receive an equivalent volume of the vehicle used to dilute this compound.

Induction of Acute Lung Injury (IAV Model)
  • Virus: Use a mouse-adapted strain of Influenza A virus (e.g., A/Puerto Rico/8/1934 H1N1).

  • Anesthesia: Anesthetize mice using a suitable anesthetic (e.g., isoflurane).

  • Inoculation: Administer a lethal or sub-lethal dose of IAV intranasally in a small volume (e.g., 20-50 µL) of sterile PBS.

Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis
  • Euthanasia: At the desired time point, euthanize the mouse via an approved method.

  • Tracheal Cannulation: Expose the trachea and insert a cannula.

  • Lavage: Instill and aspirate a fixed volume (e.g., 0.8-1.0 mL) of ice-cold, sterile PBS or saline through the cannula.[10] Repeat this process 2-3 times and pool the recovered fluid.[10]

  • Cell Count: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total cell count using a hemocytometer.[10] Prepare cytospin slides for differential cell counting (e.g., using Diff-Quik stain).

  • Cytokine Analysis: The supernatant from the BAL fluid can be stored at -80°C for subsequent analysis of cytokine and chemokine levels using ELISA or multiplex bead arrays.[10][11]

Lung Tissue Histopathology
  • Lung Fixation: After BAL fluid collection, perfuse the lungs with PBS and then fix by intratracheal instillation of 10% neutral buffered formalin at a constant pressure.

  • Tissue Processing: Excise the lungs, immerse in formalin for 24 hours, and then process for paraffin embedding.

  • Staining: Section the paraffin-embedded lung tissue and stain with Hematoxylin and Eosin (H&E).

  • Histological Scoring: Score the lung sections for the degree of injury in a blinded manner. The scoring system should assess parameters such as alveolar and interstitial inflammation, alveolar septal thickening, alveolar hemorrhage, and hyaline membrane formation.[1][12] A semi-quantitative scoring system, such as the one proposed by the American Thoracic Society, can be used.[1][13]

Table 3: Histological Lung Injury Scoring Criteria

FeatureScore 0Score 1Score 2
Neutrophils in Alveolar Space None1-5 per high-power field>5 per high-power field
Neutrophils in Interstitial Space None1-5 per high-power field>5 per high-power field
Hyaline Membranes NoneOne or two small fociWidespread
Proteinaceous Debris in Airspaces NoneOne or two small fociWidespread
Alveolar Septal Thickening <2x normal2-4x normal>4x normal

Adapted from the American Thoracic Society Workshop Report on Experimental Acute Lung Injury.[14]

Analysis of Lung Tissue Homogenates
  • Homogenization: Harvest lung lobes, snap-freeze in liquid nitrogen, and store at -80°C. Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lung homogenate using a standard assay (e.g., BCA assay).

  • Western Blotting: Analyze the expression and phosphorylation of key signaling proteins, such as RIPK3 and MLKL, by Western blotting.

  • Cytokine Measurement: Measure the levels of inflammatory cytokines and chemokines in the lung homogenates using ELISA or multiplex bead arrays.[11][15]

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the therapeutic potential of this compound in mitigating acute lung injury. By systematically assessing its impact on key pathological and inflammatory endpoints, researchers can gain valuable insights into the efficacy and mechanism of action of this promising RIPK3 inhibitor. The use of standardized and quantitative methods is crucial for generating reproducible and reliable data in the development of novel therapies for inflammatory lung diseases.

References

Using UH15-38 to Investigate RIPK3 Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical mediator of necroptosis, a form of regulated necrotic cell death that plays a significant role in inflammation and various disease pathologies. The signaling cascade involves the activation of RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), the executioner of necroptosis. UH15-38 is a recently developed, potent, and specific inhibitor of RIPK3 kinase activity. It serves as a valuable chemical tool to dissect the intricacies of RIPK3 signaling and to explore the therapeutic potential of targeting necroptosis. This document provides detailed application notes and protocols for utilizing this compound to investigate RIPK3 signaling pathways.

Mechanism of Action of this compound

This compound is a type I kinase inhibitor that targets the ATP-binding pocket of both human and mouse RIPK3. By occupying this pocket, this compound prevents the kinase activity of RIPK3, thereby inhibiting the subsequent phosphorylation of MLKL. This action effectively blocks the downstream events of necroptosis, including the oligomerization of MLKL and its translocation to the plasma membrane, which ultimately leads to cell lysis. Notably, this compound has been shown to selectively inhibit necroptosis without significantly affecting apoptosis, making it a precise tool for studying RIPK3's kinase-dependent functions.

RIPK3_Signaling_Pathway cluster_stimulus Necroptotic Stimuli cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFα TNFα TNFR TNFR TNFα->TNFR Binds IAV IAV RIPK1 RIPK1 IAV->RIPK1 Activates (via ZBP1) TNFR->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Activates MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL p-MLKL (Oligomer) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis This compound This compound This compound->RIPK3 Inhibits Kinase Activity

Diagram 1: RIPK3 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The potency of this compound has been evaluated in various cell lines and under different necroptotic stimuli. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Cell Line/TypeNecroptotic StimulusIC50 (nM)Reference
Murine Embryonic Fibroblasts (MEFs)TNFα98
Primary Type I Alveolar Epithelial Cells (AECs)TNFα114
Primary Type I Alveolar Epithelial Cells (AECs)Influenza A Virus (IAV)39.5
Murine Embryonic Fibroblasts (MEFs)Influenza A Virus (IAV)51.9
NanoBRET AssayIn vitro kinase assay20
Human FADD-deficient Jurkat cellsTNFα160.2 - 238.2

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate RIPK3 signaling using this compound.

Protocol 1: Assessment of Necroptosis Inhibition using a Cell Viability Assay

This protocol describes how to measure the protective effect of this compound against necroptotic cell death.

A. Materials and Reagents

  • Cells of interest (e.g., L929, HT-29, MEFs)

  • Complete cell culture medium

  • This compound (solubilized in DMSO)

  • Necroptosis-inducing agents (e.g., TNFα, Smac mimetic, z-VAD-FMK)

  • Cell viability reagent (e.g., CellTiter-Glo®, propidium iodide)

  • 96-well clear or opaque-walled tissue culture plates

  • Plate reader or flow cytometer

B. Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment with this compound: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1-2 hours.

  • Induction of Necroptosis: Add the necroptosis-inducing agents (e.g., TNFα + Smac mimetic + z-VAD-FMK) to the wells, except for the untreated control wells.

  • Incubation: Incubate the plate for a predetermined time, sufficient to induce significant cell death in the positive control wells (typically 12-24 hours).

  • Measurement of Cell Viability:

    • For luminescent assays (e.g., CellTiter-Glo®): Follow the manufacturer's instructions to measure ATP levels, which correlate with cell viability.

    • For fluorescence-based assays (e.g., Propidium Iodide): Use a flow cytometer or fluorescence microscope to quantify the percentage of PI-positive (necrotic) cells.

  • Data Analysis: Normalize the data to the untreated control (100% viability) and the necroptosis-induced control (0% protection). Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

Protocol 2: Western Blot Analysis of RIPK3 and MLKL Phosphorylation

This protocol is for detecting the inhibition of RIPK3-mediated phosphorylation of MLKL by this compound.

A. Materials and Reagents

  • Cells of interest cultured in 6-well or 10 cm plates

  • This compound

  • Necroptosis-inducing agents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

B. Procedure

  • Cell Treatment: Treat cells with this compound and/or necroptotic stimuli as described in Protocol 1, using larger culture vessels.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: Co-Immunoprecipitation to Assess RIPK3-MLKL Interaction

This protocol is designed to determine if this compound affects the interaction between RIPK3 and MLKL.

A. Materials and Reagents

  • Cells of interest

  • This compound

  • Necroptosis-inducing agents

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody for immunoprecipitation (e.g., anti-RIPK3 or anti-MLKL)

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents (as in Protocol 2)

B. Procedure

  • Cell Treatment and Lysis: Treat and lyse cells as described in Protocol 2, using a non-denaturing co-IP lysis buffer.

  • Pre-clearing: Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.

  • Western Blot Analysis: Analyze the immunoprecipitated samples by western blotting using antibodies against the interacting partner (e.g., blot for MLKL if RIPK3 was immunoprecipitated).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on RIPK3 signaling.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Experimental Execution cluster_analysis Data Analysis and Interpretation Select_Cell_Line Select Appropriate Cell Line Cell_Culture Cell Culture and Treatment Select_Cell_Line->Cell_Culture Determine_Stimulus Choose Necroptotic Stimulus (e.g., TNFα, IAV) Determine_Stimulus->Cell_Culture UH15-38_Concentration Determine this compound Concentration Range UH15-38_Concentration->Cell_Culture Viability_Assay Cell Viability Assay (Protocol 1) Cell_Culture->Viability_Assay Western_Blot Western Blot for p-MLKL (Protocol 2) Cell_Culture->Western_Blot CoIP Co-Immunoprecipitation (Protocol 3) Cell_Culture->CoIP IC50_Determination IC50 Calculation Viability_Assay->IC50_Determination Phosphorylation_Analysis Analysis of Protein Phosphorylation Western_Blot->Phosphorylation_Analysis Interaction_Analysis Analysis of Protein-Protein Interaction CoIP->Interaction_Analysis Conclusion Conclusion on this compound Effect IC50_Determination->Conclusion Phosphorylation_Analysis->Conclusion Interaction_Analysis->Conclusion

Diagram 2: Experimental Workflow for Investigating RIPK3 Signaling with this compound.

Troubleshooting & Optimization

UH15-38 solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the RIPK3 inhibitor, UH15-38, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2] It functions by blocking the kinase activity of RIPK3, a key enzyme in the necroptosis signaling pathway.[1][3] By inhibiting RIPK3, this compound effectively prevents necroptotic cell death, which is a form of programmed necrosis that can contribute to inflammation and tissue damage in various diseases, including severe influenza.[3][4]

Q2: What is the known solubility of this compound in common solvents?

Commercial suppliers report that this compound is soluble in both DMSO and water up to a concentration of 100 mM.

Solubility and Preparation Data

SolventMaximum Reported ConcentrationSource
DMSO100 mMTocris Bioscience
Water100 mMR&D Systems[5]

Q3: I observed precipitation when adding this compound to my cell culture medium. What are the common causes?

Precipitation of small molecules like this compound in aqueous solutions such as cell culture media is a frequent challenge. Several factors can contribute to this issue:

  • Low Aqueous Solubility: While this compound is reported to be water-soluble, its solubility in complex mixtures like cell culture media, which contain salts, amino acids, and proteins, may be different.

  • High Final Concentration: The intended final concentration of this compound in your experiment might exceed its solubility limit in the specific culture medium being used.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous culture medium can cause the compound to precipitate out of solution. This is a common phenomenon for hydrophobic compounds.

  • Media Components: Interactions with components in the culture medium, such as proteins and salts, can sometimes lead to the formation of insoluble complexes.

  • Temperature and pH: Fluctuations in the temperature or pH of the culture medium can affect the solubility of the compound.

Troubleshooting Guides

Issue: this compound Precipitates Immediately Upon Addition to Culture Media

This is often a sign of "solvent shock" or exceeding the compound's solubility limit in the aqueous environment of the cell culture medium.

start Immediate Precipitation Observed step1 Prepare an Intermediate Dilution start->step1 step2 Add Intermediate Dilution Dropwise to Warmed Media with Gentle Agitation step1->step2 step3 Visually Inspect for Precipitation step2->step3 step4 Precipitation Persists? step3->step4 step5 Reduce Final Concentration of this compound step4->step5 Yes end_success Solution is Clear Proceed with Experiment step4->end_success No step6 Consider Using a Lower Serum or Serum-Free Medium for Initial Dissolution step5->step6 end_fail Further Optimization Needed step6->end_fail cluster_stimulus Stimulus (e.g., IAV infection) cluster_pathway Necroptosis Pathway Stimulus Stimulus ZBP1 ZBP1 Stimulus->ZBP1 RIPK3 RIPK3 ZBP1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL Phosphorylated MLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis induces This compound This compound This compound->RIPK3 inhibits

References

UH15-38 Experimental Variability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with the RIPK3 inhibitor, UH15-38.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an experimental, potent, and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2] Its primary mechanism of action is to block necroptosis, a form of programmed cell death, by inhibiting the kinase activity of RIPK3.[3][4] This prevents the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), a key downstream event in the necroptotic signaling cascade.[2][4]

Q2: In what experimental systems has this compound been shown to be effective?

A2: this compound has demonstrated efficacy in a variety of in vitro and in vivo models. It has been shown to block TNFα-induced necroptosis in murine embryonic fibroblasts and influenza A virus (IAV)-induced necroptosis in alveolar epithelial cells.[5] In preclinical mouse models of severe influenza, administration of this compound reduced lung inflammation and injury.[2]

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, this compound powder should be kept at -20°C. Stock solutions are typically prepared in DMSO and can be stored at -80°C for up to six months or -20°C for one month. It is advisable to use freshly opened, high-purity DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed water can affect solubility. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.

Q4: What is the solubility of this compound?

A4: this compound is soluble in DMSO and water up to 100 mM.[5] When preparing aqueous solutions from a DMSO stock, it is crucial to ensure proper mixing to avoid precipitation.

II. Troubleshooting Guides

Inconsistent IC50 Values in Cell Viability Assays

Problem: You are observing significant well-to-well or day-to-day variability in the IC50 values of this compound in your cell viability assays.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to treatments.
Inconsistent Cell Seeding Use a calibrated automated cell counter or a hemocytometer to ensure accurate and consistent cell numbers are seeded in each well. Poorly distributed cells can lead to an "edge effect" in multi-well plates.
This compound Dilution and Stability Prepare fresh serial dilutions of this compound for each experiment from a recently thawed aliquot of the stock solution. Ensure the compound is fully dissolved in the final culture medium.
Assay Reagent Variability Use fresh, properly stored assay reagents (e.g., CellTiter-Glo®, resazurin). Ensure complete mixing of the reagent with the cell culture medium.
Incubation Time Optimize and strictly adhere to the incubation times for both the this compound treatment and the viability assay itself.
Incomplete Necroptosis Induction Ensure the stimulus for necroptosis (e.g., TNFα, Smac mimetic, z-VAD-FMK) is used at an optimal and consistent concentration to induce a robust and reproducible level of cell death in the control wells.
Weak or No Signal for Phospho-MLKL in Western Blots

Problem: You are unable to detect or see very weak bands for phosphorylated MLKL (pMLKL) by Western blot in your positive control samples (cells treated with a necroptosis-inducing stimulus without this compound).

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inefficient Protein Extraction Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of MLKL. Ensure complete cell lysis by sonication or other appropriate methods.
Low Protein Concentration Quantify the protein concentration of your lysates using a reliable method (e.g., BCA assay) and ensure you are loading a sufficient amount of protein per lane (typically 20-40 µg).
Poor Protein Transfer Optimize your Western blot transfer conditions (voltage, time) for a protein of the size of MLKL (~54 kDa). Confirm successful transfer by staining the membrane with Ponceau S before blocking.
Suboptimal Antibody Concentrations Titrate your primary anti-pMLKL antibody to determine the optimal concentration. Ensure the secondary antibody is appropriate for the primary antibody and used at the correct dilution.
Ineffective Necroptosis Induction Verify that your necroptosis induction protocol is working by including other downstream markers or observing cell morphology. The timing of sample collection after induction is critical to capture peak pMLKL levels.
Blocking Buffer Issues Some blocking agents, like non-fat dry milk, can mask certain epitopes. Try blocking with 5% BSA in TBST.

III. Data Presentation

Reported IC50 Values for this compound
Assay Type Cell Line/System Stimulus IC50 (nM) Reference
RIPK3 Inhibition (in vitro)Recombinant RIPK3-20[1][2]
Necroptosis InhibitionPrimary Murine Embryonic FibroblastsTNFα98[5]
Necroptosis InhibitionAlveolar Epithelial Cells (in vivo)Influenza A Virus39.5[5]
Necroptosis InhibitionHuman FADD-deficient Jurkat cellsTNFα160.2 - 238.2[5]
Necroptosis InhibitionType I Alveolar Epithelial CellsTNFα114[1]

IV. Experimental Protocols

Protocol 1: Western Blotting for Phospho-MLKL

This protocol outlines the detection of phosphorylated MLKL (a key indicator of necroptosis) in cell lysates.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Confirm transfer with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-MLKL (e.g., pS358 for human, pS345 for mouse) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

    • Strip and re-probe the membrane for total MLKL and a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cell Viability Assay for Necroptosis Inhibition

This protocol uses a luminescent ATP-based assay (e.g., CellTiter-Glo®) to quantify cell viability as a measure of necroptosis inhibition by this compound.

  • Cell Seeding:

    • Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Add the diluted this compound to the wells and incubate for 1-2 hours.

  • Necroptosis Induction:

    • Add the necroptosis-inducing stimulus (e.g., a combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK) to the wells.

    • Include appropriate controls: untreated cells, cells with stimulus only, and cells with this compound only.

    • Incubate for the predetermined optimal time to induce necroptosis (typically 12-24 hours).

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control wells (100% viability) and the stimulus-only wells (0% protection).

    • Plot the results as a dose-response curve and calculate the IC50 value.

V. Visualizations

UH15_38_Signaling_Pathway cluster_stimulus Necroptotic Stimulus cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibitor cluster_outcome Cellular Outcome TNF TNFα TNFR TNFR1 TNF->TNFR Binds IAV Influenza A Virus RIPK3 RIPK3 IAV->RIPK3 Activates via ZBP1 RIPK1 RIPK1 TNFR->RIPK1 Recruits Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL pMLKL pMLKL (Oligomer) MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis Translocates to membrane and forms pores Necrosome->MLKL Phosphorylates UH15_38 This compound UH15_38->RIPK3 Inhibits kinase activity

Caption: Signaling pathway of necroptosis and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_analysis Analysis A 1. Seed Cells in 96-well plate C 3. Pre-treat cells with this compound A->C B 2. Prepare this compound Serial Dilutions B->C D 4. Induce Necroptosis (e.g., TNFα/SM/zVAD) C->D E 5. Incubate (12-24h) D->E F 6. Measure Viability (e.g., CellTiter-Glo®) E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: Workflow for a cell viability assay to determine this compound IC50.

Troubleshooting_Logic Start Inconsistent IC50 Results Q1 Are cell passage numbers and health consistent? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is cell seeding density uniform across wells? A1_Yes->Q2 Sol1 Solution: Use low passage cells, monitor cell health. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are compound dilutions prepared fresh? A2_Yes->Q3 Sol2 Solution: Calibrate cell counting, ensure proper mixing. A2_No->Sol2 A3_No No Q3->A3_No No End Review Assay Protocol & Reagent Quality Q3->End Yes Sol3 Solution: Prepare fresh dilutions for each experiment. A3_No->Sol3

Caption: Troubleshooting logic for inconsistent IC50 values.

References

optimizing UH15-38 concentration for cell viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UH15-38, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). This guide focuses on optimizing this compound concentration to ensure maximal therapeutic effect while maintaining optimal cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of RIPK3 kinase.[1][2] It functions by binding to the ATP-binding pocket of RIPK3, preventing the phosphorylation of its downstream target, Mixed Lineage Kinase Domain-Like protein (MLKL).[3][4] This action effectively blocks the execution of necroptosis, a form of programmed inflammatory cell death.[3][5]

Q2: What is the primary application of this compound?

A2: this compound is primarily investigated for its ability to prevent lung injury associated with severe influenza A virus (IAV) infection.[3][4][5][6] By inhibiting RIPK3-mediated necroptosis in alveolar epithelial cells, it reduces inflammation and lung damage without impairing the host's antiviral immune response.[3][4]

Q3: Is this compound cytotoxic?

A3: this compound has been shown to be non-toxic at concentrations effective for inhibiting necroptosis. Studies have indicated that it does not induce apoptosis even at concentrations fifty times higher than its IC50 for necroptosis blockade.[4] However, as with any compound, it is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is soluble in DMSO and water up to 100 mM. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1]

Troubleshooting Guide

Issue 1: I am observing significant cell death after treating my cells with this compound.

  • Possible Cause: The concentration of this compound used may be too high for your specific cell line, leading to off-target effects or non-specific toxicity.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, CellTiter-Glo) with a wide range of this compound concentrations to determine the cytotoxic threshold for your cells.

    • Verify Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).

    • Check Cell Health: Confirm that your cells are healthy and not stressed before adding the compound.

Issue 2: this compound is not inhibiting necroptosis in my experimental model.

  • Possible Cause: The concentration of this compound may be too low, the necroptosis induction method may be inefficient, or the cells may not be sensitive to RIPK3-mediated necroptosis.

  • Troubleshooting Steps:

    • Increase Concentration: Titrate the concentration of this compound upwards, staying below the cytotoxic threshold determined in your dose-response curve.

    • Confirm Necroptosis Induction: Verify that your method of inducing necroptosis (e.g., TNFα/CHX/z-VAD) is effective by including appropriate positive and negative controls. You can measure markers of necroptosis such as pMLKL levels.[1][4]

    • Confirm RIPK3/MLKL Expression: Ensure your cell line expresses the necessary components of the necroptotic pathway, RIPK3 and MLKL.

Issue 3: I am seeing inconsistent results between experiments.

  • Possible Cause: Inconsistent results can arise from variability in cell passage number, cell density, compound preparation, or incubation times.

  • Troubleshooting Steps:

    • Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Seed cells at the same density for each experiment.

    • Prepare Fresh Working Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation.

    • Ensure Precise Timing: Adhere to consistent incubation times for both necroptosis induction and this compound treatment.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various experimental contexts. These values serve as a starting point for determining the optimal concentration in your experiments.

Target/ProcessCell Type/SystemIC50 ValueReference
RIPK3 Kinase ActivityRecombinant Kinase Assay20 nM[1]
IAV-induced NecroptosisPrimary Type I Alveolar Epithelial Cells39.5 nM[2][4]
IAV-induced NecroptosisPrimary Murine Embryonic Fibroblasts (MEFs)51.9 nM[2]
TNFα-induced NecroptosisPrimary Murine Embryonic Fibroblasts (MEFs)98 nM[2][4]
TNFα-induced NecroptosisHuman FADD-deficient Jurkat cells160.2 nM - 238.2 nM

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound for Cell Viability

This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for your specific cell line using a cell viability assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2-fold or 3-fold dilutions to cover a wide range.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Also, include a control with untreated cells (medium only).

  • Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions, vehicle control, and medium-only control to the respective wells (perform in triplicate).

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • After the incubation period, perform the cell viability assay according to the manufacturer's instructions. For example, for an MTT assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

      • Incubate for 2-4 hours at 37°C.

      • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve.

    • Determine the highest concentration of this compound that does not significantly reduce cell viability. This will be your optimal working concentration for subsequent experiments.

Visualizations

Signaling Pathway of IAV-induced Necroptosis and its Inhibition by this compound

G cluster_cell Alveolar Epithelial Cell cluster_intervention Therapeutic Intervention IAV Influenza A Virus (IAV) ZBP1 ZBP1 IAV->ZBP1 activates RIPK3 RIPK3 ZBP1->RIPK3 activates pRIPK3 pRIPK3 RIPK3->pRIPK3 autophosphorylates MLKL MLKL pRIPK3->MLKL phosphorylates pMLKL pMLKL MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis, Inflammation) pMLKL->Necroptosis induces UH15_38 This compound UH15_38->RIPK3 inhibits

Caption: IAV-induced necroptosis pathway and this compound inhibition.

Experimental Workflow for Optimizing this compound Concentration

G start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat cells with dilutions and controls prepare_dilutions->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Perform cell viability assay incubate->viability_assay data_analysis Analyze data and plot dose-response curve viability_assay->data_analysis determine_optimal_conc Determine optimal non-toxic concentration data_analysis->determine_optimal_conc end End determine_optimal_conc->end

Caption: Workflow for determining optimal this compound concentration.

References

how to mitigate UH15-38 cytotoxicity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for UH15-38, a potent and selective RIPK3 inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an experimental inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1] RIPK3 is a critical enzyme in the necroptosis pathway, a form of programmed cell death.[1] By inhibiting RIPK3, this compound blocks the necroptotic signaling cascade, thereby preventing this form of cell death.[1] Its primary application in preclinical studies is to reduce lung inflammation and injury caused by severe influenza infections, where necroptosis plays a significant role in the pathology.[1][2]

Q2: I am observing cytotoxicity in my cell culture after treating with this compound. Is this expected?

A2: The answer depends on your experimental setup.

  • If you are inducing necroptosis: this compound is expected to prevent cytotoxicity (cell death). If you are still observing cell death, it could be due to other cell death pathways being active (like apoptosis) or issues with the compound's efficacy in your specific model.

  • If you are NOT inducing necroptosis: this compound is reported to have a favorable safety profile and high selectivity for RIPK3.[2][3] Cytotoxicity in a non-necroptotic model could be due to several factors, including using excessively high concentrations of the inhibitor, off-target effects in your specific cell line, or issues with the experimental conditions. Studies have shown that at concentrations up to 50 times the IC50 for necroptosis inhibition, this compound does not induce apoptosis, with only modest toxicity observed at 100 times the IC50.[3]

Q3: What is the recommended working concentration for this compound in vitro?

A3: The optimal concentration will vary depending on the cell type and the method used to induce necroptosis. Based on published data, a typical starting concentration range is from 0.1 nM to 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q4: How can I be sure the cell death I am observing is necroptosis and not apoptosis?

A4: Distinguishing between necroptosis and apoptosis is crucial. Necroptosis is a caspase-independent process, while apoptosis is caspase-dependent.[4][5] You can differentiate them by:

  • Using a pan-caspase inhibitor (e.g., z-VAD-FMK): In a necroptosis model, cell death will persist in the presence of a pan-caspase inhibitor. This compound should be able to rescue this cell death.

  • Western Blot Analysis: Check for markers of apoptosis such as cleaved caspase-3 and cleaved PARP.[6] For necroptosis, the key marker is the phosphorylation of MLKL (pMLKL).[7][8] this compound treatment should reduce pMLKL levels in a necroptosis-induced model.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed in a Non-Necroptotic Model

If you are observing cell death in your experiments where necroptosis is not intentionally induced, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step Rationale
High Inhibitor Concentration Perform a dose-response curve to determine the cytotoxic concentration 50 (CC50). Start with a lower concentration range.Primary cells, in particular, can be more sensitive to kinase inhibitors than immortalized cell lines.[9]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%).[9]High concentrations of solvents can be independently toxic to cells.
Off-Target Effects Use the lowest effective concentration of this compound. Validate key findings with a secondary RIPK3 inhibitor with a different chemical structure.While this compound is highly selective, off-target effects can occur, especially at higher concentrations.[3][9]
Compound Instability Prepare fresh dilutions from a stock solution for each experiment. For long-term experiments, consider replacing the media with fresh inhibitor-containing media every 24-48 hours.The compound may degrade in the cell culture medium over time, leading to inconsistent results or the accumulation of toxic byproducts.[10]
Issue 2: this compound is Not Preventing Necroptosis in My Model

If this compound is not showing its expected protective effect in a necroptosis-induced model, follow these steps:

Potential Cause Troubleshooting Step Rationale
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and necroptosis stimulus.The IC50 of this compound can vary between different cell types and experimental conditions.
Incorrect Cell Death Pathway Confirm that the induced cell death is indeed necroptosis by checking for pMLKL and the lack of cleaved caspase-3 via Western Blot.If the stimulus is inducing apoptosis or another form of cell death, a RIPK3 inhibitor will not be effective.
Compound Quality/Activity Ensure the compound has been stored correctly (typically at -20°C).[11] If possible, verify the activity of your batch of this compound in a validated assay.Improper storage or handling can lead to a loss of compound activity.
Cell Permeability Issues While this compound has shown good cellular potency, permeability can vary between cell lines. Consider using a different cell line known to be responsive.For a compound to be effective, it must be able to cross the cell membrane and reach its intracellular target.[10]

Quantitative Data Summary

The following tables summarize the reported in vitro potency of this compound across different cell lines and conditions.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineNecroptosis StimulusIC50 (nM)Reference
Primary Murine Embryonic Fibroblasts (MEFs)TNFα98[11][12]
Primary Type I Alveolar Epithelial Cells (AECs)Influenza A Virus (IAV)39.5[3][11]
Primary Type I Alveolar Epithelial Cells (AECs)TNFα-induced114[3]
Human FADD-deficient Jurkat cellsTNFα160.2 - 238.2[11]
Recombinant Kinase AssayN/A20[12]

Table 2: Technical Specifications of this compound

PropertyValueReference
Molecular Weight 514.45 g/mol (as 2HCl salt)[11]
Formula C26H27N5O2·2HCl[11]
Solubility Soluble to 100 mM in DMSO and water[11]
Storage Store at -20°C[11]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol helps determine the concentration of this compound that effectively inhibits necroptosis without causing baseline cytotoxicity.

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range is 0.1 nM to 10 µM.[13]

  • Treatment:

    • To determine cytotoxicity (CC50): Add the diluted this compound solutions to the cells.

    • To determine efficacy (IC50): Pre-treat the cells with the diluted this compound solutions for 1-2 hours, then add your necroptosis-inducing stimulus (e.g., TNFα + z-VAD-FMK).

  • Controls: Include a vehicle control (e.g., DMSO at the highest concentration used) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Use a standard cell viability reagent (e.g., CellTiter-Glo®, MTS, or MTT) according to the manufacturer's instructions.

  • Data Analysis: Measure the signal using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 or CC50.

Protocol 2: Western Blot for p-MLKL to Confirm Necroptosis Inhibition

This protocol confirms the on-target effect of this compound by measuring the phosphorylation of MLKL.

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with your necroptosis-inducing stimulus in the presence or absence of various concentrations of this compound for the desired time.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against phosphorylated MLKL (p-MLKL).

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: A decrease in the p-MLKL signal in the this compound treated samples compared to the stimulus-only control indicates inhibition of RIPK3 and the necroptosis pathway.

Visualizations

Necroptosis_Pathway Necroptosis Signaling Pathway and this compound Inhibition cluster_stimulus Stimulus cluster_receptors Receptors / Sensors cluster_necrosome Necrosome Formation cluster_execution Execution TNF TNFα TNFR1 TNFR1 TNF->TNFR1 IAV Influenza A Virus ZBP1 ZBP1 IAV->ZBP1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 ZBP1->RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL (active) MLKL->pMLKL Pore Pore Formation pMLKL->Pore Death Necroptotic Cell Death Pore->Death UH15_38 This compound UH15_38->RIPK3 inhibits

Caption: Mechanism of this compound in the necroptosis pathway.

Troubleshooting_Workflow Troubleshooting Unexpected In Vitro Cytotoxicity Start Start: Unexpected cytotoxicity observed with this compound Check_Conc Is the concentration within the recommended range? Start->Check_Conc Check_Solvent Is the solvent (e.g., DMSO) concentration <0.1%? Check_Conc->Check_Solvent Yes Action_Dose_Response Action: Perform dose-response curve to find CC50. Check_Conc->Action_Dose_Response No Check_Pathway Is the cell death caspase-dependent? Check_Solvent->Check_Pathway Yes Action_Solvent_Control Action: Run a solvent-only control. Check_Solvent->Action_Solvent_Control No Action_Caspase_Assay Action: Perform caspase activity assay or Western blot for cleaved caspase-3. Check_Pathway->Action_Caspase_Assay Unsure Result_Apoptosis Conclusion: Cytotoxicity is likely due to apoptosis (off-target effect). Check_Pathway->Result_Apoptosis Yes Result_Other Conclusion: Cytotoxicity is non-apoptotic. Investigate other off-target effects or compound instability. Check_Pathway->Result_Other No Action_Dose_Response->Check_Conc Action_Solvent_Control->Check_Solvent Action_Caspase_Assay->Check_Pathway

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Experimental_Workflow General Experimental Workflow for Assessing this compound cluster_analysis 6. Analysis Start 1. Cell Culture Seed cells in appropriate plates. Dose_Response 2. Determine Optimal Concentration Perform dose-response for IC50 (efficacy) and CC50 (toxicity). Start->Dose_Response Treatment 3. Main Experiment Pre-treat with optimal this compound concentration. Dose_Response->Treatment Stimulation 4. Induce Necroptosis Add stimulus (e.g., TNFα + zVAD or IAV). Treatment->Stimulation Incubation 5. Incubate Allow time for necroptosis to occur. Stimulation->Incubation Viability A. Cell Viability Assay (MTS, CellTiter-Glo) Incubation->Viability Western B. Western Blot (p-MLKL, Cleaved Caspase-3) Incubation->Western Data_Interpretation 7. Data Interpretation Confirm necroptosis inhibition without apoptosis induction. Viability->Data_Interpretation Western->Data_Interpretation

Caption: Standard workflow for in vitro experiments with this compound.

References

Technical Support Center: UH15-38 Vehicle Control for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using a vehicle control for the RIPK3 inhibitor, UH15-38, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common vehicle formulation for administering the poorly soluble compound this compound in in vivo studies?

A standard and effective vehicle formulation for poorly soluble compounds like this compound, particularly for intraperitoneal injections in mice, consists of a co-solvent system. A widely used formulation includes Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline.[1][2][3] A typical ratio for this formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3]

Q2: What is the purpose of each component in this vehicle formulation?

Each component plays a specific role in solubilizing and delivering the compound:

  • DMSO: A powerful aprotic solvent used to create an initial concentrated stock of the poorly soluble compound.[4]

  • PEG300: A water-miscible co-solvent that helps to maintain the solubility of the compound when the DMSO stock is diluted into the final aqueous formulation.[5]

  • Tween-80: A non-ionic surfactant that acts as an emulsifier, preventing the precipitation of the hydrophobic compound in the aqueous saline solution and improving stability.[5]

  • Saline (0.9% NaCl): The aqueous base of the formulation, used to bring the vehicle to the final volume and ensure physiological compatibility for injection.[1]

Q3: Are there potential toxicities or adverse effects associated with this vehicle control?

Yes, while generally considered safe at appropriate concentrations, the components of this vehicle can have adverse effects, particularly at higher concentrations or with certain administration routes.

  • DMSO: Can cause inflammation, neurotoxicity, and when used at high concentrations, can lead to hemolysis and other toxic effects.[4][6][7] For intraperitoneal injections in mice, it is recommended to keep the final DMSO concentration at 10% or lower.[4] For sensitive animal models, a lower concentration of 2% may be advisable.[1]

  • PEG300/400: High concentrations of PEG have been associated with neuromotor deficits in mice.[6][8] Subcutaneous administration can sometimes cause local reactions such as blanching of the skin and scab formation.[9]

  • Tween-80: Can cause pulmonary irritation if administered intratracheally.[1] High concentrations have been shown to decrease locomotor activity in mice.

It is crucial to include a vehicle-only control group in your study to differentiate any effects of the vehicle from the effects of the experimental compound.[1]

Q4: What is the recommended procedure for preparing the this compound vehicle control?

The recommended method involves a sequential addition of the components to ensure the compound remains in solution:

  • Prepare a concentrated stock solution of this compound in 100% DMSO.

  • In a separate tube, add the required volume of the this compound/DMSO stock solution.

  • Add PEG300 to the DMSO solution and mix thoroughly.

  • Add Tween-80 to the mixture and mix again until uniform.

  • Finally, add saline to reach the desired final volume and mix until a clear solution is formed.[1][2]

This method is also used for preparing the vehicle control, simply by omitting the this compound stock solution and starting with pure DMSO.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound during vehicle preparation - Incorrect order of solvent addition.- The compound has low solubility even in the co-solvent mixture.- The final concentration of this compound is too high.- Ensure the solvents are added in the correct order: DMSO, then PEG300, then Tween-80, and finally saline.[1][2]- Use sonication or gentle warming to aid in the dissolution of the compound.[1]- Re-evaluate the target concentration of this compound. It may be necessary to lower the concentration or test alternative vehicle formulations.
Phase separation of the vehicle components - This is more common when using oils (like corn oil) with DMSO. The described PEG300/Tween-80 formulation is designed to prevent this.- Ensure thorough mixing after the addition of each component.[5]- If using an oil-based vehicle with DMSO, the addition of PEG300 and Tween-80 can help to create a stable emulsion.[5]
High viscosity of the final formulation - High concentration of PEG300 can increase the viscosity of the solution.[10][11]- If the viscosity is too high for practical injection, consider slightly reducing the percentage of PEG300, ensuring the compound remains soluble.- Use an appropriate needle gauge for the injection to accommodate the viscosity.
Adverse reactions in animals (e.g., lethargy, ruffled fur, weight loss) in the vehicle control group - Toxicity of the vehicle components at the administered dose.- Irritation at the injection site.- Reduce the concentration of DMSO in the formulation, for example, to 2% for sensitive animal models.[1][12]- Ensure the total volume of the injection is within the recommended limits for the size of the animal.- Consider an alternative vehicle formulation if adverse effects persist.
Inconsistent experimental results between animals in the vehicle control group - Improper or inconsistent administration of the vehicle.- Variability in the preparation of the vehicle formulation.- Ensure all personnel are properly trained in the chosen administration technique (e.g., intraperitoneal injection).- Prepare a single batch of the vehicle control for all animals in the study to ensure consistency.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation and Vehicle Control

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 (PEG300), sterile, injectable grade

  • Tween-80, sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved. This may require vortexing or brief sonication.

  • Prepare the Final this compound Formulation (for a 1 mL final volume):

    • In a sterile tube, add 100 µL of the this compound/DMSO stock solution.

    • Add 400 µL of PEG300 to the tube. Vortex until the solution is clear and homogenous.

    • Add 50 µL of Tween-80. Vortex thoroughly.

    • Add 450 µL of sterile saline. Vortex until the final solution is clear.

  • Prepare the Vehicle Control (for a 1 mL final volume):

    • In a separate sterile tube, add 100 µL of 100% DMSO.

    • Add 400 µL of PEG300. Vortex until mixed.

    • Add 50 µL of Tween-80. Vortex thoroughly.

    • Add 450 µL of sterile saline. Vortex until the solution is clear.

Note: It is recommended to prepare these solutions fresh on the day of use.

Protocol 2: Intraperitoneal (IP) Administration in Mice

Materials:

  • Prepared this compound formulation and vehicle control

  • Appropriately sized syringes (e.g., 1 mL)

  • Appropriate gauge needles (e.g., 25-27G for mice)

  • Mouse restraint device

  • 70% ethanol for disinfection

Procedure:

  • Animal Restraint: Properly restrain the mouse, ensuring the abdomen is accessible.

  • Injection Site Identification: Locate the lower right quadrant of the mouse's abdomen. This avoids injection into the cecum, which is typically on the left side.

  • Aspiration: Gently pull back on the plunger after inserting the needle to ensure no fluid or blood is drawn into the syringe. This confirms correct placement in the peritoneal cavity.

  • Injection: Inject the predetermined volume of either the this compound formulation or the vehicle control smoothly and steadily.

  • Monitoring: After injection, monitor the animal for any immediate adverse reactions. Continue to monitor according to the experimental protocol for signs of toxicity or distress.

Visualizations

G cluster_prep Vehicle/Drug Formulation Workflow cluster_admin In Vivo Administration Workflow DMSO This compound in 100% DMSO (or DMSO alone for vehicle) PEG300 Add PEG300 DMSO->PEG300 Mix Tween80 Add Tween-80 PEG300->Tween80 Mix Saline Add Saline Tween80->Saline Mix Final_Formulation Final Formulation for Injection Saline->Final_Formulation Injection Intraperitoneal Injection Final_Formulation->Injection Animal_Groups Randomize Animal Groups (Treatment vs. Vehicle Control) Animal_Groups->Injection Monitoring Monitor for Efficacy and Adverse Effects Injection->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis

Caption: Experimental workflow for vehicle/drug preparation and in vivo administration.

G cluster_pathway This compound Mechanism of Action Influenza Influenza A Virus (IAV) Infection ZBP1 ZBP1 Activation Influenza->ZBP1 RIPK3 RIPK3 Activation ZBP1->RIPK3 MLKL MLKL Phosphorylation RIPK3->MLKL Necroptosis Necroptosis (Inflammatory Cell Death) MLKL->Necroptosis UH15_38 This compound UH15_38->RIPK3 Inhibits

Caption: Signaling pathway showing this compound inhibition of RIPK3-mediated necroptosis.

References

challenges in working with RIPK3 inhibitors like UH15-38

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the RIPK3 inhibitor, UH15-38. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide clarity on best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective experimental inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3][4][5] Its primary mechanism of action is to bind to the ATP-binding pocket of RIPK3, thereby preventing the phosphorylation of its downstream target, Mixed Lineage Kinase Domain-like protein (MLKL).[1][6] This inhibition effectively blocks the necroptosis signaling pathway, a form of programmed inflammatory cell death.[1][5][6]

Q2: What are the key advantages of this compound compared to other RIPK3 inhibitors like GSK'872?

This compound demonstrates significantly higher potency in cellular assays compared to other RIPK3 inhibitors such as GSK'872 and GSK'843.[1] For instance, in TNFα-induced necroptosis in primary murine embryonic fibroblasts (MEFs), this compound has an IC50 of 98 nM, which is approximately 6-fold and 8.5-fold lower than that of GSK'872 and GSK'843, respectively.[1] This enhanced potency is attributed to its unique binding mode within the RIPK3 active site.[1]

Q3: Does this compound induce apoptosis at higher concentrations?

A notable advantage of this compound is its high selectivity for inhibiting necroptosis without inducing apoptosis, even at concentrations significantly higher than its IC50 for necroptosis blockade.[1][6] Studies have shown that modest toxicity is observed only at concentrations 100 times the IC50 for necroptosis inhibition.[1] This contrasts with some other RIPK3 inhibitors that have been reported to trigger apoptosis at higher concentrations.[7][8]

Q4: What is the known off-target activity of this compound?

This compound exhibits a favorable safety profile with minimal off-target effects.[1][6] Comprehensive safety profiling against a panel of 50 critical protein targets showed no significant inhibition.[1] Furthermore, when screened against a panel of 90 non-mutant human kinases, this compound displayed a high degree of selectivity.[1]

Troubleshooting Guide

Problem 1: I am observing precipitation in my this compound stock solution.

  • Possible Cause: this compound has high solubility in DMSO (up to 100 mg/mL), but improper dissolution techniques or the use of old/hygroscopic DMSO can lead to precipitation.[2]

  • Solution:

    • Ensure you are using fresh, high-quality DMSO. Hygroscopic DMSO can negatively impact solubility.[2]

    • To aid dissolution, brief sonication or gentle heating may be applied.[2]

    • When preparing aqueous solutions for in vivo studies, it is recommended to prepare them fresh on the day of use.[2] A common formulation involves first dissolving this compound in DMSO and then diluting it with an appropriate vehicle, such as a solution containing PEG300, Tween-80, and saline.[2]

Problem 2: My in vitro experiments are showing inconsistent results.

  • Possible Cause 1: Degradation of this compound due to improper storage.

  • Solution 1: Stock solutions of this compound in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.[2]

  • Possible Cause 2: Inconsistent final concentration of DMSO in the cell culture media.

  • Solution 2: Ensure that the final concentration of DMSO in your experimental wells is consistent across all conditions and does not exceed a level that is toxic to your specific cell line.

  • Possible Cause 3: The chosen cell line may not be sensitive to necroptosis induced by the stimulus you are using.

  • Solution 3: Confirm that your cell line expresses the necessary components of the necroptosis pathway (RIPK1, RIPK3, MLKL) and that the stimulus you are using is known to induce necroptosis in that specific cell type.

Problem 3: I am not observing the expected rescue from cell death in my experiment.

  • Possible Cause 1: The cell death being observed may not be necroptosis.

  • Solution 1: this compound is highly selective for RIPK3-mediated necroptosis and does not inhibit other forms of cell death like apoptosis.[1][6] To confirm that the observed cell death is necroptosis, you can include control experiments such as co-treatment with a pan-caspase inhibitor (like zVAD-FMK) to block apoptosis. If the cell death persists in the presence of a caspase inhibitor and is rescued by this compound, it is likely necroptosis.

  • Possible Cause 2: The concentration of this compound is not optimal.

  • Solution 2: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. IC50 values can vary between different cell types.

Problem 4: I am having challenges with my in vivo experiments.

  • Possible Cause: Suboptimal formulation or administration route.

  • Solution: For intraperitoneal (i.p.) injection in mice, a common dosage is 30 mg/kg administered daily.[2] A suggested formulation for a 5 mg/mL working solution is to mix a 50 mg/mL DMSO stock with PEG300, Tween-80, and saline.[2] It is crucial to prepare this working solution fresh for each day of use.[2] Pharmacokinetic analysis has shown that this compound achieves high concentrations in lung tissue following i.p. administration.[1]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound and Comparative Inhibitors

Cell Line/Assay ConditionTargetThis compound IC50GSK'872 IC50GSK'843 IC50Reference
NanoBRET AssayRIPK320 nM--[2]
Primary Murine Embryonic Fibroblasts (TNFα-induced necroptosis)Necroptosis98 nM582 nM843 nM[1][3]
Primary Type I Alveolar Epithelial Cells (IAV-induced necroptosis)Necroptosis39.5 nM--[1][3]
Primary Type I Alveolar Epithelial Cells (TNFα-induced necroptosis)Necroptosis114 nM--
Human FADD-deficient Jurkat cells (TNFα-induced necroptosis)Necroptosis160.2 - 238.2 nM--[3]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder-20°C3 years[2]
Powder4°C2 years[2]
In Solvent (e.g., DMSO)-20°C1 month[2]
In Solvent (e.g., DMSO)-80°C6 months[2]

Experimental Protocols

Protocol 1: In Vitro Necroptosis Inhibition Assay

  • Cell Seeding: Plate your cells of interest (e.g., primary MEFs) in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Inhibitor Preparation: Prepare a stock solution of this compound in fresh DMSO (e.g., 10 mM). Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations.

  • Inhibitor Treatment: Pre-treat the cells with the diluted this compound or vehicle (DMSO) for 1-2 hours.

  • Necroptosis Induction: Induce necroptosis using an appropriate stimulus. For example, to induce TNFα-mediated necroptosis in MEFs, add a combination of murine TNFα (100 ng/mL), cycloheximide (250 ng/mL), and a pan-caspase inhibitor like zVAD-FMK (50 µM).[1][2]

  • Incubation: Incubate the plate for a predetermined time (e.g., 12-24 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or Trypan Blue exclusion.[1][3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.

Protocol 2: Western Blot for Phospho-MLKL

  • Experiment Setup: Seed cells in a 6-well plate and treat with this compound and the necroptosis stimulus as described in Protocol 1.

  • Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated MLKL (pMLKL) overnight at 4°C. Also, probe for total MLKL and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the pMLKL signal in this compound-treated samples indicates inhibition of RIPK3.[1]

Visualizations

RIPK3_Signaling_Pathway cluster_stimulus Necroptotic Stimuli cluster_receptor Receptor Complex cluster_necrosome Necrosome Formation TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 IAV IAV ZBP1 ZBP1 IAV->ZBP1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment RIPK3 RIPK3 ZBP1->RIPK3 Activation RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Execution This compound This compound This compound->RIPK3 Inhibition

Caption: RIPK3 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare this compound stock (DMSO) Prepare this compound stock (DMSO) Pre-treat with this compound Pre-treat with this compound Prepare this compound stock (DMSO)->Pre-treat with this compound Seed cells Seed cells Seed cells->Pre-treat with this compound Induce Necroptosis Induce Necroptosis Pre-treat with this compound->Induce Necroptosis Assess Cell Viability Assess Cell Viability Induce Necroptosis->Assess Cell Viability Western Blot for pMLKL Western Blot for pMLKL Induce Necroptosis->Western Blot for pMLKL

Caption: A typical experimental workflow for using this compound.

Troubleshooting_Logic No rescue from cell death No rescue from cell death Is cell death necroptosis? Is cell death necroptosis? No rescue from cell death->Is cell death necroptosis? Is this compound concentration optimal? Is this compound concentration optimal? Is cell death necroptosis?->Is this compound concentration optimal? Yes Use pan-caspase inhibitor control Use pan-caspase inhibitor control Is cell death necroptosis?->Use pan-caspase inhibitor control Verify Is this compound solution stable? Is this compound solution stable? Is this compound concentration optimal?->Is this compound solution stable? Yes Perform dose-response Perform dose-response Is this compound concentration optimal?->Perform dose-response Unsure Check storage and preparation Check storage and preparation Is this compound solution stable?->Check storage and preparation Unsure Problem Solved Problem Solved Use pan-caspase inhibitor control->Problem Solved Perform dose-response->Problem Solved Check storage and preparation->Problem Solved

Caption: A logical guide for troubleshooting unexpected results.

References

Technical Support Center: Interpreting Unexpected Results with UH15-38 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the RIPK3 inhibitor, UH15-38.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an experimental, potent, and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2] Its primary mechanism of action is to block necroptosis, a form of programmed inflammatory cell death, by binding to the ATP-binding pocket of RIPK3.[3] This inhibition prevents the phosphorylation and activation of Mixed-Lineage Kinase Domain-Like protein (MLKL), a key downstream event in the necroptosis pathway.[2][3]

Q2: In what experimental models has this compound been shown to be effective?

This compound has demonstrated significant efficacy in preclinical mouse models of severe influenza A virus (IAV) infection.[4][5] In these models, it has been shown to reduce lung inflammation, prevent lung injury, and increase survival rates, even when administered several days after the initial infection.[1][4][5][6] It has also been shown to block TNFα-induced necroptosis in various mouse and human cell lines in vitro.

Q3: Does this compound affect other cell death pathways, such as apoptosis?

Studies have shown that this compound is highly selective for the necroptosis pathway. It has been reported that this compound does not induce apoptosis even at concentrations fifty times higher than its IC50 for necroptosis inhibition.[7] It also does not appear to inhibit pyroptosis.[7] This selectivity makes it a valuable tool for specifically studying the role of RIPK3-mediated necroptosis.

Q4: Does this compound interfere with the host's ability to clear a viral infection?

No, preclinical studies indicate that this compound does not compromise the host's ability to clear the virus or mount an effective adaptive immune response.[3][8][9] It appears to dampen the excessive and damaging inflammatory response without impairing the necessary antiviral immune functions.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Parameter Cell Line / Condition Value Reference
IC50 RIPK3 (NanoBRET assay)20 nM[2][8]
IC50 TNF-induced necroptosis (primary murine embryonic fibroblasts)98 nM[8]
IC50 IAV-induced necroptosis (primary type I alveolar epithelial cells)39.5 nM[8][7]
IC50 TNF-induced necroptosis (human FADD-deficient Jurkat cells)160.2 nM - 238.2 nM

Table 1: In Vitro Potency of this compound

Parameter Animal Model Dose & Route Key Finding Reference
Efficacy IAV-infected mice30 mg/kg/day, i.p.Ameliorated lung inflammation and prevented mortality.[2][8]
Pharmacokinetics C57BL/6 mice30 mg/kg/day, i.p. (4 days)Achieved high concentration in lung tissue (Cmax = 42 µM).[7]
Therapeutic Window IAV-infected mice-Effective even when administered up to 5 days post-infection.[1][5][6]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation :

    • To create a stock solution, dissolve this compound powder in a suitable solvent like DMSO. For example, to make a 10 mM stock, dissolve 4.415 mg of this compound (Molar Mass: 441.535 g/mol ) in 1 mL of DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage :

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]

  • Working Solution Preparation :

    • For in vitro experiments, dilute the stock solution directly into the cell culture medium to the desired final concentration immediately before use.

    • For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2] The vehicle used in published studies for intraperitoneal (i.p.) injection in mice was not specified in the provided search results, but a common vehicle for similar compounds is a mixture of DMSO, Tween 80, and saline. Always perform a small-scale solubility test first. If precipitation occurs, gentle heating and/or sonication may aid dissolution.[2]

Protocol 2: In Vitro Necroptosis Inhibition Assay (TNF-induced)

  • Cell Seeding : Seed a suitable cell line (e.g., primary mouse embryonic fibroblasts, human FADD-deficient Jurkat cells) in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

  • Pre-treatment : The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control. Incubate for 1-2 hours.

  • Necroptosis Induction : Add the necroptosis-inducing stimulus. For canonical TNF-induced necroptosis, a common combination is TNFα (e.g., 10-100 ng/ml), a caspase inhibitor like z-VAD-FMK (e.g., 20-50 µM), and sometimes a protein synthesis inhibitor like cycloheximide (e.g., 250 ng/ml).[2]

  • Incubation : Incubate the plate for a predetermined time (e.g., 12-24 hours).

  • Viability Assessment : Measure cell viability using a standard assay such as CellTiter-Glo®, MTS, or by measuring LDH release into the supernatant (a marker of necrotic cell death).

  • Data Analysis : Normalize the viability data to the vehicle-treated, non-induced control. Plot the dose-response curve and calculate the IC50 value.

Troubleshooting Guide

Issue 1: No or Reduced Inhibition of Necroptosis Observed

Q: My this compound treatment did not inhibit necroptosis in my in vitro assay. What are the possible causes?

A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • This compound Integrity and Concentration:

    • Action: Verify the integrity of your this compound stock. Has it been stored correctly? Has it undergone multiple freeze-thaw cycles?

    • Suggestion: Prepare a fresh stock solution from powder. Confirm the final concentration in your assay is correct. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and stimulus.[2]

  • Cell Line and Pathway Activation:

    • Action: Confirm that your cell line is capable of undergoing RIPK3-dependent necroptosis. Does it express RIPK3 and MLKL? Is the stimulus you are using appropriate to induce necroptosis in this line?

    • Suggestion: Include a positive control (e.g., a known necroptosis inhibitor like GSK'872) and a negative control (e.g., Ripk3 knockout cells, if available) to validate the assay. Ensure your stimulus (e.g., TNFα, zVAD) is active and used at the correct concentration.

  • Experimental Protocol:

    • Action: Review your protocol. Was the pre-incubation time with this compound sufficient before adding the necroptotic stimulus?

    • Suggestion: A pre-incubation period of 1-2 hours is generally recommended to allow for cell penetration and target engagement.

G cluster_0 Troubleshooting: No Necroptosis Inhibition Start No Inhibition Observed CheckCompound Check this compound Integrity (Storage, Age, Solubility) Start->CheckCompound CheckProtocol Review Experimental Protocol (Pre-incubation, Dose) Start->CheckProtocol CheckCells Validate Cell Model (RIPK3/MLKL expression, Stimulus) Start->CheckCells Result Problem Identified? CheckCompound->Result CheckProtocol->Result PositiveControl Run Positive Control (e.g., GSK'872) CheckCells->PositiveControl PositiveControl->Result Success Assay Optimized Result->Success Yes ContactSupport Contact Technical Support Result->ContactSupport No

Figure 1. Logical workflow for troubleshooting lack of necroptosis inhibition.
Issue 2: Unexpected Cell Toxicity Observed

Q: I am observing significant cell death or reduced viability in my this compound treated cells, even without a necroptotic stimulus. Is this expected?

A: This is an unexpected result. This compound is reported to have low toxicity and does not induce apoptosis at concentrations well above its effective dose.[7]

  • High Concentration:

    • Action: Are you using excessively high concentrations of this compound?

    • Suggestion: While modest toxicity was seen at 100x the IC50, significant toxicity at or near the effective dose is not expected.[7] Perform a dose-response curve of this compound alone to determine its toxicity profile in your specific cell line.

  • Solvent Toxicity:

    • Action: What is the final concentration of the solvent (e.g., DMSO) in your cell culture medium?

    • Suggestion: Ensure the final DMSO concentration is low (typically <0.5%) and that your vehicle-only control shows no toxicity.

  • Off-Target Effects in a Specific Context:

    • Action: While safety profiling showed this compound to be highly selective, it's theoretically possible it could have an off-target effect in a specific, untested cell line or context.[8][7]

    • Suggestion: To confirm if the observed death is RIPK3-related, test the effect of this compound in Ripk3 knockout cells. If the toxicity persists, it is likely independent of RIPK3 inhibition.

Issue 3: Apparent Inhibition of Apoptosis

Q: My results suggest that this compound is inhibiting apoptosis. Is this a known off-target effect?

A: This is another unexpected result, as this compound is reported to be selective for necroptosis and does not inhibit apoptosis.[7]

  • Confounding Necroptosis:

    • Action: How are you inducing and measuring apoptosis? Could your "apoptotic" stimulus also be triggering a necroptotic component?

    • Suggestion: Some stimuli can induce both apoptosis and necroptosis. The inhibition of the necroptotic component by this compound might be misinterpreted as partial inhibition of apoptosis. Use a "pure" apoptotic stimulus and measure specific apoptotic markers like cleaved caspase-3 to confirm the pathway.

  • Pathway Crosstalk:

    • Action: In certain cellular contexts, there can be complex crosstalk between cell death pathways.

    • Suggestion: The primary literature strongly supports the selectivity of this compound.[3][7] Re-validate your experimental system with positive and negative controls for both apoptosis (e.g., a pan-caspase inhibitor) and necroptosis to dissect the active pathways.

Visualizing the Mechanism and Workflow

G cluster_0 Necroptosis Signaling Pathway Stimulus Influenza A Virus (IAV) or TNFα + zVAD ZBP1_RIPK1 ZBP1 / RIPK1 Stimulus->ZBP1_RIPK1 RIPK3 RIPK3 ZBP1_RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL pMLKL pMLKL (Active) MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis, Inflammation) pMLKL->Necroptosis UH1538 This compound UH1538->RIPK3

Figure 2. This compound inhibits the necroptosis signaling pathway by targeting RIPK3.

G cluster_1 Experimental Workflow: In Vitro Inhibition Assay A 1. Seed Cells (e.g., MEFs) B 2. Pre-treat with this compound (Dose-response) A->B C 3. Add Necroptotic Stimulus (e.g., TNFα + zVAD) B->C D 4. Incubate (12-24 hours) C->D E 5. Measure Cell Viability (e.g., CellTiter-Glo) D->E F 6. Analyze Data (Calculate IC50) E->F

Figure 3. A standard experimental workflow for testing this compound efficacy in vitro.

References

UH15-38 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UH15-38. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

What is this compound and what is its mechanism of action?

This compound is an experimental, potent, and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3] Its mechanism of action involves targeting and inhibiting RIPK3, a key enzyme in the necroptosis pathway.[1][4] Necroptosis is a form of programmed cell death that can lead to excessive inflammation.[1] By inhibiting RIPK3, this compound blocks the signaling cascade that leads to necroptosis, thereby reducing inflammation and cell death.[1][4] This has been particularly studied in the context of severe influenza A virus (IAV) infections, where this compound has been shown to reduce lung injury and inflammation in preclinical models.[1][5]

What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureDuration
Solid Powder-20°C3 years
Solid Powder4°C2 years
In Solvent (-80°C)-80°C6 months
In Solvent (-20°C)-20°C1 month

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

What is the solubility of this compound?

This compound is soluble in DMSO and water.[3] One supplier suggests a solubility of up to 100 mM in both solvents.[3] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.[2] It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using newly opened DMSO is recommended.[2]

What is the purity of commercially available this compound?

Commercially available this compound is typically offered at a high purity, often ≥98% as determined by HPLC.[6] For batch-specific purity, it is always best to refer to the Certificate of Analysis provided by the supplier.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available research.

ParameterValueCell/Assay TypeSource
IC50 (RIPK3 Inhibition) 20 nMNanoBRET assay[2][6]
IC50 (IAV-induced necroptosis) 39.5 nMPrimary Type I Alveolar Epithelial Cells[5][6]
IC50 (IAV-induced necroptosis) 51.9 nMPrimary Murine Embryonic Fibroblasts (MEFs)[5][6]
IC50 (TNFα-induced necroptosis) 98 nMPrimary Murine Embryonic Fibroblasts (MEFs)[3][5]
IC50 (TNFα-induced necroptosis) 114 nMPrimary Type I Alveolar Epithelial Cells[5][6]
IC50 (TNFα-induced necroptosis) 160.2 nM - 238.2 nMHuman FADD-deficient Jurkat cells[3]
Purity ≥98%HPLC
Molecular Weight 441.535 g/mol N/A[1]

Experimental Protocols

Protocol: In Vitro Inhibition of IAV-Induced Necroptosis

This protocol provides a general framework for assessing the inhibitory activity of this compound on necroptosis induced by Influenza A Virus (IAV) in a cell-based assay.

1. Materials:

  • Primary Murine Embryonic Fibroblasts (MEFs) or Type I Alveolar Epithelial Cells
  • Cell culture medium (e.g., DMEM) with appropriate supplements (FBS, antibiotics)
  • Influenza A Virus (e.g., PR8 strain)
  • This compound stock solution (e.g., 10 mM in DMSO)
  • zVAD-FMK (pan-caspase inhibitor, to block apoptosis)
  • Cell viability assay reagent (e.g., CellTiter-Glo®)
  • 96-well cell culture plates
  • Standard cell culture equipment (incubator, biosafety cabinet)

2. Procedure:

  • Cell Seeding: Seed MEFs in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO2.
  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range might be 0-1000 nM.[2] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
  • Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. To specifically measure necroptosis, add a pan-caspase inhibitor like zVAD-FMK (e.g., 50 µM) to all wells.[7] Incubate for 1-2 hours.
  • IAV Infection: Following pre-treatment, infect the cells with IAV at a predetermined multiplicity of infection (MOI), for example, an MOI of 2.[7]
  • Incubation: Incubate the infected plates for a specified period, typically 12-24 hours, to allow for necroptosis to occur.[2][7]
  • Cell Viability Assessment: After incubation, measure cell viability using a suitable assay, such as CellTiter-Glo®, according to the manufacturer's instructions.
  • Data Analysis: Normalize the viability data to the uninfected/untreated control cells. Plot the cell viability against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.

Visualizations

G cluster_virus Influenza A Virus (IAV) Infection cluster_host Host Cell IAV IAV Replication Z_RNA Viral Z-RNA IAV->Z_RNA ZBP1 ZBP1 Sensor Z_RNA->ZBP1 senses RIPK3 RIPK3 ZBP1->RIPK3 activates pRIPK3 pRIPK3 (active) RIPK3->pRIPK3 autophosphorylation MLKL MLKL pRIPK3->MLKL phosphorylates pMLKL pMLKL (active) MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis, Inflammation) pMLKL->Necroptosis induces UH15_38 This compound UH15_38->pRIPK3 Inhibits

Caption: IAV-induced necroptosis pathway and inhibition by this compound.

Troubleshooting Guide

Issue: this compound Precipitates in Aqueous Solution

  • Question: I observed precipitation after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?

  • Answer:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your medium is low (typically ≤ 0.5%) to maintain solubility.

    • Solubilization Technique: When preparing the working solution, add the DMSO stock to the aqueous buffer/medium sequentially and mix well after each addition. Gentle warming or sonication can sometimes aid dissolution, but be cautious about the stability of the compound under these conditions.[2]

    • Prepare Fresh: It is highly recommended to prepare aqueous working solutions of this compound fresh for each experiment and use them the same day.[2]

    • Consider Formulation: For in vivo studies, appropriate formulation with co-solvents may be necessary to maintain solubility.

Issue: Inconsistent or No Inhibitory Activity Observed

  • Question: My this compound is not showing the expected inhibitory effect on necroptosis in my experiments. What could be the reason?

  • Answer:

    • Compound Integrity: Verify the storage conditions and age of your this compound stock. Improper storage (e.g., at room temperature for extended periods, multiple freeze-thaw cycles) can lead to degradation.[2] Consider using a fresh vial or a new batch of the compound.

    • Experimental Controls: Ensure all your experimental controls are working as expected. This includes a positive control for necroptosis induction (e.g., TNFα + cycloheximide + zVAD) and a vehicle control (DMSO).[2]

    • Cellular Pathway: Confirm that the cell death you are observing is indeed RIPK3-dependent necroptosis. This compound is selective and will not inhibit other cell death pathways like apoptosis.[4][5] You can verify the pathway by observing the phosphorylation of MLKL (a downstream target of RIPK3), which should be blocked by this compound.[5]

    • Concentration and Incubation Time: Re-evaluate the concentrations and incubation times used in your assay. Refer to published literature for effective concentrations in your specific cell type.[5][6] An insufficient concentration or incubation time may not produce a measurable effect.

G Start Inconsistent/No Activity of this compound CheckStorage Verify Compound Storage (Temp, Freeze-Thaw Cycles) Start->CheckStorage CheckControls Assess Experimental Controls (Positive/Vehicle) Start->CheckControls CheckPathway Confirm RIPK3-dependent Necroptosis Pathway (e.g., pMLKL) Start->CheckPathway CheckDose Review this compound Concentration & Incubation Time Start->CheckDose Conclusion1 Compound may be degraded. Use a fresh aliquot/batch. CheckStorage->Conclusion1 Conclusion2 Issue with assay setup. Troubleshoot controls. CheckControls->Conclusion2 Conclusion3 Cell death may be non-necroptotic. Re-evaluate model. CheckPathway->Conclusion3 Conclusion4 Optimize dose-response and time-course. CheckDose->Conclusion4

Caption: Troubleshooting workflow for inconsistent this compound activity.

References

Validation & Comparative

A Head-to-Head Comparison of RIPK3 Inhibitors: UH15-38 vs. GSK'872

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent RIPK3 inhibitors, UH15-38 and GSK'872, supported by experimental data. Both small molecules are potent inhibitors of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical mediator of necroptosis, a form of programmed inflammatory cell death implicated in a variety of diseases, including severe influenza.

This comparison guide summarizes the key quantitative data, details the experimental protocols for the cited experiments, and provides visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the in vitro efficacy of this compound and GSK'872 in inhibiting necroptosis induced by various stimuli in different cell lines.

CompoundTargetAssayCell LineStimulusIC50Reference
This compound RIPK3NanoBRET--20 nM[1]
Cell ViabilityPrimary Murine Embryonic Fibroblasts (MEFs)TNFα, Cycloheximide, zVAD (TCZ)98 nM[2]
Cell ViabilityPrimary Type I Alveolar Epithelial Cells (AECs)Influenza A Virus (IAV)39.5 nM[1]
Cell ViabilityHuman FADD-deficient Jurkat cellsHuman TNFα160.2 - 238.2 nM
GSK'872 RIPK3Kinase Activity--1.3 nM[3][4][5][6][7]
Binding AffinityRIPK3 Kinase Domain-1.8 nM[3][5][6][8]
Cell ViabilityPrimary Murine Embryonic Fibroblasts (MEFs)TNFα, Cycloheximide, zVAD (TCZ)582 nM[2]

Key Finding: this compound demonstrates greater potency in cell-based assays for inhibiting necroptosis compared to GSK'872, with IC50 values approximately 6-fold lower in primary murine embryonic fibroblasts.[2] While GSK'872 shows high potency in biochemical kinase assays, this compound appears more effective at preventing necroptotic cell death in cellular models of disease, such as influenza virus infection.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the necroptosis signaling pathway targeted by both inhibitors and a general experimental workflow for comparing their efficacy.

Necroptosis_Pathway Necroptosis Signaling Pathway cluster_stimulus Stimulus cluster_receptors Receptors cluster_complex Necrosome Formation cluster_execution Execution cluster_inhibitors Inhibitors TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds IAV Influenza A Virus (IAV) ZBP1 ZBP1 IAV->ZBP1 Activates RIPK1 RIPK1 TNFR1->RIPK1 Recruits RIPK3 RIPK3 ZBP1->RIPK3 Activates RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL Phosphorylated MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis Induces UH15_38 This compound UH15_38->RIPK3 Inhibits GSK_872 GSK'872 GSK_872->RIPK3 Inhibits

Caption: Necroptosis pathway initiated by TNFα or IAV, leading to RIPK3 activation.

Experimental_Workflow Efficacy Comparison Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Seed Cells (e.g., MEFs, AECs) Induction 2. Induce Necroptosis (e.g., TCZ, IAV) Cell_Culture->Induction Inhibitor_Treatment 3. Add Inhibitors (this compound or GSK'872) at varying concentrations Induction->Inhibitor_Treatment Viability_Assay 4. Assess Cell Viability (e.g., CellTiter-Glo, Trypan Blue) Inhibitor_Treatment->Viability_Assay Western_Blot 5. Analyze Protein Phosphorylation (e.g., pMLKL) Inhibitor_Treatment->Western_Blot IC50_Determination 6. Determine IC50 Values Viability_Assay->IC50_Determination Comparison 7. Compare Efficacy Western_Blot->Comparison IC50_Determination->Comparison

Caption: Workflow for comparing this compound and GSK'872 efficacy.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison.

Cell Viability Assay (TNFα-induced Necroptosis in MEFs)

This protocol is based on the methodology described in the study by Gautam et al.[2]

  • Cell Seeding: Plate primary murine embryonic fibroblasts (MEFs) in 96-well plates at a density of 2 x 104 cells per well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with a serial dilution of this compound or GSK'872 for 1-2 hours. A vehicle control (DMSO) should be included.

  • Necroptosis Induction: Induce necroptosis by adding a combination of murine TNFα (100 ng/ml), cycloheximide (250 ng/ml), and the pan-caspase inhibitor zVAD-FMK (50 μM).

  • Incubation: Incubate the plates for 12-24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Measurement:

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega): Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.

    • Trypan Blue Exclusion Assay: Detach cells and stain with Trypan Blue. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.

Western Blot for Phosphorylated MLKL

This protocol is a standard method to assess the inhibition of RIPK3 kinase activity.

  • Cell Lysis: Following treatment as described in the cell viability assay, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated MLKL (pMLKL) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total MLKL and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

Both this compound and GSK'872 are valuable research tools for studying the role of RIPK3-mediated necroptosis. However, the available data indicates that This compound is a more potent inhibitor of necroptosis in cellular models , particularly in the context of influenza A virus infection.[2][9] This suggests that this compound may have a superior therapeutic potential for diseases where necroptosis is a key driver of pathology. Researchers should consider the specific context of their experiments when choosing between these two inhibitors. While GSK'872 is a highly potent and selective biochemical inhibitor of RIPK3, this compound demonstrates greater efficacy in preventing cell death in complex biological systems.

References

A Comparative Guide to UH15-38 and Other Key RIPK3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel RIPK3 inhibitor, UH15-38, with other well-characterized inhibitors of Receptor-Interacting Protein Kinase 3 (RIPK3). The data presented is compiled from publicly available experimental findings to offer an objective overview for researchers in the fields of necroptosis, inflammation, and drug discovery.

Introduction to RIPK3 Inhibition

Receptor-Interacting Protein Kinase 3 (RIPK3) is a crucial mediator of necroptosis, a form of regulated cell death implicated in various inflammatory and neurodegenerative diseases. The kinase activity of RIPK3 is essential for the phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), which leads to the disruption of the plasma membrane and subsequent cell lysis. Consequently, the development of potent and selective RIPK3 inhibitors is a promising therapeutic strategy for a range of human pathologies. This guide focuses on the comparative efficacy and characteristics of this compound against other notable RIPK3 inhibitors.

Quantitative Comparison of RIPK3 Inhibitors

The following tables summarize the key quantitative data for this compound and other prominent RIPK3 inhibitors, including GSK'872, GSK'843, Zharp-99, and Necrosulfonamide.

Table 1: In Vitro Potency of RIPK3 Inhibitors

InhibitorTargetAssay TypeIC50 (nM)Kd (nM)SpeciesReference
This compound RIPK3Biochemical20-Human/Mouse[1][2]
GSK'872RIPK3Biochemical1.31.8Human[3][4][5]
GSK'843RIPK3Biochemical6.58.6Human[6][7][8][9]
Zharp-99RIPK3Biochemical< 10001.35Human[10][11]
NecrosulfonamideMLKLCellular124-Human[12]

Table 2: Cellular Potency of RIPK3 Inhibitors in Necroptosis Inhibition

InhibitorCell LineStimulationIC50 (nM)Reference
This compound Primary Murine Embryonic Fibroblasts (MEFs)TNFα-induced98[2][13]
This compound Primary Type I Alveolar Epithelial CellsIAV-induced39.5[2][13]
This compound Human FADD-deficient Jurkat cellsTNFα-induced160.2 - 238.2[2]
GSK'872Primary Murine Embryonic Fibroblasts (MEFs)TNFα-induced582[13]
GSK'843Primary Murine Embryonic Fibroblasts (MEFs)TNFα-induced843[13]
Zharp-99HT-29 (Human colon cancer)TNFα, Smac mimetic, z-VADNot specified, but higher efficacy than GSK'872[14]
Zharp-99MEFsTNFα-induced150-1200[14]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to inhibitor testing, the following diagrams are provided.

RIPK3_Signaling_Pathway cluster_stimuli Necroptotic Stimuli cluster_receptors Receptors & Adaptors cluster_necrosome Necrosome Formation cluster_execution Execution TNF TNFα TNFR1 TNFR1 TNF->TNFR1 IFN IFN LPS LPS TLR3_4 TLR3/4 LPS->TLR3_4 Virus Viral Z-RNA ZBP1 ZBP1 Virus->ZBP1 RIPK1 RIPK1 TNFR1->RIPK1 TLR3_4->RIPK1 RIPK3 RIPK3 ZBP1->RIPK3 RIPK1->RIPK3 RHIM-RHIM interaction MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL pMLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis UH15_38 This compound UH15_38->RIPK3 GSK872 GSK'872 GSK872->RIPK3 Necrosulfonamide Necrosulfonamide Necrosulfonamide->pMLKL

Caption: RIPK3 signaling pathway leading to necroptosis.

Experimental_Workflow cluster_screening Inhibitor Screening & Characterization cluster_validation In Vivo Validation Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo, LanthaScreen) Measure direct inhibition of RIPK3 kinase activity Cell_Based_Assay Cellular Necroptosis Assay (e.g., CellTiter-Glo, LDH release) Assess protection of cells from necroptotic stimuli Biochemical_Assay->Cell_Based_Assay Identify potent inhibitors Western_Blot Western Blot for pMLKL Verify inhibition of MLKL phosphorylation Cell_Based_Assay->Western_Blot Confirm mechanism Disease_Model Disease Model (e.g., Influenza A Virus Infection) Test inhibitor in a relevant in vivo setting Western_Blot->Disease_Model Select lead candidates Efficacy_Assessment Efficacy Assessment (Survival, Histopathology) Disease_Model->Efficacy_Assessment Evaluate therapeutic potential

Caption: Experimental workflow for RIPK3 inhibitor evaluation.

Detailed Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reagents: Recombinant human RIPK3 protein, kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT), ATP, substrate (e.g., Myelin Basic Protein - MBP), test inhibitors (e.g., this compound), and ADP-Glo™ Kinase Assay kit (Promega)[11][15].

  • Procedure:

    • Incubate recombinant human RIPK3 protein with the test inhibitor or DMSO (vehicle control) in the kinase assay buffer for approximately 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP).

    • Allow the reaction to proceed for a specified time (e.g., 2 hours) at room temperature.

    • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Reagents: Cell line of interest (e.g., HT-29, L929, or primary cells), cell culture medium, necroptotic stimuli (e.g., TNFα, Smac mimetic, z-VAD-FMK), test inhibitors, and CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test inhibitor or DMSO for a specified period (e.g., 1-2 hours).

    • Induce necroptosis by adding the appropriate stimuli to the cell culture medium.

    • Incubate the cells for a designated time (e.g., 8-24 hours).

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.

    • Mix the contents to induce cell lysis and stabilize the luminescent signal.

    • Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Western Blot for Phosphorylated MLKL (pMLKL)

This technique is used to detect the phosphorylation of MLKL, a key downstream event in the RIPK3 signaling pathway and a hallmark of necroptosis.

  • Reagents: Cells treated as in the cell viability assay, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein quantification assay (e.g., BCA assay), SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-pMLKL, anti-total MLKL, and a loading control like anti-β-actin or anti-GAPDH), HRP-conjugated secondary antibody, and chemiluminescent substrate[16][17].

  • Procedure:

    • After treatment, wash the cells with cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pMLKL overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total MLKL and a loading control to ensure equal protein loading.

Concluding Remarks

The available data indicates that this compound is a potent and selective inhibitor of RIPK3-mediated necroptosis. In cellular assays, this compound demonstrates superior potency compared to the well-established GSK'872 and GSK'843 inhibitors[13]. A key advantage of this compound appears to be its ability to inhibit necroptosis without inducing apoptosis, a side effect observed with some other RIPK3 inhibitors at higher concentrations[13]. Zharp-99 also shows high potency in binding to RIPK3, while Necrosulfonamide acts on the downstream effector MLKL[10][12]. The choice of inhibitor will depend on the specific experimental context, including the cell type, the necroptotic stimulus, and the desired therapeutic window. This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool for their studies into the intricate mechanisms of necroptosis and its role in disease.

References

Comparative Analysis of Necroptosis Inhibitors: UH15-38 vs. Necrosulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Necroptosis, a form of regulated necrotic cell death, is a critical pathway implicated in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[1] Central to this pathway are the receptor-interacting protein kinases (RIPK1 and RIPK3) and the mixed lineage kinase domain-like protein (MLKL), which acts as the terminal executioner.[1][2] The therapeutic potential of targeting necroptosis has led to the development of specific inhibitors. This guide provides a detailed comparative analysis of two prominent necroptosis inhibitors: UH15-38, a RIPK3 inhibitor, and Necrosulfonamide (NSA), an MLKL inhibitor.

Mechanism of Action: Upstream vs. Downstream Inhibition

The primary distinction between this compound and Necrosulfonamide lies in their respective targets within the necroptosis signaling cascade.

  • This compound is a potent and selective inhibitor of RIPK3 , a key kinase that is activated downstream of RIPK1 or other stimuli like Z-DNA binding protein 1 (ZBP1).[3][4][5] By binding to the ATP pocket of RIPK3, this compound prevents the phosphorylation and subsequent activation of its substrate, MLKL.[4][6] This action effectively halts the necroptotic signal upstream, before the commitment to membrane disruption.[7]

  • Necrosulfonamide (NSA) targets MLKL , the most downstream effector protein in the necroptosis pathway.[8][9][10][11][12] It specifically prevents the MLKL-RIPK1-RIP3 necrosome complex from interacting with its downstream effectors, thereby blocking the final steps of membrane permeabilization and cell lysis.[9][12][13] Some studies indicate NSA covalently modifies cysteine residue 86 in human MLKL, which raises questions about its efficacy in murine models where this residue is a tryptophan.[8] However, other in vivo studies in rodents have demonstrated its protective effects.[14][15]

G Stimulus Stimulus (e.g., TNFα, IAV) RIPK1 RIPK1 Activation Stimulus->RIPK1 RIPK3 RIPK3 Phosphorylation & Activation RIPK1->RIPK3 Forms Necrosome MLKL MLKL Phosphorylation & Oligomerization RIPK3->MLKL Phosphorylates Membrane Plasma Membrane Permeabilization MLKL->Membrane Translocates & Forms Pores Necroptosis Necroptotic Cell Death Membrane->Necroptosis UH1538 This compound UH1538->RIPK3 NSA Necrosulfonamide NSA->MLKL

Caption: Necroptosis pathway showing inhibitor targets.

Quantitative Performance Analysis

The efficacy and properties of this compound and Necrosulfonamide have been characterized through various in vitro and in vivo studies. The tables below summarize their key attributes and potency.

Table 1: General Properties and Selectivity

FeatureThis compoundNecrosulfonamide (NSA)
Primary Target Receptor-Interacting Protein Kinase 3 (RIPK3)[3][16]Mixed Lineage Kinase Domain-like protein (MLKL)[8][9][12]
Binding Mode Type I Kinase Inhibitor (ATP-competitive)[6]Covalent modification of Cys86 (in human MLKL)[8][10]
Species Selectivity Active in both human and mouse cells[4][6]Primarily targets human MLKL; activity in mouse models is debated but reported[8][14][15]
Off-Target Effects Clean profile against a panel of 90 non-mutant human kinases[17]Also reported to inhibit Gasdermin D (GSDMD), a key protein in pyroptosis[12][18][19]

Table 2: Comparative In Vitro Potency (IC₅₀)

Assay / Cell LineStimulusThis compoundNecrosulfonamide (NSA)
Recombinant Kinase Assay-20 nM (RIPK3)[16][20]N/A (Targets pseudokinase)
Murine Embryonic Fibroblasts (MEFs)TNFα-induced necroptosis98 nM[6][16]Ineffective (due to mouse MLKL sequence)[8]
Human Type I Alveolar Epithelial Cells (AECs)IAV-induced necroptosis39.5 nM[6][16][17]Not Reported
Human Type I Alveolar Epithelial Cells (AECs)TNFα-induced necroptosis114 nM[6][17]Not Reported
Human Jurkat Cells (FADD-deficient)TNFα-induced necroptosis160.2 - 238.2 nM[16]~454 nM[21]
Human HT-29 Colon Cancer CellsTNFα/Smac mimetic/zVADNot Reported124 nM[13]

In Vivo and Preclinical Efficacy

This compound: Extensive preclinical studies have highlighted the efficacy of this compound in mouse models of severe influenza A virus (IAV) infection.[3][6] Administration of this compound significantly reduced lung inflammation, prevented mortality, and lowered disease symptoms without compromising viral clearance or the adaptive immune response.[5][7][22] Notably, the therapeutic window for this compound was broad, showing efficacy even when administered up to five days post-infection.[3][22][23] The compound selectively inhibits necroptosis without inducing apoptosis, even at high concentrations.[4]

Necrosulfonamide: NSA has demonstrated neuroprotective effects in rodent models of ischemic brain injury, intracerebral hemorrhage, and spinal cord injury.[14][15][24] It has also been shown to ameliorate cognitive deficits in a rat model of Alzheimer's disease by inhibiting MLKL phosphorylation.[25] Additionally, NSA has shown protective effects in models of inflammatory bowel disease by inhibiting both necroptosis and pyroptosis.[26]

Experimental Protocols

Below are generalized methodologies for key experiments used to evaluate and compare necroptosis inhibitors.

TNF-α-Induced Necroptosis Assay

This assay is the standard method for inducing necroptosis in vitro.

  • Cell Seeding: Plate cells (e.g., human HT-29, FADD-deficient Jurkat, or murine L929) in 96-well plates and allow them to adhere overnight.

  • Treatment: Pre-treat cells with a serial dilution of the inhibitor (this compound or Necrosulfonamide) for 1-2 hours.

  • Induction of Necroptosis: Add a cocktail of stimuli to induce necroptosis. A common combination for human cells is TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 1 µM LCL161 or birinapant), and a pan-caspase inhibitor (e.g., 20 µM zVAD-fmk).[27] The caspase inhibitor is crucial to block apoptosis and channel the cell death pathway towards necroptosis.

  • Incubation: Incubate the cells for a defined period (typically 8-24 hours).

  • Viability Measurement: Assess cell viability using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels, or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

  • Data Analysis: Plot cell viability against inhibitor concentration and calculate the IC₅₀ value using non-linear regression.

Immunoblotting for Phosphorylated MLKL (pMLKL)

This biochemical assay confirms that the inhibitor acts on the necroptosis pathway by preventing the phosphorylation of MLKL.

  • Cell Lysis: After inducing necroptosis as described above, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for phosphorylated MLKL (e.g., anti-pMLKL Ser358). Also, probe for total MLKL and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The reduction in the pMLKL signal in inhibitor-treated samples indicates pathway inhibition.[6]

G A 1. Seed Cells in 96-well plate B 2. Pre-treat with Inhibitor (this compound or NSA) A->B C 3. Add Necroptosis Stimulus (e.g., TNFα + Smac Mimetic + zVAD-fmk) B->C D 4. Incubate (8-24 hours) C->D E 5a. Measure Viability (e.g., CellTiter-Glo) D->E F 5b. Lyse Cells for Immunoblotting D->F G Calculate IC50 E->G H Detect pMLKL F->H

References

Unraveling UH15-38: A Comparative Guide to a Novel RIPK3 Inhibitor for Attenuating Influenza-Induced Lung Injury

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the research findings concerning the experimental RIPK3 inhibitor, UH15-38. We delve into its performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

Executive Summary

This compound is a potent and selective experimental inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis. Research findings, primarily from a seminal 2024 study by Gautam et al. published in Nature, demonstrate that this compound can effectively block influenza A virus (IAV)-induced necroptosis in alveolar epithelial cells.[1][2][3][4] This action mitigates severe lung inflammation and injury in preclinical mouse models, offering a promising therapeutic strategy for severe influenza.[1][5][6] Notably, this compound shows superior potency in cellular assays compared to other RIPK3 inhibitors like GSK'872 and GSK'843.[1] The compound has been shown to be effective even when administered several days after the initial infection, a significant advantage over some current antiviral treatments.[1][5][7]

Comparative Performance of RIPK3 Inhibitors

The efficacy of this compound has been benchmarked against other known RIPK3 inhibitors. The following tables summarize the key quantitative data from published research.

In Vitro Potency of RIPK3 Inhibitors
CompoundTargetIC50 (nM)Cell-Based Necroptosis Inhibition IC50 (nM)Source
This compound RIPK32039.5 (IAV-induced in Type I AECs)[1]
98 (TNFα-induced in MEFs)[1]
GSK'872RIPK31.8582 (TNFα-induced in MEFs)[1][8]
GSK'843RIPK38.6843 (TNFα-induced in MEFs)[1][8][9]
In Vivo Efficacy of this compound in a Mouse Model of Severe Influenza
DosageAdministrationOutcomeSource
7.5 mg/kg/dayIntraperitoneal, once daily for 4 days40% survival in lethal IAV infection model[1][2]
30 mg/kg/dayIntraperitoneal, once daily for 4 days~80% survival in lethal IAV infection model[1][2]
1 mg/kg/dayIntraperitoneal100% protection against a lower, yet still lethal, dose of IAV[2]

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the kinase activity of RIPK3. In severe influenza infection, the virus's Z-nucleic acids are sensed by the protein ZBP1, which in turn activates RIPK3.[3] Activated RIPK3 then phosphorylates and activates Mixed Lineage Kinase Domain-Like protein (MLKL), leading to its oligomerization and translocation to the plasma membrane, culminating in necroptotic cell death.[2] This form of cell death is highly inflammatory. This compound binds to the ATP-binding pocket of RIPK3, preventing the phosphorylation of MLKL and thereby blocking the necroptotic cascade.[1][3] This selective inhibition of necroptosis reduces inflammation and lung damage while preserving apoptosis, another form of cell death that is less inflammatory and still contributes to viral clearance.[6][7]

UH15_38_Mechanism_of_Action cluster_virus Influenza A Virus (IAV) Infection cluster_cell Host Cell cluster_intervention Therapeutic Intervention IAV IAV Replication (Z-RNA formation) ZBP1 ZBP1 Activation IAV->ZBP1 senses RIPK3 RIPK3 Activation ZBP1->RIPK3 activates MLKL MLKL Phosphorylation RIPK3->MLKL phosphorylates (pMLKL) Necroptosis Necroptosis (Cell Lysis & Inflammation) MLKL->Necroptosis UH15_38 This compound UH15_38->RIPK3 inhibits

Mechanism of this compound in blocking IAV-induced necroptosis.

Experimental Protocols

The following are summaries of key experimental protocols from the foundational study by Gautam et al. (2024).

In Vivo Mouse Model of Severe Influenza
  • Animal Model: C57BL/6 mice.

  • Virus Strains: Mouse-adapted influenza A/Puerto Rico/8/1934 (PR8) and A/California/04/2009 (H1N1).

  • Infection: Mice were intranasally infected with a lethal dose of the specified IAV strain.

  • Treatment: this compound was administered via intraperitoneal injection, typically starting 24 hours post-infection and continuing once daily for a specified number of days.

  • Readouts: Survival rates, body weight loss, lung histology (to assess damage), and levels of inflammatory mediators were monitored.

Cell-Based Necroptosis Assays
  • Cell Lines: Primary murine embryonic fibroblasts (MEFs) and primary Type I alveolar epithelial cells (AECs).

  • Induction of Necroptosis:

    • TNFα-induced: Cells were treated with a combination of mouse TNFα, cycloheximide, and the pan-caspase inhibitor zVAD.

    • IAV-induced: Cells were infected with IAV in the presence of zVAD.

  • Inhibitor Treatment: Cells were co-treated with varying concentrations of this compound or other inhibitors.

  • Viability Assessment: Cell viability was measured at specific time points (e.g., 12 or 24 hours) to determine the IC50 of the inhibitors.

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of this compound is depicted below.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Regimen cluster_monitoring Monitoring & Analysis Infection Intranasal IAV Infection of Mice Treatment Daily Intraperitoneal Injection of this compound or Vehicle Control Infection->Treatment 24h post-infection Monitoring Monitor Survival & Weight Loss Treatment->Monitoring Analysis Histological Analysis of Lung Tissue & Measurement of Inflammatory Markers Monitoring->Analysis

In vivo experimental workflow for this compound evaluation.

Reproducibility and Future Directions

The initial findings on this compound are based on a comprehensive study from a consortium of reputable research institutions.[1][7] While independent, peer-reviewed reproducibility studies are yet to be published, the detailed methodology provided in the primary publication lays a clear groundwork for such investigations. The scientific community's response, as indicated by citations and reviews, has been positive, highlighting the potential of RIPK3 inhibition as a therapeutic strategy for severe influenza.[2][10][11]

Future research will likely focus on:

  • Independent validation of the efficacy and safety of this compound in various preclinical models.

  • Investigation of this compound's therapeutic potential in other inflammatory and necroptosis-driven diseases.

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery for potential clinical translation.

  • Development of second-generation RIPK3 inhibitors with improved properties.[10]

References

Validating UH15-38's On-Target Mechanism Through Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental validation of UH15-38, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). The data presented herein, derived from preclinical studies, demonstrates the on-target mechanism of this compound through the use of knockout mouse models, establishing it as a promising therapeutic candidate for mitigating inflammatory conditions such as severe influenza-induced lung injury.

Mechanism of Action: Targeting Necroptosis

This compound is an experimental small molecule designed to inhibit RIPK3, a crucial enzyme in the necroptosis signaling pathway.[1] Necroptosis is a form of programmed cell death that, when dysregulated, can lead to excessive inflammation and tissue damage.[1][2] this compound functions by binding to the ATP-binding pocket of RIPK3, preventing the subsequent phosphorylation of Mixed-Lineage Kinase Domain-Like protein (MLKL), a key step in the execution of necroptosis.[2][3] This targeted inhibition allows for the suppression of inflammatory cell death while leaving other cellular processes, such as apoptosis, intact.[4][5][6][7]

Comparative Efficacy of RIPK3 Inhibitors

This compound has demonstrated superior potency in inhibiting necroptosis compared to other known RIPK3 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro assays.

CompoundTargetIC50 (nM)Cell TypeInducer
This compound RIPK3 20 RecombinantN/A
This compound RIPK3 98 Primary Murine Embryonic FibroblastsTNFα
GSK'843RIPK3843Primary Murine Embryonic FibroblastsTNFα
GSK'872RIPK3582Primary Murine Embryonic FibroblastsTNFα

Data compiled from multiple sources.[3][8]

Validation in Knockout Models: Unambiguous On-Target Activity

The cornerstone of validating this compound's mechanism lies in experiments utilizing knockout mouse models. These studies unequivocally demonstrate that the protective effects of this compound are entirely dependent on the presence of its target, RIPK3, and the downstream effector, MLKL.

In Vivo Efficacy in Influenza A Virus (IAV) Infection

In mouse models of severe influenza A virus (IAV) infection, this compound treatment significantly reduced lung inflammation, minimized tissue damage, and improved survival rates.[1][2][9] Crucially, these therapeutic benefits were completely absent in mice genetically deficient in either RIPK3 or MLKL, confirming that this compound exerts its protective effects by specifically inhibiting the RIPK3-MLKL necroptotic pathway.[2]

GenotypeTreatmentOutcome
Wild-TypeThis compoundIncreased survival, reduced lung injury
RIPK3 Knockout This compound No protective effect
MLKL Knockout This compound No protective effect

This table summarizes the key findings from in vivo knockout validation studies.[2]

Experimental Protocols

In Vitro Necroptosis Inhibition Assay
  • Cell Lines: Primary murine embryonic fibroblasts (MEFs) were utilized.

  • Induction of Necroptosis: Necroptosis was induced by treating the cells with a combination of Tumor Necrosis Factor-alpha (TNFα), a SMAC mimetic, and a pan-caspase inhibitor (z-VAD-fmk) to block apoptosis.

  • Compound Treatment: Cells were pre-incubated with varying concentrations of this compound, GSK'843, or GSK'872 prior to the addition of necroptosis inducers.

  • Viability Assessment: Cell viability was measured using standard assays (e.g., CellTiter-Glo®) to determine the IC50 values of the inhibitors.

In Vivo Mouse Model of Severe Influenza
  • Animal Models: Wild-type, RIPK3 knockout (Ripk3-/-), and MLKL knockout (Mlkl-/-) mice on a C57BL/6 background were used.

  • Influenza A Virus Infection: Mice were intranasally infected with a lethal dose of IAV (e.g., H1N1 strain A/Puerto Rico/8/1934).

  • This compound Administration: this compound was administered intraperitoneally at doses ranging from 7.5 to 30 mg/kg/day, starting one day post-infection.[2]

  • Outcome Measures: Survival rates, body weight loss, lung histology (to assess inflammation and injury), and viral titers were monitored over the course of the experiment.

Visualizing the Mechanism and Validation

Signaling Pathway of this compound Action

UH15_38_Mechanism cluster_upstream Upstream Signaling cluster_necroptosis Necroptosis Pathway IAV Influenza A Virus (IAV) ZBP1 ZBP1 IAV->ZBP1 RIPK3 RIPK3 ZBP1->RIPK3 RIPK1 RIPK1 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL phosphorylates pMLKL pMLKL (active) MLKL->pMLKL Necroptosis Necroptosis (Cell Death & Inflammation) pMLKL->Necroptosis UH15_38 This compound UH15_38->RIPK3 inhibits

Caption: Mechanism of this compound in inhibiting IAV-induced necroptosis.

Experimental Workflow for Knockout Model Validation

Knockout_Validation_Workflow cluster_mice Mouse Models cluster_outcomes Outcome Assessment cluster_results Results WT Wild-Type Mice Infection Infection with Influenza A Virus (IAV) WT->Infection RIPK3_KO RIPK3 Knockout Mice RIPK3_KO->Infection MLKL_KO MLKL Knockout Mice MLKL_KO->Infection Treatment Treatment with This compound Infection->Treatment Survival Survival Analysis Treatment->Survival Lung_Injury Lung Injury Assessment Treatment->Lung_Injury WT_Result Protective Effect Observed Survival->WT_Result in Wild-Type KO_Result No Protective Effect Observed Survival->KO_Result in Knockouts Lung_Injury->WT_Result in Wild-Type Lung_Injury->KO_Result in Knockouts

Caption: Workflow for validating this compound's mechanism using knockout mice.

Conclusion

The collective evidence from studies utilizing RIPK3 and MLKL knockout models provides a robust validation of this compound's on-target mechanism of action. By specifically inhibiting RIPK3-mediated necroptosis, this compound effectively mitigates the severe lung inflammation and tissue damage associated with influenza virus infection. This targeted approach, which spares other essential immune responses, underscores the potential of this compound as a valuable therapeutic strategy for a range of inflammatory diseases. The data presented in this guide offers a clear and objective comparison, supporting the continued investigation and development of this compound.

References

A Comparative Guide to the RIPK3 Inhibitor UH15-38 and Alternatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel RIPK3 inhibitor, UH15-38, against other known RIPK3 inhibitors, based on currently available preclinical data. The information is compiled from the seminal publication on this compound and publicly available data on alternative compounds.

Objective: To offer an objective comparison of the in vitro and in vivo activity of this compound, detailing its mechanism of action and providing the experimental context for its evaluation.

Important Note on Cross-Validation: The data presented for this compound originates from a multi-institutional collaborative study that led to its initial publication in Nature in April 2024.[1] As of November 2025, independent, cross-laboratory validation studies by unaffiliated research groups have not been identified in the public domain. The recency of the publication may account for this. One manufacturer, R&D Systems, presents a batch comparison with data provided by one of the original collaborating laboratories.[2]

Introduction to this compound

This compound is a potent and selective, experimental inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[2][3][4] RIPK3 is a crucial enzyme in the necroptosis pathway, a form of programmed inflammatory cell death.[5][6] In the context of severe influenza A virus (IAV) infection, excessive necroptosis in lung epithelial cells is a major driver of inflammation, lung injury, and acute respiratory distress syndrome (ARDS).[3][4] this compound was developed to selectively block the kinase activity of RIPK3, thereby inhibiting necroptosis without compromising other essential antiviral immune responses like apoptosis.[3][4]

Quantitative Comparison of RIPK3 Inhibitors

The following tables summarize the reported in vitro potency of this compound in comparison to two earlier-generation RIPK3 inhibitors, GSK'872 and GSK'843.

Table 1: In Vitro Biochemical and Cell-Based Potency (IC50)

CompoundTargetAssay TypeIC50 (nM)SpeciesSource
This compound RIPK3NanoBRET20Not Specified[7][8]
RIPK3TNFα-induced necroptosis in MEFs98Murine[2][4]
RIPK3IAV-induced necroptosis in Type I AECs39.5Murine[2][8]
RIPK3TNFα-induced necroptosis in Type I AECs114Murine[8]
RIPK3IAV-induced necroptosis in MEFs51.9Murine[8]
RIPK3TNFα-induced necroptosis in Jurkat cells (Published Batch)238.2Human[2]
RIPK3TNFα-induced necroptosis in Jurkat cells (Bio-Techne Batch)160.2Human[2]
GSK'872 RIPK3Kinase Activity Assay1.3Not Specified
RIPK3Binding Affinity Assay1.8Not Specified
RIPK3TNFα-induced necroptosis in MEFs582Murine[4]
GSK'843 RIPK3Kinase Activity Assay6.5Not Specified[5]
RIPK3Binding Affinity Assay8.6Not Specified[5]
RIPK3TNFα-induced necroptosis in MEFs843Murine[4]

MEFs: Murine Embryonic Fibroblasts; AECs: Alveolar Epithelial Cells; IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy in a Murine Model of Severe Influenza

CompoundDosingOutcomeSource
This compound 30 mg/kg; intraperitoneally; daily for 4 daysMarkedly reduced lung injury, inflammation, and mortality.[7] Did not compromise viral clearance.[3][4][3][4][7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating RIPK3 inhibitors.

cluster_upstream Upstream Activation cluster_necroptosis Necroptosis Pathway cluster_inhibition Point of Inhibition Influenza A Virus (IAV) Influenza A Virus (IAV) ZBP1 ZBP1 RIPK3 RIPK3 ZBP1->RIPK3 activates IAV IAV IAV->ZBP1 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL pMLKL (active) MLKL->pMLKL Necroptosis Necroptosis (Inflammation, Lung Injury) pMLKL->Necroptosis induces This compound This compound This compound->RIPK3 inhibits kinase activity cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture Culture Murine/Human Epithelial Cells Induce Necroptosis Induce Necroptosis (e.g., IAV infection or TNFα) Cell Culture->Induce Necroptosis Inhibitor Treatment Treat with RIPK3 Inhibitor (this compound or Alternatives) Induce Necroptosis->Inhibitor Treatment Assess Viability Assess Cell Viability (e.g., CellTiter-Glo) Inhibitor Treatment->Assess Viability Calculate IC50 Calculate IC50 Assess Viability->Calculate IC50 Inhibitor Admin Administer Inhibitor (e.g., i.p. injection) Calculate IC50->Inhibitor Admin Inform Dosing Animal Model Induce Severe Influenza in Mouse Model Animal Model->Inhibitor Admin Monitor Monitor Survival, Weight Loss Inhibitor Admin->Monitor Histology Histological Analysis of Lung Tissue Inhibitor Admin->Histology Analyze Analyze Inflammation & Viral Load Histology->Analyze

References

A Comparative Analysis of UH15-38 and Pan-Caspase Inhibitors in Regulating Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development, particularly for diseases involving inflammation and cellular demise, understanding the precise mechanisms of cell death and the agents that modulate them is paramount. This guide provides a detailed comparison between UH15-38, a selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), and pan-caspase inhibitors, which target the broad family of caspase enzymes. While both classes of compounds interfere with programmed cell death pathways, they do so by targeting distinct molecular machinery, leading to different biological outcomes and therapeutic applications.

This comparison will delve into their mechanisms of action, present quantitative data on their potency and selectivity, and provide an overview of the experimental protocols used to evaluate these inhibitors.

Mechanism of Action: Necroptosis vs. Apoptosis

The fundamental difference between this compound and pan-caspase inhibitors lies in the specific cell death pathways they regulate. This compound is a specific inhibitor of necroptosis, a pro-inflammatory form of programmed cell death, whereas pan-caspase inhibitors block apoptosis, a generally non-inflammatory process, and can also affect inflammation.

This compound and the Necroptosis Pathway

This compound is an experimental, potent, and selective inhibitor of RIPK3, a key kinase in the necroptosis pathway.[1][2] Necroptosis is a regulated form of necrosis that is typically activated when apoptosis is inhibited. It is implicated in various inflammatory conditions, including severe influenza-induced lung injury.[1][3]

The mechanism of this compound involves binding to the ATP-binding pocket of RIPK3, which prevents the subsequent phosphorylation and activation of its substrate, the Mixed-Lineage Kinase Domain-Like protein (MLKL).[3][4] Activated MLKL normally translocates to the plasma membrane, where it oligomerizes and forms pores, leading to membrane rupture and cell death.[3] By inhibiting RIPK3, this compound effectively halts this cascade, preventing necroptotic cell death.[1][2]

G cluster_stimulus Necroptotic Stimuli cluster_pathway Necroptosis Pathway cluster_inhibitor Inhibitor Action Stimulus e.g., TNFα, Viral Z-RNA ZBP1 ZBP1 Stimulus->ZBP1 senses RIPK3 RIPK3 ZBP1->RIPK3 activates RIPK1 RIPK1 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL (Oligomer) MLKL->pMLKL oligomerizes Necroptosis Necroptosis (Membrane Disruption) pMLKL->Necroptosis induces UH1538 This compound UH1538->RIPK3 inhibits

Caption: this compound inhibits the necroptosis signaling pathway by targeting RIPK3.
Pan-Caspase Inhibitors and the Apoptosis Pathway

Pan-caspase inhibitors, such as the well-characterized Z-VAD-FMK, are broad-spectrum agents that block the activity of caspases, a family of cysteine proteases that are central regulators of apoptosis.[5][6][7] Apoptosis can be initiated through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[8][9][10]

  • Extrinsic Pathway: Initiated by the binding of extracellular ligands (e.g., FasL, TNFα) to cell surface death receptors, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8 or -10.[10]

  • Intrinsic Pathway: Triggered by cellular stress, which causes the release of cytochrome c from the mitochondria. Cytochrome c then binds to APAF-1, forming an apoptosome that activates initiator caspase-9.[8]

Both pathways converge on the activation of executioner caspases, such as caspase-3, -6, and -7, which cleave a multitude of cellular substrates, resulting in the characteristic morphological changes of apoptosis, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies.[6][8] Pan-caspase inhibitors irreversibly bind to the catalytic site of these caspases, blocking the entire cascade.[5] Certain caspases, like caspase-1, are also involved in inflammation, and their inhibition can block pyroptosis and the maturation of inflammatory cytokines.[5][10]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_inhibitor Inhibitor Action DeathReceptor Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Caspase3 Caspase-3, -6, -7 Caspase8->Caspase3 Mitochondria Mitochondria (Cellular Stress) CytochromeC Cytochrome c Mitochondria->CytochromeC releases Apoptosome Apoptosome CytochromeC->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Caspase3 Apoptosis Apoptosis (Cell Dismantling) Caspase3->Apoptosis executes PanCaspInhib Pan-Caspase Inhibitors (e.g., Z-VAD-FMK) PanCaspInhib->Caspase8 PanCaspInhib->Caspase9 PanCaspInhib->Caspase3 inhibit

Caption: Pan-caspase inhibitors block apoptosis by targeting multiple caspases.

Quantitative Data Presentation

The efficacy of an inhibitor is defined by its potency (IC50) and its selectivity for the intended target.

Table 1: Potency of this compound Against RIPK3
Assay TypeCell/SystemStimulusIC50 ValueReference
NanoBRET Kinase AssayRecombinant-20 nM[2][4]
Cell-Based NecroptosisPrimary Murine Embryonic Fibroblasts (MEFs)TNFα98 nM[4]
Cell-Based NecroptosisPrimary Type I Alveolar Epithelial Cells (AECs)Influenza A Virus (IAV)39.5 nM[4]
Cell-Based NecroptosisHuman FADD-deficient Jurkat cellsTNFα160.2 - 238.2 nM
Table 2: Selectivity Profile of this compound
Target/PathwayActivityKey FindingsReference
RIPK1 Kinase-driven ApoptosisNo significant inhibitionDid not block caspase-8-dependent cell death.[4][11]
Pyroptosis (NLRP3 Inflammasome)No significant inhibitionDid not inhibit Gasdermin D cleavage.[4][11]
ApoptosisNo significant inhibitionSelectively inhibits necroptosis without impeding IAV-induced apoptosis.[3][11]
Kinome ScanHighly selectiveShowed a clean profile against a panel of 90 non-mutant human kinases.[4]
Table 3: Potency of Common Pan-Caspase Inhibitors

Note: Pan-caspase inhibitors target multiple caspases, and their IC50 values can vary depending on the specific caspase and the assay conditions.

InhibitorTarget CaspasesPotency Range (IC50)Key FeaturesReference
Z-VAD-FMK Broad spectrum (Caspase-1, -3, -4, -5, -7, etc.)Varies; potent inhibitorCell-permeable, irreversible.[5]
Q-VD-OPh Caspase-1, -3, -8, -9, -10, -1225 - 400 nMIrreversible, cell- and blood-brain barrier permeable.[12]
Emricasan Pan-caspaseNot specifiedOrally active, irreversible.[13]
Boc-D-FMK Pan-caspaseNot specifiedCell-permeable.[7][14]

Experimental Protocols

The data presented above are derived from specific biochemical and cell-based assays. Below are generalized methodologies for key experiments.

In Vitro Kinase Assay (for this compound Potency)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of its target kinase.

  • Objective: To determine the IC50 value of this compound against recombinant RIPK3.

  • Methodology:

    • Recombinant human RIPK3 enzyme is incubated with a specific substrate (e.g., a peptide or protein like MLKL) and ATP in a reaction buffer.

    • Serial dilutions of this compound (or a vehicle control, like DMSO) are added to the reaction wells.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.

    • The signal is measured using a luminometer. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Necroptosis Assay (for this compound Efficacy)

This assay evaluates the ability of an inhibitor to protect cells from induced necroptosis.

  • Objective: To measure the IC50 of this compound in preventing necroptosis in a cellular context.

  • Methodology:

    • A suitable cell line (e.g., MEFs, Type I AECs) is seeded in multi-well plates.

    • To specifically induce necroptosis, apoptosis is often co-inhibited using a pan-caspase inhibitor (e.g., zVAD-FMK).

    • Cells are pre-treated with various concentrations of this compound for a short period.

    • Necroptosis is induced using a relevant stimulus, such as TNFα, a combination of TNF, cycloheximide, and zVAD (TCZ), or infection with Influenza A Virus (IAV).[2]

    • After an incubation period (e.g., 12-24 hours), cell viability is assessed. This can be done using assays like CellTiter-Glo® (measures ATP levels) or by measuring the release of lactate dehydrogenase (LDH) into the medium, which indicates membrane rupture.

    • IC50 values are determined by plotting cell viability against the inhibitor concentration.

Caspase Activity Assay (for Pan-Caspase Inhibitors)

This assay measures the activity of caspase enzymes in cell lysates or in living cells.

  • Objective: To confirm the inhibition of caspase activity by a pan-caspase inhibitor.

  • Methodology:

    • Cells are cultured and treated with a stimulus to induce apoptosis (e.g., staurosporine, TNFα).

    • In parallel, a set of cells is pre-treated with the pan-caspase inhibitor before the apoptotic stimulus is added.

    • After treatment, cells are lysed to release their contents.

    • The cell lysate is incubated with a fluorogenic or colorimetric substrate specific to a particular caspase (e.g., Ac-DEVD-AMC for caspase-3). The substrate consists of a peptide sequence recognized by the caspase, linked to a reporter molecule.

    • Cleavage of the substrate by an active caspase releases the reporter molecule, generating a fluorescent or colorimetric signal that is proportional to caspase activity.

    • The signal is measured using a fluorometer or spectrophotometer. A significant reduction in signal in the inhibitor-treated samples confirms caspase inhibition.

Summary of Comparison

The distinction between this compound and pan-caspase inhibitors is clear and significant for researchers and drug developers.

FeatureThis compoundPan-Caspase Inhibitors
Primary Target RIPK3 KinaseMultiple Caspase Proteases
Primary Pathway NecroptosisApoptosis, Inflammation (Pyroptosis)
Mechanism Prevents MLKL phosphorylationBlocks cleavage of caspase substrates
Selectivity Highly selective for RIPK3Broad-spectrum against the caspase family
Cellular Outcome Inhibition of pro-inflammatory cell lysisInhibition of apoptosis (cell dismantling) and inflammation
Therapeutic Rationale Diseases with excessive necroptosis and inflammation (e.g., severe viral infections)[3]Conditions involving inappropriate apoptosis (e.g., autoimmune disorders, fibrosis)[7]

References

Assessing the Translational Relevance of UH15-38: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the RIPK3 inhibitor UH15-38 with other relevant molecules, offering insights into its translational potential. The data presented is intended to aid researchers in evaluating the utility of this compound for studies in necroptosis-driven inflammatory diseases.

Executive Summary

This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a crucial enzyme in the necroptosis pathway.[1] Necroptosis is a form of programmed cell death that, when dysregulated, can contribute to excessive inflammation and tissue damage in various diseases, including severe influenza.[1] Preclinical data suggests that this compound effectively blocks necroptosis, offering a promising therapeutic strategy to mitigate the hyper-inflammation associated with influenza A virus (IAV) infection without compromising the antiviral immune response.[2][3][4] This guide compares this compound to the alternative RIPK3 inhibitors, GSK'872 and GSK'843, based on available biochemical, cellular, and in vivo data.

Mechanism of Action: Targeting the Necroptosis Pathway

This compound targets the ATP-binding pocket of RIPK3, thereby inhibiting its kinase activity.[2] This action prevents the phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like (MLKL), a key step in the execution of necroptosis. The signaling cascade is often initiated by viral infections, such as IAV, which activate Z-DNA Binding Protein 1 (ZBP1), leading to RIPK3 activation.

cluster_upstream Upstream Activation cluster_necrosome Necrosome Formation cluster_downstream Downstream Events cluster_inhibition Point of Inhibition IAV Infection IAV Infection ZBP1 ZBP1 IAV Infection->ZBP1 activates RIPK3 RIPK3 ZBP1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Inflammation & Tissue Damage Inflammation & Tissue Damage Necroptosis->Inflammation & Tissue Damage This compound This compound This compound->RIPK3 inhibits

Figure 1: Simplified signaling pathway of IAV-induced necroptosis and the inhibitory action of this compound.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and the comparator molecules, GSK'872 and GSK'843.

Table 1: In Vitro Potency and Selectivity
CompoundTargetAssay TypeIC50 (nM)Notes
This compound RIPK3Kinase Inhibition20Potent inhibition of RIPK3 kinase activity.[5]
RIPK3TNF-induced necroptosis in MEFs98Superior cellular potency compared to GSK'872 and GSK'843.[2]
GSK'872 RIPK3Kinase Inhibition1.3High in vitro potency against the isolated enzyme.[6][7]
RIPK3Binding Affinity1.8Strong binding to the RIPK3 kinase domain.[7][8]
RIPK3TNF-induced necroptosis in MEFs582Significantly lower cellular potency compared to this compound.[2]
GSK'843 RIPK3Kinase Inhibition6.5Potent in vitro inhibition.[9]
RIPK3Binding Affinity8.6High binding affinity to the RIPK3 kinase domain.[8][9]
RIPK3TNF-induced necroptosis in MEFs843Lower cellular potency compared to this compound.[2]

Note on Selectivity: this compound has been shown to be highly selective for RIPK3, with no significant off-target activity against a panel of other kinases. In contrast, GSK'872 and GSK'843 have been reported to induce apoptosis at concentrations higher than those required for necroptosis inhibition, suggesting a narrower therapeutic window.[10]

Table 2: In Vivo Efficacy in Influenza A Virus (IAV) Mouse Model
CompoundModelKey Findings
This compound IAV-induced lung injurySignificantly reduced lung inflammation and injury. Prevented mortality even when administered up to five days post-infection.[1][4]
GSK'872 IAV-induced cell death in vitroFailed to prevent IAV-induced cell death in mouse embryonic fibroblasts (MEFs).[11]
GSK'843 IAV-induced cell death in vitroFailed to prevent IAV-induced cell death in MEFs.[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of key experimental protocols relevant to the assessment of this compound.

RIPK3 Kinase Inhibition Assay
  • Objective: To determine the concentration of an inhibitor required to block 50% of RIPK3 kinase activity (IC50).

  • Methodology: A common method is a biochemical assay using recombinant human RIPK3. The kinase reaction is initiated by adding ATP, and the amount of phosphorylated substrate is measured, often using a luminescence-based method that quantifies the remaining ATP. The assay is performed with a range of inhibitor concentrations to determine the IC50 value.

Cellular Necroptosis Assay
  • Objective: To measure the ability of an inhibitor to protect cells from induced necroptosis.

  • Methodology: Mouse embryonic fibroblasts (MEFs) or other susceptible cell lines are treated with a combination of TNF-α, a Smac mimetic (to inhibit apoptosis), and a pan-caspase inhibitor (z-VAD-FMK) to induce necroptosis. The cells are co-treated with varying concentrations of the test inhibitor. Cell viability is then assessed after a set incubation period (e.g., 12-24 hours) using methods like CellTiter-Glo® (which measures ATP levels) or by staining with viability dyes like propidium iodide.

In Vivo Influenza A Virus (IAV) Mouse Model
  • Objective: To evaluate the therapeutic efficacy of an inhibitor in a relevant disease model.

  • Methodology: Mice are infected intranasally with a lethal dose of IAV. Treatment with the inhibitor (e.g., this compound administered intraperitoneally) is initiated at a specified time point post-infection. Key readouts include survival rates, body weight changes, and assessment of lung injury through histology and measurement of inflammatory markers in bronchoalveolar lavage fluid.

Kinase Selectivity Profiling (KinomeScan)
  • Objective: To determine the selectivity of an inhibitor against a broad range of kinases.

  • Methodology: A competitive binding assay is used where the test compound is incubated with a DNA-tagged kinase and an immobilized ligand that binds to the active site of the kinase. The amount of kinase bound to the immobilized ligand is quantified. A reduction in binding in the presence of the test compound indicates that the compound is interacting with the kinase. This is performed across a large panel of kinases to generate a selectivity profile.

Intracellular Target Engagement (NanoBRET™ Assay)
  • Objective: To confirm that the inhibitor engages with its target kinase within a live cell.

  • Methodology: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET). Cells are engineered to express the target kinase (RIPK3) fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is in close proximity to the NanoLuc®-fused kinase, BRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt BRET, leading to a measurable decrease in the BRET signal. This allows for the quantification of inhibitor binding to its target in a physiological context.

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_translational Translational Relevance Biochemical Assay Biochemical Assay Cellular Assay Cellular Assay Biochemical Assay->Cellular Assay Potency KinomeScan KinomeScan Cellular Assay->KinomeScan Selectivity Animal Model Animal Model KinomeScan->Animal Model Efficacy & Safety Target Engagement Target Engagement Animal Model->Target Engagement Confirmation Clinical Trials Clinical Trials Target Engagement->Clinical Trials Informs

Figure 2: A general workflow for assessing the translational relevance of a kinase inhibitor.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of UH15-38 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the lifecycle of a compound extends beyond its synthesis and application to its safe and compliant disposal. UH15-38, a notable RIPK3 inhibitor, is no exception. While specific disposal protocols for every research compound are not always available, adherence to general principles of laboratory chemical waste management is paramount. This guide provides essential information and a step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.

Key Data for this compound Handling and Disposal

A summary of the pertinent quantitative data for this compound is presented below, offering a quick reference for its physical and chemical properties relevant to its handling and disposal.

PropertyValueSource
Molecular Weight 514.45 g/mol [1][2]
Formula C₂₆H₂₇N₅O₂·2HCl[1][2]
Solubility Soluble to 100 mM in DMSO and to 100 mM in water[2]
Storage Temperature -20°C[1][2]

Experimental Protocol: Step-by-Step Disposal of this compound

The following protocol outlines the recommended procedure for the safe disposal of this compound, particularly when dissolved in solvents like DMSO. This procedure is based on established guidelines for the disposal of laboratory chemical waste.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (butyl rubber gloves are recommended for handling DMSO).

  • Designated hazardous waste container, clearly labeled.

  • Secondary containment for the waste container.

  • Fume hood.

Procedure:

  • Preparation and PPE: Before beginning the disposal process, ensure you are wearing the appropriate PPE. All handling of this compound and its solutions should be conducted within a certified fume hood to minimize inhalation exposure.

  • Waste Segregation: It is crucial to segregate chemical waste. Do not mix this compound waste with incompatible materials. Solutions of this compound in DMSO should be collected in a designated waste container for organic solvents.

  • Container Labeling: As soon as the first drop of waste is added, the hazardous waste container must be clearly labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound in Dimethyl Sulfoxide (DMSO)."

    • The approximate concentration of this compound.

    • The primary hazards associated with the waste (e.g., "Combustible," "Toxic").

    • The date the waste was first added to the container.

  • Waste Collection: Carefully transfer the this compound waste into the labeled hazardous waste container. Avoid splashing. The container should not be filled beyond 90% of its capacity to allow for expansion and prevent spills.

  • Container Sealing and Storage: Securely close the waste container lid. The container must be kept closed at all times except when adding waste. Store the sealed container in a designated, well-ventilated satellite accumulation area that is under the control of laboratory personnel. The container should be placed in secondary containment to catch any potential leaks.

  • Disposal Request: Once the waste container is full or has been in storage for the maximum allowable time (typically up to 90 days, but this can vary by state regulation), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office. Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Decontamination: After handling the waste, thoroughly decontaminate the work area and any equipment used. Remove and properly dispose of your gloves. Wash your hands thoroughly with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

UH15_38_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Safety Goggles, Lab Coat, Gloves) start->ppe fume_hood 2. Work in a Fume Hood ppe->fume_hood label_container 3. Label Hazardous Waste Container fume_hood->label_container collect_waste 4. Transfer Waste to Container (Do not exceed 90% capacity) label_container->collect_waste seal_store 5. Securely Seal and Store Container in Secondary Containment collect_waste->seal_store request_pickup 6. Request Waste Pickup from EHS seal_store->request_pickup decontaminate 7. Decontaminate Work Area and Remove PPE request_pickup->decontaminate end End: Disposal Complete decontaminate->end

This compound Disposal Workflow

By following these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe for both the laboratory environment and the broader ecosystem, reinforcing a culture of safety and responsibility in scientific research.

References

Essential Safety and Logistical Information for Handling UH15-38

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of UH15-38, a potent and selective RIPK3 inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

Given that this compound is a potent small molecule inhibitor, stringent adherence to personal protective equipment protocols is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms.

Body Protection Eye and Face Protection Hand Protection Respiratory Protection
Laboratory CoatSafety Glasses with Side ShieldsDisposable Nitrile Gloves (double-gloving recommended)N95 Respirator (when handling powder)
Chemical-Resistant ApronChemical Splash GogglesFace Shield (when splash hazard is present)

Note: All PPE should be donned before handling this compound and doffed in a designated area to prevent contamination.[1][2][3][4]

Operational Plan: Safe Handling and Storage

Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) during unpacking.

  • Unpack in a designated area, preferably within a chemical fume hood.

Weighing and Reconstitution:

  • Handle the powdered form of this compound exclusively within a certified chemical fume hood or a ventilated balance safety enclosure to minimize inhalation risk.

  • Use a dedicated set of spatulas and weighing papers.

  • When preparing stock solutions, add the solvent slowly to the vial containing the powder to avoid aerosolization. This compound is soluble in DMSO and water.[5][6]

  • Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.

Storage:

  • Store this compound in its original container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is -20°C.[5][6][7]

  • Keep the container tightly sealed to prevent degradation.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weighing papers, pipette tips, gloves, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste (e.g., unused solutions, cell culture media containing this compound) should be collected in a separate, sealed, and labeled hazardous waste container.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[8][9]

Disposal Procedure:

  • All hazardous waste containing this compound must be disposed of through the institution's official hazardous waste management program.[8]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[10][11]

  • Never dispose of this compound down the drain or in the regular trash.[9][11]

Experimental Protocol: In Vitro Inhibition of Necroptosis

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on TNFα-induced necroptosis in a suitable cell line (e.g., human FADD-deficient Jurkat cells).

Materials:

  • This compound

  • Human FADD-deficient Jurkat cells

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human TNFα

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

  • Sterile pipette tips and tubes

Procedure:

  • Cell Seeding:

    • Culture human FADD-deficient Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a dose range from 0 to 1000 nM).

    • Add the diluted this compound or vehicle control (DMSO) to the appropriate wells of the 96-well plate.

  • Induction of Necroptosis:

    • Prepare a solution of human TNFα in culture medium.

    • Add human TNFα to all wells (except for the untreated control wells) to a final concentration of 10 ng/mL.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Assessment of Cell Viability:

    • After the incubation period, allow the plate to equilibrate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader to determine cell viability.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Plot the cell viability against the concentration of this compound to determine the IC50 value.

Visualizations

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow.

UH15_38_Mechanism_of_Action Mechanism of Action of this compound cluster_stimulus Stimulus cluster_pathway Necroptosis Pathway cluster_intervention Therapeutic Intervention Influenza A Virus (IAV) Influenza A Virus (IAV) ZBP1 ZBP1 Influenza A Virus (IAV)->ZBP1 activates RIPK3 RIPK3 ZBP1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis executes This compound This compound This compound->RIPK3 inhibits

Caption: Mechanism of this compound in inhibiting the necroptosis signaling pathway.

Experimental_Workflow In Vitro Necroptosis Inhibition Assay Workflow Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment TNFα Induction TNFα Induction This compound Treatment->TNFα Induction Incubation (24h) Incubation (24h) TNFα Induction->Incubation (24h) Cell Viability Assay Cell Viability Assay Incubation (24h)->Cell Viability Assay Data Analysis (IC50) Data Analysis (IC50) Cell Viability Assay->Data Analysis (IC50)

Caption: Workflow for an in vitro necroptosis inhibition experiment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.